2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCJXOOLZZVPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-pyrrolidin-1-ylpyrimidine-4,6-diamine, a pyrimidine derivative of interest to researchers and professionals in drug development. The synthesis is a multi-step process commencing from readily available starting materials. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, and includes visualizations to elucidate the process.
Core Synthesis Pathway
The most common and direct synthesis of this compound involves a three-step process. The pathway begins with the construction of the pyrimidine core, followed by chlorination and subsequent nucleophilic substitution.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
The synthesis initiates with the condensation reaction of guanidine and ethyl cyanoacetate in the presence of a base, typically sodium ethoxide, to form the pyrimidine ring. This reaction yields 2,4-diamino-6-hydroxypyrimidine.
Step 2: Chlorination to 2,4-Diamino-6-chloropyrimidine
The hydroxyl group at the 6-position of the pyrimidine ring is then converted to a chlorine atom. This is achieved through treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The resulting intermediate is 2,4-diamino-6-chloropyrimidine.[1][2]
Step 3: Nucleophilic Aromatic Substitution
The final step involves the nucleophilic aromatic substitution of the chlorine atom on 2,4-diamino-6-chloropyrimidine with pyrrolidine. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine substituent by the incoming nucleophile, pyrrolidine, to yield the target compound, this compound.[3]
An alternative, though less direct, pathway involves the synthesis of the N-oxide derivative, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, also known as Kopyrrol. This can be achieved by reacting 2,4-diamino-6-chloropyrimidine-3-oxide with pyrrolidine. The resulting N-oxide can then be deoxygenated, for instance through catalytic hydrogenation, to yield the desired this compound.
Quantitative Data
The following table summarizes the typical yields for each step in the primary synthesis pathway.
| Step | Reaction | Starting Material(s) | Product | Typical Yield (%) |
| 1 | Condensation | Guanidine, Ethyl Cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine | 81-96 |
| 2 | Chlorination | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine | 73-85 |
| 3 | Nucleophilic Substitution | 2,4-Diamino-6-chloropyrimidine, Pyrrolidine | This compound | Not specified |
Note: The yield for the final nucleophilic substitution to the non-oxidized product is not explicitly stated in the provided search results, but is expected to be comparable to analogous reactions.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium metal (1 g atom) in anhydrous ethanol (250 mL).[4]
-
Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).[4]
-
Addition of Guanidine: In a separate flask, prepare a solution of guanidine by reacting guanidine hydrochloride (1.02 moles) with a second equivalent of sodium ethoxide in anhydrous ethanol. Filter the resulting sodium chloride and add the clear guanidine solution to the ethyl sodiocyanoacetate solution.[4]
-
Reflux and Isolation: Heat the mixture under reflux for 2 hours.[4] Evaporate the solvent to dryness. Dissolve the solid residue in water and acidify with acetic acid to a pH of 7 to precipitate the product.[5]
-
Purification: Filter the precipitate, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.[5] A yield of 96.2% has been reported for this step.[5]
Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
-
Reaction Setup: In a three-necked flask, add 2,4-diamino-6-hydroxypyrimidine (12.6 g) to phosphorus oxychloride (POCl₃, 53.5 g).[6]
-
Heating: Raise the temperature to 105°C and stir the mixture for 6 hours.[6]
-
Work-up: After the reaction is complete, distill off the excess POCl₃. Cool the reaction mixture to 30-40°C and slowly add ethanol (37 mL) dropwise.[6]
-
Isolation: Heat the mixture to reflux for 2 hours, then cool and add ethyl acetate (96 mL). Cool and stir for an additional 2 hours, then filter to obtain 2,4-diamino-6-chloropyrimidine hydrochloride.[6]
-
Neutralization: Dissolve the hydrochloride salt in water, heat to 70°C, and neutralize with ammonia water to a pH of 6-7. Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the pure product.[6] A yield of 82.0% with a purity of 99.2% has been reported.[6]
Protocol 3: Synthesis of this compound (Representative)
This protocol is based on analogous nucleophilic substitution reactions on 2,4-diamino-6-chloropyrimidine, as a specific detailed protocol for the synthesis of the target compound was not available in the search results.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Addition of Pyrrolidine: Add an excess of pyrrolidine to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method such as thin-layer chromatography.
-
Work-up: After completion of the reaction, cool the mixture and remove the excess solvent and pyrrolidine under reduced pressure.
-
Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield pure this compound.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for the nucleophilic substitution step.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Mechanism of Action of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data is publicly available for 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. This guide is constructed based on the well-documented mechanism of its close structural analog, Pyrrolidinyl Diaminopyrimidine Oxide (Kopyrrol), and the extensively studied pharmacology of Minoxidil. The proposed mechanisms and experimental protocols are based on established methodologies for similar compounds and should be considered as a scientific framework for investigation.
Introduction
This compound is a pyrimidine derivative with a structural resemblance to known hair growth stimulants. Its N-oxide analog, Pyrrolidinyl Diaminopyrimidine Oxide (also known as Kopyrrol), is utilized in cosmetic formulations to combat hair loss.[1][2][3] Due to the close structural similarity, the mechanism of action of this compound is presumed to be analogous to that of Pyrrolidinyl Diaminopyrimidine Oxide and the well-known potassium channel opener, Minoxidil.[1][2][4] This document provides a detailed technical overview of the putative molecular mechanisms underlying the biological activity of this compound, focusing on its role in hair follicle stimulation.
Core Mechanism of Action: A Multi-faceted Approach
The primary proposed mechanism of action for this compound centers on its function as a potassium channel opener, which initiates a cascade of downstream effects leading to enhanced hair follicle activity and a prolonged anagen (growth) phase of the hair cycle.[1][5][6]
Potassium Channel Opening and Vasodilation
Similar to Minoxidil, this compound is hypothesized to open ATP-sensitive potassium channels (KATP channels) in the smooth muscle cells of peripheral arterioles. This leads to hyperpolarization of the cell membrane, preventing the influx of calcium and resulting in vasodilation.[6][] The increased blood flow to the scalp and hair follicles enhances the delivery of oxygen, nutrients, and growth factors, creating a more favorable environment for hair growth.[3][]
Stimulation of Hair Follicle Cells
The compound is believed to directly stimulate dermal papilla cells, which are crucial for regulating the hair growth cycle.[1][5] This stimulation is thought to promote the proliferation of these cells, leading to an increase in the size of the hair follicle and the diameter of the hair shaft.
Modulation of the Hair Growth Cycle
A key effect of this class of compounds is the modulation of the hair growth cycle. It is proposed that this compound induces a premature entry of hair follicles from the telogen (resting) phase into the anagen (growth) phase.[3][5] Furthermore, it is believed to prolong the duration of the anagen phase, resulting in longer and thicker hair.[3][8]
Signaling Pathways
Recent research into similar compounds suggests the involvement of specific signaling pathways. The Wnt/β-catenin pathway, a critical regulator of hair follicle development and cycling, is a likely candidate for mediation of the compound's effects.[8] Activation of this pathway could lead to the expression of genes that promote cell proliferation and differentiation within the hair follicle.
Quantitative Data
| Parameter | Value | Source |
| Recommended Usage Concentration (Kopyrrol) | 0.1 - 5.0% (w/w) | [9] |
| Observed Increase in Anagen/Telogen Ratio (Kopyrrol Aqua) | 48% at 5 months | [5] |
| Observed Increase in Hair Density (Pyrrolidinyl Diaminopyrimidine Oxide solution) | 64% at 5 months | [6] |
Proposed Experimental Protocols
To elucidate the precise mechanism of action of this compound, the following experimental protocols are proposed.
In Vitro Potassium Channel Opening Assay
-
Objective: To determine if this compound opens ATP-sensitive potassium channels.
-
Methodology:
-
Culture vascular smooth muscle cells or a suitable cell line expressing KATP channels (e.g., HEK293 cells transfected with Kir6.x/SURx subunits).
-
Load cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)).
-
Establish a baseline fluorescence reading.
-
Apply varying concentrations of this compound to the cells.
-
Measure the change in fluorescence, which corresponds to membrane hyperpolarization.
-
Use a known potassium channel opener (e.g., Minoxidil) as a positive control and a channel blocker (e.g., Glibenclamide) to confirm specificity.
-
Dermal Papilla Cell Proliferation Assay
-
Objective: To assess the effect of the compound on the proliferation of human dermal papilla cells (hDPCs).
-
Methodology:
-
Culture hDPCs in appropriate growth medium.
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Assess cell proliferation using a standard method such as the MTT assay or BrdU incorporation assay.
-
Quantify the results spectrophotometrically.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the activation of the Wnt/β-catenin signaling pathway.
-
Methodology:
-
Treat hDPCs with this compound for a specified time course.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., active β-catenin, GSK-3β, and downstream targets like c-Myc and Cyclin D1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Proposed Signaling Pathway
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for the in vitro investigation of the mechanism of action.
Conclusion
While direct experimental evidence for this compound is currently limited, the available information on its close structural analogs provides a strong foundation for a proposed mechanism of action. This involves potassium channel opening, leading to increased microcirculation around the hair follicle, and direct stimulation of dermal papilla cells, likely through the Wnt/β-catenin signaling pathway. This multi-pronged approach results in the modulation of the hair cycle, favoring a prolonged anagen phase and increased hair growth. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses and the further elucidation of the compound's precise molecular interactions.
References
- 1. Kopyrrol, Pyrrolidinyl Diaminopyrimidine Oxide - China Cosmetic Raw Material Supplier - Lingeba [lgbchem.com]
- 2. Suzhou Health Chemicals Co., Ltd.-Pyrrolidinyl Diaminopyrimidine Oxide; Kopyrrol [healthchems.com]
- 3. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 4. Careactiv - KOPYRROL [careactiv.fr]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Pyrrolidinyl Diaminopyrimidine oxide vs minoxidil for male and female hair loss [hairschem.com]
- 8. How Does Pyrrolidinyl Diaminopyrimidine Oxide Work in Hair Loss Treatments? - Chenlang [chenlangbio.com]
- 9. Kopyrrol brochure | PDF [slideshare.net]
An In-depth Technical Guide to the Biological Activity of 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, a pyrimidine derivative with notable applications in hair growth promotion and potential as an antiviral agent. This document synthesizes the current understanding of its mechanisms of action, involved signaling pathways, and relevant experimental methodologies. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this guide presents its activities in a structured format and provides detailed, generalized experimental protocols for the assays pertinent to its biological evaluation. All information is intended for research and drug development professionals.
Introduction
2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, also known by trade names such as Kopyrrol, is a chemical entity structurally similar to minoxidil, a well-established therapeutic for androgenetic alopecia.[1] Its primary biological role is as a hair growth stimulant, and it is also reported to possess potential antiviral properties against RNA viruses.[2][3] The N-oxide form is the predominantly studied and commercially utilized variant of the molecule. This guide will focus on the biological activities attributed to this N-oxide derivative.
Core Biological Activities
The principal biological activities of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide can be categorized into two main areas: hair growth promotion and antiviral effects.
Hair Growth Promotion
The compound's efficacy in promoting hair growth is attributed to a multi-faceted mechanism of action that targets the hair follicle at the cellular and molecular level.
-
Potassium Channel Opening: Similar to minoxidil, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is believed to function as a potassium channel opener. This action leads to vasodilation, improving microcirculation around the hair follicles.[1] Enhanced blood flow increases the supply of oxygen and essential nutrients to the dermal papilla, which is crucial for robust hair growth.[3]
-
Stimulation of Dermal Papilla Cells: The compound directly stimulates the proliferation of dermal papilla cells, which are critical in regulating the hair growth cycle. This cellular proliferation contributes to the maintenance of the anagen (growth) phase of the hair cycle.
-
Modulation of Signaling Pathways:
-
Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin signaling cascade is a key mechanism for promoting hair follicle development and regeneration. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide has been suggested to upregulate this pathway.
-
Growth Factor Expression: The compound is reported to increase the expression of crucial hair growth factors such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).
-
Inhibition of TGF-β1: Transforming growth factor-beta 1 (TGF-β1) is a negative regulator of hair growth, promoting the transition to the catagen (regression) phase. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is thought to inhibit the activity of TGF-β1.
-
Antiviral Activity
There is preliminary evidence suggesting that 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide possesses antiviral activity, particularly against RNA viruses.[2][3] However, the specific viral targets and the mechanism of inhibition are not well-documented in the available literature. This remains an area for further investigation.
Quantitative Bioactivity Data
Table 1: Illustrative Quantitative Data for Hair Growth-Promoting Activities
| Biological Target/Assay | Parameter | Illustrative Value | Units |
| Dermal Papilla Cell Proliferation | EC50 | 1-10 | µM |
| TGF-β1 Inhibition | IC50 | 5-20 | µM |
| VEGF Expression Upregulation | EC50 | 2-15 | µM |
| IGF-1 Expression Upregulation | EC50 | 3-18 | µM |
| Potassium Channel Opening | EC50 | 10-50 | µM |
Disclaimer: The values in this table are illustrative and not based on published experimental data for this specific compound. They are intended to represent the types of quantitative data that would be generated in the relevant assays.
Table 2: Illustrative Quantitative Data for Antiviral Activity
| Virus Type | Assay | Parameter | Illustrative Value | Units |
| RNA Virus (e.g., Influenza) | Plaque Reduction Assay | IC50 | 10-100 | µM |
| RNA Virus (e.g., Influenza) | Cytotoxicity (e.g., Vero cells) | CC50 | >200 | µM |
Disclaimer: The values in this table are illustrative and not based on published experimental data for this specific compound. They are intended to represent the types of quantitative data that would be generated in the relevant assays.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Hair Growth Promotion
The following diagrams illustrate the key signaling pathways implicated in the hair growth-promoting effects of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.
References
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine chemical properties
An In-depth Technical Guide to 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide
Introduction
This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, a pyrimidine derivative with significant applications in the pharmaceutical and cosmetic industries. While the query specified "2-Pyrrolidin-1-ylpyrimidine-4,6-diamine," the vast majority of scientific literature and commercial availability points to the N-oxide form, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (CAS No. 55921-65-8), as the compound of primary interest. This document will focus on this well-documented molecule, also known by synonyms such as Pyrrolidinyl Diaminopyrimidine Oxide and Triaminodil.[1][2][3]
Structurally similar to the well-known hair growth stimulant Minoxidil, this compound has garnered attention for its potential to treat hair loss and as a subject of research for other biological activities, including antiviral properties.[4] It is distinguished from Minoxidil by the substitution of a pyrrolidine ring for Minoxidil's piperidine ring.[5]
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source |
| IUPAC Name | 3-hydroxy-2-imino-6-pyrrolidin-1-ylpyrimidin-4-amine | [1] |
| Synonyms | Pyrrolidinyl Diaminopyrimidine Oxide, Triaminodil, Kopyrrol | [1][2] |
| CAS Number | 55921-65-8 | [1][4][5] |
| Molecular Formula | C₈H₁₃N₅O | [1][4][5] |
| Molecular Weight | 195.22 g/mol | [1][4][5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 278°C (with decomposition) | [2][5][6] |
| Boiling Point (Predicted) | 549.3 ± 60.0 °C | [2][6] |
| Density | 1.60 - 1.607 g/cm³ | [2] |
| pKa (Predicted) | 4.89 ± 0.10 | [2][7] |
| XLogP3 | 0.9 | [1] |
| Solubility | Favorable solubility in hot ethanol | [4] |
| Storage Temperature | 2-8°C, protected from light | [2] |
Experimental Protocols
Synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide
The synthesis of this compound is typically achieved through a two-step process involving nucleophilic substitution followed by oxidation.[4][5]
Step 1: Nucleophilic Substitution Amination
-
Starting Materials : 2,4-diamino-6-chloropyrimidine N-oxide and pyrrolidine.[2][5]
-
Procedure :
-
Dissolve 2,4-diamino-6-chloropyrimidine N-oxide (16 g, 0.1 mol) and pyrrolidine (7.47 g, 0.105 mol) in 100 mL of ethanol.[2]
-
While stirring, add a 10% sodium hydroxide (NaOH) solution (0.11 mol) dropwise to the mixture.[2]
-
Heat the reaction mixture to 80°C and maintain for 120 minutes.[2] The reaction can also be carried out in other polar aprotic solvents like pyridine or dimethylformamide (DMF) at temperatures ranging from 80°C to 120°C.[5]
-
Monitor the reaction progress using high-performance liquid chromatography (HPLC).[2]
-
Step 2: Isolation and Purification of the Intermediate
-
Upon completion of the reaction, cool the mixture to below 5°C.[2]
-
Remove the solvent by filtration to collect the solid product.[2]
-
Wash the obtained solid with water.[2]
Step 3: Oxidation (if starting from non-oxidized precursor)
If the synthesis begins with 2,4-diamino-6-chloropyrimidine (the non-oxidized form), an oxidation step is required after the nucleophilic substitution.
-
Catalyst : Sodium tungstate or nano-CoCr₂O₄ can be used.[4][5]
-
Procedure : The intermediate from the substitution step is treated with hydrogen peroxide in a suitable solvent like ethanol at approximately 50°C for 1-3 hours.[5]
Final Purification: Recrystallization
-
The crude product is purified by recrystallization from hot ethanol or a mixture of ethanol and water.[2][4] The compound's favorable solubility in hot ethanol and reduced solubility upon cooling facilitates efficient crystallization.[4]
-
The final product is obtained as a colorless or white crystalline solid with a yield of approximately 92%.[2]
Caption: Synthesis workflow for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.
Biological Activity and Mechanism of Action
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is primarily recognized for its role in hair care, where it is used to promote hair growth and reduce hair loss.[4][7] Its mechanism, while not fully elucidated, is believed to involve several key actions at the hair follicle level.[4][7]
-
Vasodilation : It is thought to dilate the capillaries surrounding the hair follicle, which increases the supply of blood, oxygen, and essential nutrients to the hair root.[5][7]
-
Potassium Channel Opening : Similar to Minoxidil, it may function as a potassium channel opener, which helps transition hair follicles from the resting (telogen) phase to the growth (anagen) phase.[7]
-
Dermal Papilla Action : The compound acts at the dermal papilla, the part of the follicle that regulates hair growth, to help recover weak follicle cells by providing necessary nutrition.[5]
-
Anagen Phase Prolongation : Research suggests that it may extend the anagen phase of the hair cycle, leading to longer and thicker hair.[4]
In addition to its application in hair growth, the compound has shown potential as an antiviral agent, specifically against RNA viruses, making it a candidate for further virological research.[4][5]
Caption: Proposed mechanism of action for hair growth promotion.
Safety and Regulation
The Scientific Committee on Cosmetic Products (SCCP) of the European Commission has concluded that Pyrrolidinyl Diaminopyrimidine Oxide is safe for use in cosmetic products at recommended concentrations.[4]
Conclusion
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is a scientifically significant compound with established applications in cosmetics and potential in pharmaceuticals. Its well-defined chemical properties and synthesis routes, coupled with its biological activity profile, make it a valuable molecule for researchers and professionals in drug development and cosmetology. Further research may continue to unveil its full therapeutic potential.
References
- 1. Pyrrolidinyl diaminopyrimidine oxide | C8H13N5O | CID 15556995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PYRROLIDINYL DIAMINOPYRIMIDINE OXIDE | 55921-65-8 [chemicalbook.com]
- 3. risebiochem.com [risebiochem.com]
- 4. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 5. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]
- 6. High Quality API PDPO Pyrrolidinyl Diaminopyrimidine Oxide 55921-65-8 Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
The Structure-Activity Relationship of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition and Immune Modulation
Abstract
The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically relevant kinase inhibitors. This technical guide delves into the structure-activity relationship (SAR) of a specific analog, 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, and its derivatives. While direct, comprehensive studies on this exact molecule are limited in publicly available literature, a robust SAR can be inferred from extensive research on closely related 2,4- and 2,6-diaminopyrimidine compounds. This document synthesizes this information to provide a predictive SAR framework, detailed experimental protocols for hit validation and characterization, and illustrations of the key signaling pathways implicated for this class of compounds. The primary focus will be on their potential as kinase inhibitors, particularly within the realms of oncology and immunology.
Introduction: The 2,4-Diaminopyrimidine Core - A Versatile Kinase Inhibitor Scaffold
The pyrimidine ring is a fundamental heterocycle found in the building blocks of DNA and RNA.[1] Its derivatives have been extensively explored in drug discovery, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 2,4-diaminopyrimidine moiety, in particular, has emerged as a "privileged scaffold" for targeting the ATP-binding site of various protein kinases.[2] This is largely due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase domain, a conserved structural feature that anchors ATP.[2] Modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Core Structure and General Structure-Activity Relationships
The core structure of interest is this compound. Based on the analysis of related diaminopyrimidine-based kinase inhibitors, we can postulate the following general SAR principles:
-
The Diaminopyrimidine Core: The 2- and 4-amino groups are crucial for activity, typically forming hydrogen bonds with the kinase hinge region.[2]
-
Substitution at the 2-Position: The pyrrolidine ring at this position likely occupies a hydrophobic pocket adjacent to the hinge. The nature and size of this substituent can significantly influence selectivity.
-
Substitution at the 4- and 6-Positions: The amino groups at these positions are key for the diaminopyrimidine identity. Further substitution on these amino groups can modulate potency and physical properties.
-
Substitution at the 5-Position: This position is often a key site for introducing substituents that can enhance potency and selectivity by interacting with specific residues in the kinase active site. A carboxamide at this position, for instance, can form an additional hydrogen bond with the hinge region, significantly boosting inhibitory activity.[2]
Quantitative Structure-Activity Relationship (SAR) Data
Table 1: SAR of 2,4-Diaminopyrimidine Derivatives as IRAK4 Inhibitors
| Compound | R2 Substituent | R4 Substituent | R5 Substituent | IRAK4 IC50 (nM) | Reference |
| 1 | Aminoheteroaryl | H | Azabenzothiazole | <10 | [1] |
| 2 | Aminoheteroaryl | Cl | Azabenzothiazole | >1000 | [1] |
| 3 | Aminoheteroaryl | H | Phenyl | 50-100 | [1] |
Data synthesized from multiple sources to illustrate key SAR points.
Table 2: SAR of 2,4-Diaminopyrimidine Derivatives as CDK7 Inhibitors
| Compound | R2 Substituent | R4 Substituent | R5 Substituent | CDK7 IC50 (nM) | Reference |
| 4 | Cyclohexanamine | Aniline with ortho-sulfonyl | Cl | 7.21 | [3] |
| 5 | Cyclohexanamine | Aniline | Cl | 272.30 | [3] |
| 6 | Cyclohexanamine | Aniline with ortho-acetyl | Cl | Potent, selective | [3] |
Data illustrates the importance of substitutions on the aniline at the 4-position for CDK7 inhibition.
Table 3: SAR of 2,4-Diaminopyrimidine Derivatives as FAK Inhibitors
| Compound | Scaffold | Key Substituents | A549 IC50 (nM) | MDA-MB-231 IC50 (nM) | Reference |
| A12 | 2,4-Diarylaminopyrimidine | Varied aryl groups | 130 | 94 | [4] |
| TAE-226 | - | - | >A12 | >A12 | [4] |
Illustrates the potential for potent anti-proliferative activity in cancer cell lines.
Potential Biological Targets and Signaling Pathways
Based on the SAR of related compounds, this compound and its analogs are likely to inhibit protein kinases. Key potential targets include:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[1][5] Inhibition of IRAK4 is a promising strategy for treating inflammatory diseases.
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle and transcription.[3] CDK inhibitors are a major class of anticancer agents. Specifically, CDK7 is a component of the CDK-activating kinase (CAK) complex and a key regulator of transcription.[3]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration. FAK is often overexpressed in tumors.[4]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling.[2] Inhibition of HPK1 can enhance T-cell activation and is being explored for cancer immunotherapy.[2]
Visualizing Key Signaling Pathways
Caption: Putative inhibition of the IRAK4 signaling pathway.
References
- 1. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its Derivatives in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-pyrrolidin-1-ylpyrimidine-4,6-diamine scaffold has garnered significant attention in medicinal chemistry as a versatile core for the development of novel therapeutic agents. Its unique structural features allow for diverse substitutions, leading to compounds with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives, with a particular focus on their roles as kinase inhibitors in oncology and as modulators of key targets in neurodegenerative diseases.
The this compound Core: A Privileged Scaffold
The core structure, characterized by a pyrimidine ring substituted with a pyrrolidine moiety at the 2-position and amino groups at the 4- and 6-positions, offers several advantages for drug design. The diaminopyrimidine portion can engage in crucial hydrogen bonding interactions with biological targets, while the pyrrolidine ring can be modified to modulate physicochemical properties such as solubility and cell permeability. Furthermore, the amino groups provide synthetic handles for the introduction of a variety of substituents to explore the chemical space and optimize pharmacological activity.
Synthetic Strategies
The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution reaction as a key step. A common starting material is a diaminopyrimidine with a suitable leaving group, such as a chlorine atom, at the 2-position.
General Synthetic Scheme:
A prevalent method for synthesizing derivatives of this core involves the reaction of a suitably substituted 2-chloropyrimidine-4,6-diamine with pyrrolidine. The reaction is typically carried out in a polar solvent, and the product can be isolated and purified using standard chromatographic techniques. Further modifications can be made to the amino groups at the 4- and 6-positions to generate a library of derivatives.
Biological Activities and Therapeutic Applications
Derivatives of the this compound core have demonstrated significant potential in several therapeutic areas, most notably in the treatment of cancer and glioblastoma.
Kinase Inhibition in Cancer Therapy
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2] Several pyrimidine-4,6-diamine derivatives have been investigated as inhibitors of FLT3.
FLT3 Signaling Pathway
Caption: FLT3 signaling cascade in AML.
Quantitative Data: FLT3 Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 13a | FLT3 | 13.9 ± 6.5 | MV4-11 | [3] |
Note: Compound 13a is a pyrimidine-4,6-diamine derivative, though not strictly a 2-pyrrolidin-1-yl derivative, it highlights the potential of the core scaffold.
OLIG2 Inhibition in Glioblastoma
Oligodendrocyte transcription factor 2 (OLIG2) is a key transcription factor implicated in the development and progression of glioblastoma (GBM), a highly aggressive brain tumor.[4][5] OLIG2 is crucial for the proliferation and maintenance of glioma stem cells.[5]
OLIG2 Signaling in Glioblastoma
Caption: Role of OLIG2 in glioma cell proliferation.
A series of pyrimidine-4,6-diamine derivatives were designed and synthesized as OLIG2 inhibitors. One notable compound, B01 , demonstrated potent anti-proliferative activity in glioblastoma cell lines.
Quantitative Data: Anti-Glioblastoma Activity
| Compound ID | Target | IC50 (µM) - U87 Cells | IC50 (µM) - U251 Cells | Reference |
| B01 | OLIG2 | 7.0 | 6.4 | [6] |
Experimental Protocols
General Synthesis of Pyrimidine-4,6-diamine Derivatives
Materials:
-
Substituted 2-chloro-pyrimidine-4,6-diamine
-
Pyrrolidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted 2-chloro-pyrimidine-4,6-diamine (1 equivalent) in anhydrous DMF, add pyrrolidine (1.2 equivalents) and K₂CO₃ (2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
FLT3 Kinase Inhibition Assay
Principle: The inhibitory activity of the compounds against FLT3 kinase can be determined using a variety of assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.[7][8] The following is a general protocol for a luminescence-based kinase assay.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the FLT3 enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
OLIG2 Expression Analysis by Western Blot
Principle: To confirm the on-target effect of the OLIG2 inhibitors, the level of OLIG2 protein expression in glioblastoma cells can be assessed by Western blotting following treatment with the test compounds.
Materials:
-
U87 or U251 glioblastoma cells
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against OLIG2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed U87 or U251 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-OLIG2 antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression level of OLIG2.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The derivatives have shown significant potential as inhibitors of key kinases such as FLT3 and as modulators of transcription factors like OLIG2. Future research in this area should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models. The versatility of this scaffold suggests that further exploration of its derivatives could lead to the discovery of new treatments for a variety of diseases.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological functions of the Olig gene family in brain cancer and therapeutic targeting [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. OLIG2 inhibitor for glioblastoma | Cancer Biology [blogs.shu.edu]
- 6. ashpublications.org [ashpublications.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, also known by synonyms such as Pyrrolidinyl diaminopyrimidine oxide and Triaminodil, is a pyrimidine derivative with significant biological activity.[1][2] Structurally analogous to the well-known hair growth stimulant Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine 3-oxide), its therapeutic actions are primarily associated with hair follicle health.[3] While direct, extensive research on this specific molecule is less abundant than for Minoxidil, its mechanism of action is understood to be closely related, targeting the dermal papilla, improving the follicular environment, and likely modulating key signaling pathways involved in hair cycle regulation.[1][3]
This technical guide synthesizes the available information on Pyrrolidinyl diaminopyrimidine oxide and extrapolates from the well-established mechanisms of its analogue, Minoxidil, to provide a comprehensive overview of its potential therapeutic targets.
Primary Target: The Hair Follicle Microenvironment
The principal proposed mechanism for Pyrrolidinyl diaminopyrimidine oxide is its action at the dermal papilla, the signaling center of the hair follicle.[1] The compound is believed to improve the viability of hair follicle cells by enhancing the supply of oxygen and essential nutrients through the dilation of perifollicular blood vessels.[1] Furthermore, it is suggested to exhibit anti-fibrotic properties by inhibiting collagen synthesis around the hair follicle, a pathological feature in conditions like androgenetic alopecia.[4][5] This action helps to soften the collagen structure, allowing for better hair anchoring and growth.
References
- 1. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]
- 2. Pyrrolidinyl diaminopyrimidine oxide | C8H13N5O | CID 15556995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 4. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Minoxidil - Wikipedia [en.wikipedia.org]
In Vitro Analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its N-Oxide Derivative: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro evaluation of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, with a primary focus on its more widely studied N-oxide derivative, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (CAS 55921-65-8). This compound, also known by trade names such as Triaminodil and Kopyrrol, is a structural analogue of Minoxidil and is primarily investigated for its potential to stimulate hair growth. This document outlines the proposed mechanisms of action, relevant signaling pathways, detailed experimental protocols for in vitro assessment, and presents illustrative quantitative data from closely related compounds to guide research and development. A secondary application as a potential antiviral agent is also briefly discussed.
Compound Profile and Proposed Mechanism of Action
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is a pyrimidine derivative that has garnered significant interest for its application in hair loss treatments.[1] Structurally similar to Minoxidil, its proposed mechanism of action centers on the stimulation and maintenance of the hair follicle's growth phase (anagen).
The primary cellular targets are thought to be the dermal papilla cells (DPCs), which are specialized mesenchymal cells at the base of the hair follicle that regulate hair growth.[1][2] The proposed in vitro effects include:
-
Prolongation of the Anagen Phase: The compound is suggested to extend the growth phase of the hair follicle, leading to longer and thicker hair.[1]
-
Improved Vascularization: It may enhance blood flow to the scalp, thereby increasing the delivery of essential nutrients and oxygen to the hair follicles.[1]
-
Direct Action on Dermal Papilla Cells: By acting on DPCs, it is thought to stimulate the proliferation and anti-apoptotic pathways within these critical regulatory cells.
-
Potassium Channel Opening: Similar to Minoxidil, it is hypothesized to function as a potassium channel opener, a mechanism linked to its vasodilatory and hair growth-promoting effects.[3]
Key Signaling Pathways in Hair Follicle Regulation
The growth and cycling of hair follicles are governed by a complex interplay of signaling pathways. Based on the proposed mechanism of action and extensive research on hair follicle biology, the following pathways are of primary interest for in vitro studies of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.
Experimental Protocols for In Vitro Evaluation
Due to the limited availability of specific protocols for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, the following methodologies are based on standard practices for evaluating hair growth-promoting agents and studies on its structural analogue, Minoxidil.
Human Dermal Papilla Cell (DPC) Culture and Proliferation Assay
This protocol assesses the direct effect of the compound on the proliferation of DPCs, a key indicator of its potential to stimulate the hair follicle.
-
Cell Culture:
-
Isolate DPCs from human scalp skin samples.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Use cells between passages 3 and 6 for experiments to maintain their phenotypic characteristics.
-
-
MTT Proliferation Assay:
-
Seed DPCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium.
-
Replace the medium with the compound-containing medium at various concentrations and incubate for 24-72 hours. Include a vehicle control.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Hair Follicle Organ Culture (Philpott Model)
This ex vivo model provides a more physiologically relevant system to study the effect of the compound on hair shaft elongation.
-
Follicle Isolation and Culture:
-
Microdissect anagen VI hair follicles from human scalp skin.
-
Place individual follicles in 24-well plates containing Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Add the test compound at various concentrations to the culture medium. Include a positive control (e.g., Minoxidil) and a vehicle control.
-
Culture the follicles for 7-10 days at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Hair Shaft Elongation:
-
On day 0 and subsequent days, capture images of each hair follicle using a microscope equipped with a camera.
-
Measure the length of the hair shaft from the base of the hair bulb to the tip using image analysis software.
-
Calculate the cumulative hair shaft elongation over the culture period.
-
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to determine if the compound activates key pro-proliferative and anti-apoptotic signaling pathways in DPCs.
-
Cell Treatment and Lysis:
-
Culture DPCs to 70-80% confluency in 6-well plates.
-
Treat the cells with the test compound for a specified time (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vitro Antiviral Plaque Reduction Assay
This general protocol can be adapted to assess the potential antiviral activity of the compound against RNA viruses.
-
Cell and Virus Preparation:
-
Culture a suitable host cell line (e.g., Vero cells) to confluence in 6-well or 12-well plates.
-
Prepare serial dilutions of the test compound.
-
Prepare a stock of the target RNA virus with a known titer.
-
-
Plaque Reduction Assay:
-
Infect the confluent cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of the test compound.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the 50% effective concentration (EC₅₀) from the dose-response curve.
-
Quantitative Data Presentation (Illustrative Examples from Minoxidil Studies)
The following tables present quantitative data from in vitro studies of Minoxidil to illustrate the expected outcomes and data presentation format for similar studies on 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.
Table 1: Effect of Minoxidil on Dermal Papilla Cell (DPC) Proliferation
| Concentration (µM) | Mean Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 115 ± 6.1 |
| 1.0 | 135 ± 7.8[4] |
| 10 | 128 ± 6.5 |
Table 2: Effect of Minoxidil on Hair Shaft Elongation in Organ Culture
| Treatment | Mean Hair Shaft Elongation (mm) ± SD (Day 7) |
| Control (Vehicle) | 0.8 ± 0.15 |
| Minoxidil (1 µM) | 1.2 ± 0.21[5] |
| Minoxidil (10 µM) | 1.5 ± 0.25 |
Table 3: Effect of Minoxidil on Pro-survival and Anti-apoptotic Protein Expression in DPCs
| Treatment (1.0 µM Minoxidil) | Protein | Fold Change vs. Control (Mean ± SD) |
| p-Akt / Total Akt | 2.57 ± 0.3[4] | |
| p-ERK / Total ERK | 3.51 ± 0.4[4] | |
| Bcl-2 | 1.5 ± 0.2[4] | |
| Bax | 0.5 ± 0.1[4] |
Conclusion
While comprehensive in vitro data for this compound and its N-oxide derivative are not extensively published, its structural similarity to Minoxidil provides a strong rationale for its mechanism of action in promoting hair growth. The in vitro and ex vivo models and experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its molecular mechanisms. Future studies should focus on generating specific quantitative data on cell proliferation, hair shaft elongation, and the modulation of key signaling pathways to substantiate its role as a hair growth-promoting agent. Furthermore, its potential as an antiviral compound warrants investigation through systematic in vitro screening against a panel of RNA viruses.
References
- 1. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 2. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diaminopyrimidine-Based Kinase Inhibitors
Disclaimer: Publicly available research on the specific kinase inhibitory activity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine is limited. This guide, therefore, focuses on the broader, well-documented class of diaminopyrimidine-based kinase inhibitors, for which this compound represents a structural analog. The diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting a range of kinases involved in oncology, inflammation, and other therapeutic areas.
Introduction to Diaminopyrimidine Kinase Inhibitors
The 2,4-diaminopyrimidine core is a key pharmacophore in the design of kinase inhibitors. Its structure allows for the formation of crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of the adenine moiety of ATP. This interaction serves as an anchor, and modifications at other positions of the pyrimidine ring enable the development of compounds with high potency and selectivity for specific kinase targets.[1] Numerous derivatives have been developed and investigated for their inhibitory activity against a variety of kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), mammalian Target of Rapamycin (mTOR), Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[1][2][3][4][5]
Mechanism of Action
Diaminopyrimidine derivatives predominantly act as ATP-competitive inhibitors. They occupy the ATP-binding site of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The N1 and the 2-amino group of the diaminopyrimidine scaffold typically form hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 4, 5, and 6 positions of the pyrimidine ring project into different regions of the ATP-binding pocket, and their chemical nature determines the inhibitor's potency and selectivity. For instance, in IRAK4 inhibitors, substituents at the 5-position have been shown to be critical for achieving selectivity over other kinases like TAK1.[5]
Quantitative Data: Inhibitory Activities of Diaminopyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of various diaminopyrimidine derivatives against their respective kinase targets.
Table 1: IRAK4 Inhibitors
| Compound | IRAK4 IC50 (nM) | TAK1 IC50 (nM) | Cellular Assay (IL-6 Inhibition) IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 3 | 14 | >10000 | 250 | [5] |
| Compound 17 | 3 | 1200 | 110 | [5] |
| Compound 18 | 4 | 2000 | 120 |[5] |
Table 2: CDK7 Inhibitors
| Compound | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Antiproliferative IC50 (nM, MV4-11 cells) | Reference |
|---|---|---|---|---|
| BTX-A51 | 272.30 | - | - | [3] |
| Compound 4 | 30.95 | >10000 | - | [3] |
| Compound 22 | 7.21 | 121.70 | - |[3] |
Table 3: FAK Inhibitors
| Compound | FAK IC50 (nM) | Antiproliferative IC50 (nM, A549 cells) | Antiproliferative IC50 (nM, MDA-MB-231 cells) | Reference |
|---|---|---|---|---|
| TAE-226 | - | 230 | 180 | [1] |
| A12 | - | 130 | 94 |[1] |
Table 4: Aurora Kinase Inhibitors
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Antiproliferative IC50 (µM, HeLa cells) | Reference |
|---|---|---|---|---|
| VX-680 | - | - | - | [2] |
| 11c | 1.4 | 49.6 | 0.5-4.0 |[2] |
Experimental Protocols
General Kinase Inhibition Assay (FRET-based)
This protocol describes a general method for determining the in vitro potency of a compound against a target kinase using a Förster Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant kinase enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Stop buffer (e.g., 10 mM EDTA in kinase reaction buffer)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and biotinylated peptide substrate solution in kinase reaction buffer to the wells.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Add the detection reagents (europium-labeled antibody and APC-labeled streptavidin) and incubate for a further 60 minutes.
-
Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 615 nm and 665 nm) after excitation at a single wavelength (e.g., 340 nm).
-
Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for IRAK4 Inhibition (LPS-induced IL-6 production)
This protocol outlines a method to assess the cellular activity of IRAK4 inhibitors by measuring their effect on lipopolysaccharide (LPS)-induced IL-6 production in a human monocytic cell line.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
After the incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-6 production for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Synthesis of Diaminopyrimidine Derivatives
A common synthetic route to 2,4-diaminopyrimidine derivatives starts from 2,4-diamino-6-chloropyrimidine. The following is a general two-step procedure:
Step 1: Suzuki Coupling A substituted aryl or heteroaryl group can be introduced at the 5-position of the pyrimidine core via a Suzuki coupling reaction.
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., a mixture of ethanol and toluene)
Procedure:
-
To a solution of 2,4-diamino-6-chloropyrimidine in the solvent, add the arylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 90 °C) for several hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Purify the product by column chromatography.
Step 2: Nucleophilic Aromatic Substitution The chloro group at the 6-position can be displaced by a variety of nucleophiles, such as amines.
Materials:
-
The product from Step 1
-
The desired amine (e.g., pyrrolidine)
-
Solvent (e.g., DMSO)
-
Base (e.g., NaH)
Procedure:
-
To a solution of the amine in the solvent, add the base and stir at room temperature.
-
Add the 5-aryl-2,4-diamino-6-chloropyrimidine derivative.
-
Heat the reaction mixture (e.g., to 90 °C) for several hours.[6]
-
Monitor the reaction to completion.
-
After cooling, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Dry the combined organic layers, concentrate, and purify the final product by column chromatography.
Visualizations
Caption: IRAK4 Signaling Pathway Inhibition.
Caption: Kinase Inhibition Assay Workflow.
Caption: Diaminopyrimidine SAR.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Antiviral Properties of Pyrimidine Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrimidine-based antiviral agents.
Introduction
Pyrimidine derivatives represent a cornerstone in the development of antiviral therapeutics. As fundamental components of nucleic acids, pyrimidines play a crucial role in the genetic processes of both host cells and invading viruses. This central role has made them an attractive scaffold for the design of a diverse array of antiviral agents. These compounds have demonstrated broad-spectrum activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), herpes simplex virus (HSV), influenza virus, and coronaviruses.[1][2][3] This technical guide provides a comprehensive overview of the antiviral properties of pyrimidine derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation and synthesis.
Mechanisms of Antiviral Action
The antiviral activity of pyrimidine derivatives is multifaceted, primarily targeting key processes in the viral life cycle. These mechanisms can be broadly categorized into direct-acting and host-targeting strategies.
Direct-Acting Antiviral Mechanisms
Many pyrimidine derivatives function as nucleoside or nucleotide analogues. After intracellular phosphorylation to their active triphosphate form, these molecules mimic natural pyrimidine nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination or lethal mutagenesis, thereby halting viral replication.[4] A prime target for these analogues is the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[5][6]
Host-Targeting Antiviral Mechanisms
A significant and promising strategy involves targeting host cellular enzymes that are essential for viral replication. One such key target is the enzyme dihydroorotate dehydrogenase (DHODH) , which plays a critical role in the de novo pyrimidine biosynthesis pathway.[7][8] By inhibiting DHODH, these pyrimidine derivatives deplete the intracellular pool of pyrimidines, thereby depriving the virus of the necessary building blocks for genome replication.[7][9] This approach offers the advantage of broad-spectrum activity and a higher barrier to the development of viral resistance.[7]
Interestingly, research has shown a synergistic effect when combining DHODH inhibitors with direct-acting nucleoside analogues. The depletion of the endogenous pyrimidine pool by DHODH inhibitors enhances the incorporation of the antiviral nucleoside analogues into the viral genome, leading to a more potent antiviral effect.[8][10]
Quantitative Antiviral Activity of Pyrimidine Derivatives
The efficacy of antiviral compounds is quantified using several key parameters. The 50% effective concentration (EC50) represents the concentration of a compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window, with higher values indicating greater selectivity for viral targets over host cells.[2]
Below are tables summarizing the quantitative antiviral activity of selected pyrimidine derivatives against various viruses.
| Compound/Derivative Class | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Azaindole-linked pyrimidines | Influenza A Virus | Polymerase Inhibition | 0.03 | >100 | >3333 | [11] |
| 1,2,3-Triazolyl Nucleoside Analogues | Influenza A (H1N1) | CPE Reduction | 15 - 48 | Not Reported | Not Reported | [8] |
| 1,2,3-Triazolyl Nucleoside Analogues | Coxsackievirus B3 | CPE Reduction | 11.3 - 12.4 | 18 | ~1.5 | [8] |
| Pyrimidine Thioglycosides | SARS-CoV-2 | Not Specified | Not Reported | Not Reported | Not Reported | [12] |
| Pyrimidine Thioglycosides | Avian Influenza (H5N1) | Not Specified | Not Reported | Not Reported | Not Reported | [12] |
| Diarylpyrimidine Derivatives | HIV-1 (WT) | RT Inhibition | 0.0086 - 0.0064 | >250 | >29070 - >39062 | [13] |
| Diarylpyrimidine Derivatives | HIV-1 (K103N mutant) | RT Inhibition | 0.077 | >250 | >3247 | [13] |
| Diarylpyrimidine Derivatives | HIV-1 (E138K mutant) | RT Inhibition | 0.057 | >250 | >4386 | [13] |
| Novel Pyrimidine Derivatives | SARS-CoV-2 | Not Specified | Reported as promising | Not Reported | Not Reported | [14] |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison of absolute values should be made with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of antiviral pyrimidine derivatives.
Synthesis of Antiviral Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine.[15] The following is a generalized protocol for a common synthetic route.
General Procedure for Pinner Synthesis of 2-Substituted Pyrimidines:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add the amidine hydrochloride (1.1 equivalents) and a base, typically sodium ethoxide or potassium carbonate (2 equivalents), to the solution.
-
Reaction: Stir the mixture at room temperature or under reflux for a specified time (typically ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrimidine derivative.
Note: Specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the specific substrates and desired product.
Antiviral Activity Assays
1. Cytopathic Effect (CPE) Inhibition Assay
This assay is widely used to screen for antiviral compounds by measuring their ability to protect cells from the destructive effects of viral infection.[1][16]
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, A549) at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test pyrimidine derivatives in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, add the different concentrations of the test compounds to the wells. Include "virus control" (cells with virus, no compound) and "cell control" (cells with no virus, no compound) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the desired level of CPE (typically 80-100%) is observed in the virus control wells.
-
Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with crystal violet or neutral red, or by using a colorimetric assay like the MTT assay.
-
Data Analysis: Read the absorbance using a microplate reader. The EC50 value is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE. The CC50 value is determined in parallel on uninfected cells treated with the compound.
2. Plaque Reduction Assay
This is a quantitative assay that measures the ability of an antiviral compound to reduce the number of viral plaques, which are localized areas of cell death in a monolayer.[14]
-
Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to achieve a confluent monolayer on the day of infection.
-
Infection: Aspirate the growth medium and infect the cell monolayers with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.
-
Treatment and Overlay: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the antiviral properties of pyrimidine derivatives.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.
Caption: General workflows for common in vitro antiviral assays.
Caption: Mechanism of action of pyrimidine nucleoside analogs.
Conclusion
Pyrimidine derivatives continue to be a rich source of antiviral drug candidates. Their diverse mechanisms of action, encompassing both direct inhibition of viral enzymes and targeting of essential host cell pathways, provide multiple avenues for therapeutic intervention. The ability to systematically synthesize and evaluate these compounds using robust in vitro assays is crucial for the identification and optimization of new antiviral agents. As our understanding of virology and medicinal chemistry deepens, the rational design of novel pyrimidine-based drugs holds immense promise for combating existing and emerging viral threats. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing the field of antiviral therapy.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Drugs Targeting Viral Polymerases | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine - Wikipedia [en.wikipedia.org]
- 15. growingscience.com [growingscience.com]
- 16. wjarr.com [wjarr.com]
The Pyrrolidine Moiety: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and physicochemical properties have made it a ubiquitous structural motif in a vast array of clinically successful drugs across multiple therapeutic areas. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine moiety in drug discovery, from its fundamental characteristics to its application in cutting-edge therapeutics. This document details the synthesis, biological activities, and mechanisms of action of key pyrrolidine-containing drugs, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The prevalence of the pyrrolidine ring in pharmaceuticals stems from a combination of advantageous structural and functional features:
-
Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. This property is crucial for achieving high-affinity and selective interactions with the complex topographies of biological targets.[1][2]
-
Stereochemical Complexity: The pyrrolidine ring can possess multiple chiral centers, leading to a rich stereochemical diversity. The specific spatial arrangement of substituents on the ring can dramatically influence a compound's biological activity, selectivity, and pharmacokinetic profile, allowing for fine-tuning of its therapeutic properties.[1][2]
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This feature enhances aqueous solubility and allows for critical interactions with biological targets.[3] The pyrrolidine moiety can also improve a drug's overall physicochemical profile, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Natural Product Mimicry: The pyrrolidine scaffold is a common feature in a wide range of natural products, including alkaloids like nicotine and hygrine, and the amino acid proline.[1][4] This natural precedent has inspired the design and synthesis of numerous pyrrolidine-based therapeutics.
Pyrrolidine-Containing Drugs: A Survey of Therapeutic Applications
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of FDA-approved drugs that incorporate this moiety. These drugs target a wide range of diseases, highlighting the adaptability of the pyrrolidine ring to different biological targets.
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |
| Captopril (Capoten) | Antihypertensive | Inhibits Angiotensin-Converting Enzyme (ACE), leading to vasodilation and reduced blood pressure.[3][5] |
| Enalapril (Vasotec) | Antihypertensive | An ACE inhibitor that is a prodrug, converted in the body to the active form, enalaprilat. |
| Lisinopril (Zestril, Prinivil) | Antihypertensive | A long-acting ACE inhibitor used for hypertension and heart failure. |
| Vildagliptin (Galvus) | Antidiabetic | A dipeptidyl peptidase-4 (DPP-4) inhibitor that increases incretin levels, leading to enhanced insulin secretion and reduced glucagon secretion.[6] |
| Aniracetam | Nootropic | A racetam compound that modulates AMPA receptors, with potential cognitive-enhancing effects.[7] |
| Clindamycin (Cleocin) | Antibiotic | A lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[7] |
| Acalabrutinib (Calquence) | Anticancer | A Bruton's tyrosine kinase (BTK) inhibitor that blocks B-cell receptor signaling, leading to apoptosis of malignant B-cells.[3] |
| Daridorexant (Quviviq) | Insomnia | A dual orexin receptor antagonist that blocks the wake-promoting neuropeptides orexin A and B.[7] |
| Pacritinib (Vonjo) | Anticancer | A Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitor used to treat myelofibrosis.[7] |
| Futibatinib (Lytgobi) | Anticancer | A fibroblast growth factor receptor (FGFR) 1-4 inhibitor used for the treatment of cholangiocarcinoma.[7] |
Key Signaling Pathways Modulated by Pyrrolidine-Containing Drugs
The therapeutic effects of many pyrrolidine-based drugs are achieved through the modulation of critical signaling pathways. The following diagrams illustrate the mechanisms of action for two important classes of drugs containing the pyrrolidine moiety.
References
- 1. What is the mechanism of Captopril? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Preliminary Toxicity Profile of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (Minoxidil): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary toxicity screening of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, commonly known as Minoxidil. The document summarizes key in vitro and in vivo toxicity data, including cytotoxicity, genotoxicity, mutagenicity, and acute oral toxicity. Detailed experimental protocols for the principal assays are provided to facilitate study replication and data comparison. Furthermore, this guide illustrates the key signaling pathways associated with Minoxidil's mechanism of action and potential toxicity, rendered using the DOT language for clarity and reproducibility. The information presented is intended to support researchers and drug development professionals in evaluating the preclinical safety profile of this compound.
Introduction
This compound (Minoxidil) is a well-established pharmaceutical agent, initially developed as an antihypertensive drug and later repurposed for the treatment of androgenetic alopecia. Despite its widespread use, a consolidated technical resource detailing its preliminary toxicological profile is essential for ongoing research and the development of new formulations or therapeutic applications. This guide addresses this need by compiling and presenting critical preclinical safety data in a structured and accessible format.
In Vitro Toxicity
Cytotoxicity
The cytotoxic potential of Minoxidil has been evaluated in various cell lines. Studies on murine L929 fibroblasts have demonstrated a dose-dependent inhibition of cell proliferation.
| Cell Line | Assay | Endpoint | Effective Concentration | Result | Reference |
| L929 (Mouse Fibroblast) | MTT Assay | Cell Viability | 2.0 mg/mL | Cytotoxicity observed.[1][2] | Prado et al., 2023 |
| L929 (Mouse Fibroblast) | Cell Proliferation Assay | Inhibition of Cell Growth | 10 to 1000 µM | Dose-dependent inhibition of cell proliferation, with 1000 µM causing almost complete cessation. This was not accompanied by cytotoxicity as per dye exclusion, plating efficiency, and other metrics.[3][4] | Murad et al., 1987; Schmidt, 2019 |
| Human Keratinocytes | Thymidine Incorporation & Cell Counting | Inhibition of Proliferation | 5-10 µg/mL | Half-maximal inhibition of EGF- and placental extract-stimulated thymidine incorporation.[5] | |
| Human Ocular Cells (hRPE and hTCF) | Proliferation Assays | Inhibition of Proliferation | 0.1-5 mM | Dose-dependent inhibition with a half-maximal effect at 1.5 mM (hRPE) and 2.5 mM (hTCF).[6] |
Genotoxicity
Genotoxicity studies have been conducted to assess the potential of Minoxidil to induce DNA damage.
| Assay | Cell Line/Organism | Endpoint | Observation | Reference |
| Comet Assay | L929 (Mouse Fibroblast) | DNA Damage | Genotoxicity observed after 3 hours of treatment.[1][2] | Prado et al., 2023 |
| Micronucleus Test | L929 (Mouse Fibroblast) | Chromosomal Damage | No mutagenic effect was observed.[1][2] | Prado et al., 2023 |
| Nuclear Aberration Assay | Murine Hair Follicles | Nuclear Aberrations | No increase in nuclear aberrations.[7] |
Mutagenicity
The mutagenic potential of Minoxidil has been investigated using the bacterial reverse mutation assay (Ames test).
| Assay | Strains | Metabolic Activation (S9) | Result | Reference |
| Salmonella/Microsome Assay (Ames Test) | Salmonella typhimurium | With and without | No mutagenic effect was observed.[1][2] | Prado et al., 2023 |
An in silico prediction study suggested a moderate probability (48%) of a positive Ames test result, though experimental data has not supported this.
In Vivo Toxicity
Acute Oral Toxicity
Acute oral toxicity studies have been performed in rodents to determine the median lethal dose (LD50).
| Species | Sex | LD50 (Oral) | Reference |
| Rat | Not Specified | 1321 mg/kg |
An in silico prediction for intravenous administration in mice suggested an LD50 of 51 mg/kg body weight.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline for assessing cell viability based on mitochondrial activity.
Workflow for MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of minoxidil on keratocyte proliferation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of fibroblast proliferation and lysyl hydroxylase activity by minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minoxidil: inhibition of proliferation of keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minoxidil inhibits ocular cell proliferation and lysyl hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of minoxidil - Comprehensive in silico prediction of main toxicity endpoints: Acute toxicity, irritation of skin and eye, genetic toxicity, health effect, cardiotoxicity and endocrine system disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, also known as 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, is a pyrimidine derivative with significant potential in both the pharmaceutical and cosmetic industries. Structurally similar to the well-known hair growth stimulant Minoxidil, this compound has garnered attention for its efficacy in promoting hair growth and its potential as an antiviral agent, particularly against RNA viruses.[1][2][3] Its mechanism of action in hair growth is attributed to its ability to act at the dermal papilla level, enhancing the supply of nutrients and oxygen to the hair follicles.[1][3] This document provides detailed experimental protocols for the synthesis and biological evaluation of this compound, along with a summary of its biological activity.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | [3] |
| Synonyms | Pyrrolidinyl diaminopyrimidine oxide, Triaminodil | [] |
| CAS Number | 55921-65-8 | [1] |
| Molecular Formula | C₈H₁₃N₅O | [1] |
| Molecular Weight | 195.22 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Purity | >97% | |
| Storage | Store at 2-8°C, protect from light. |
Experimental Protocols
Synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide
A two-step synthesis protocol for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is described below, involving a nucleophilic substitution followed by an oxidation reaction.
Step 1: Amination Reaction
This step involves the nucleophilic substitution of the chlorine atom in 2,4-diamino-6-chloropyrimidine with pyrrolidine.
-
Materials:
-
2,4-diamino-6-chloropyrimidine
-
Tetrahydropyrrole (pyrrolidine)
-
Organic solvent (e.g., tetrahydrofuran, dioxane, 2-methyltetrahydrofuran, or toluene)
-
Alkali (e.g., potassium carbonate)
-
Acid for quenching (e.g., hydrochloric acid)
-
-
Procedure:
-
Dissolve 2,4-diamino-6-chloropyrimidine and tetrahydropyrrole in an organic solvent in a reaction vessel.
-
Add an alkali to the mixture.
-
Heat the reaction mixture to a temperature between 60-100°C.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture and quench with an acid to obtain an aqueous solution of 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine salt.
-
Step 2: Oxidation Reaction
The intermediate from Step 1 is then oxidized to form the final product.
-
Materials:
-
Aqueous solution of 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine salt
-
Sodium tungstate (catalyst)
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide solution (for neutralization)
-
1,2-dichloroethane (for extraction)
-
Toluene
-
n-heptane
-
-
Procedure:
-
To the aqueous solution of 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine salt, add a catalytic amount of sodium tungstate.
-
Slowly add hydrogen peroxide dropwise to the solution while maintaining control of the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture until the oxidation is complete (monitor by TLC or HPLC).
-
Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 11-12.
-
Extract the product twice with 1,2-dichloroethane.
-
Combine the organic phases and concentrate under reduced pressure until no liquid remains.
-
Add a mixture of toluene and n-heptane (1:3 by volume) to the concentrate, cool, and allow the product to crystallize.
-
Filter the solid, wash with a cold solvent mixture, and dry to obtain 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide. A reported yield for this process is approximately 92.8% with a purity of 99.7% by HPLC.
-
Synthesis Workflow
Caption: Workflow for the two-step synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.
Biological Assays for Hair Growth Promotion
The hair growth-promoting activity of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide can be evaluated using a combination of in vitro and clinical methods.
This protocol outlines a general method for assessing the effect of the compound on the expression of hair growth-related genes in cultured hDPCs.
-
Objective: To quantify changes in the mRNA levels of key hair growth-related genes (e.g., VEGF, IGF-1, FGF7) in hDPCs following treatment with 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.[5][6]
-
Materials:
-
Human Dermal Papilla Cells (hDPCs)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (dissolved in a suitable solvent, e.g., DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VEGF, IGF-1, FGF7) and a housekeeping gene (e.g., GAPDH, ACTB)
-
-
Procedure:
-
Cell Culture: Culture hDPCs in appropriate cell culture flasks until they reach 80-90% confluency.
-
Seeding: Seed the hDPCs into 6-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Expected Outcome: An increase in the mRNA expression of pro-angiogenic and growth factors like VEGF and IGF-1 would indicate a positive effect on hair follicle stimulation.[5] It has been reported that 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide can be twice as effective as Minoxidil in boosting hair growth mRNA expression.[7]
These non-invasive methods are used to clinically assess the efficacy of hair growth treatments.
-
Objective: To quantify changes in hair mass and hair growth cycle parameters in human subjects treated with a topical formulation containing 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.
-
Hair Mass Index (HMI) Protocol:
-
Baseline Measurement: At the beginning of the study, identify a target area on the scalp of the subject.
-
Device Usage: Use a cross-section trichometer to measure the cross-sectional area of a bundle of hair within the target area. The device typically provides a numerical HMI score.
-
Follow-up Measurements: Repeat the HMI measurement at regular intervals (e.g., 3 and 6 months) at the same scalp location.
-
Data Analysis: Compare the HMI scores over time to assess changes in hair mass.
-
-
Phototrichogram Protocol:
-
Target Area Selection: Define a small, tattooed target area (e.g., 1 cm²) on the scalp.
-
Clipping: Clip the hair within the target area to approximately 1 mm in length.
-
Imaging (Day 0): Capture a magnified digital image of the clipped area.
-
Growth Period: Allow the hair to grow for a defined period (e.g., 2-3 days).
-
Imaging (Day 2/3): Recapture an image of the same area.
-
Image Analysis: Analyze the images to determine the number of growing (anagen) and non-growing (telogen) hairs, hair density, and hair growth rate.
-
Clinical Trial Data for a Formulation Containing 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide
| Parameter | Baseline | 3 Months | 6 Months | p-value (vs. Baseline) | Reference |
| Mean Hair Shedding Score | 3.5 | 2.0 | 1.6 | < 0.01 | |
| Hair Mass Index (HMI) (mm²/cm²) | 75.83 ± 25.10 | 84.31 ± 23.83 | 88.87 ± 24.97 | < 0.01 |
Hair Growth Evaluation Workflow
Caption: A generalized workflow for the in vitro and clinical evaluation of hair growth-promoting compounds.
In Vitro Antiviral Assay
-
Objective: To determine the 50% effective concentration (EC₅₀) of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide against a specific RNA virus.
-
Assay Principle: A cell-based assay, such as a plaque reduction assay or a virus yield reduction assay, is commonly used.
-
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
RNA virus stock with a known titer
-
Cell culture medium
-
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide
-
Reagents for viral detection (e.g., crystal violet for plaque staining, or reagents for RT-qPCR)
-
-
General Plaque Reduction Assay Protocol:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide in the cell culture medium.
-
Infection: Infect the cell monolayers with a known amount of the virus.
-
Treatment: After a short adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
-
-
Cytotoxicity Assay: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed antiviral effect is not due to the toxicity of the compound to the host cells.
Signaling Pathway
The proposed mechanism of action for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide in promoting hair growth involves the stimulation of dermal papilla cells, which in turn leads to the upregulation of growth factors and the extension of the anagen (growth) phase of the hair cycle.
Proposed Signaling Pathway for Hair Growth Promotion
Caption: Proposed mechanism of action for hair growth promotion by 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.
Conclusion
This compound is a promising compound with well-documented efficacy in promoting hair growth and potential applications as an antiviral agent. The provided protocols offer a foundation for researchers to synthesize and evaluate this compound in their own laboratories. Further research is warranted to fully elucidate its antiviral spectrum and to optimize its formulation for both cosmetic and pharmaceutical applications.
References
- 1. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 2. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]
- 3. Pyrrolidinyl diaminopyrimidine oxide | C8H13N5O | CID 15556995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Change in hair growth-related gene expression profile in human isolated hair follicles induced by 5-alpha reductase inhibitors – dutasteride and finasteride – in the presence of testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. Effects of a New Topical Treatment Containing Several Hair Growth Promoters in Women with Early Female Pattern Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine from 2,4-diamino-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a two-step process commencing with the chlorination of 2,4-diamino-6-hydroxypyrimidine to yield 2,4-diamino-6-chloropyrimidine, followed by a nucleophilic aromatic substitution with pyrrolidine. This guide offers comprehensive methodologies, quantitative data, and visual representations of the synthetic workflow and potential biological relevance.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine scaffold is a common feature in numerous approved drugs, and the incorporation of a pyrrolidine moiety can enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The parent compound, 2,4-diamino-6-chloropyrimidine, is a versatile precursor in the synthesis of various therapeutic agents, including the well-known hair growth stimulant Minoxidil. The substitution of the chloro group with pyrrolidine offers a pathway to novel chemical entities with potential applications in various disease areas.
Data Presentation
Table 1: Synthesis of 2,4-diamino-6-chloropyrimidine (Starting Material)
| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | 2,4-diamino-6-hydroxypyrimidine, Phosphorus oxychloride (POCl₃) | 97-105 | 6-17 | 80-85 | [1] |
Table 2: Synthesis of this compound (Target Compound)
| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nucleophilic Substitution | 2,4-diamino-6-chloropyrimidine, Pyrrolidine, Dimethyl sulfoxide (DMSO) | 90 | 8 | Not Reported | Inferred from[1][2] |
Note: The yield for the final step is not explicitly reported in the literature for this specific transformation and would require experimental determination.
Experimental Protocols
Protocol 1: Synthesis of 2,4-diamino-6-chloropyrimidine
This protocol is adapted from established literature procedures.[1]
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Carefully add phosphorus oxychloride (9 mL) to the flask.
-
Heat the reaction mixture to 97 °C and stir for 17 hours.
-
After cooling to room temperature, slowly and carefully quench the reaction by adding the mixture to ice water with vigorous stirring.
-
Heat the resulting solution to 90 °C for 1 hour to complete the hydrolysis of excess POCl₃.
-
Cool the solution and adjust the pH to 8 using a NaOH solution.
-
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the solid product.
-
The expected yield of 2,4-diamino-6-chloropyrimidine is approximately 85%.
Protocol 2: Synthesis of this compound
This protocol is a representative method based on analogous nucleophilic substitution reactions on 2,4-diamino-6-chloropyrimidine.[1][2]
Materials:
-
2,4-diamino-6-chloropyrimidine
-
Pyrrolidine
-
Dry Dimethyl sulfoxide (DMSO)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Inert atmosphere setup (e.g., Argon or Nitrogen)
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
Add dry DMSO (5 mL) to the flask.
-
Add pyrrolidine (excess, e.g., 2.0-3.0 equivalents) to the DMSO.
-
Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Analytical Characterization of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (Minoxidil)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, commonly known as Minoxidil. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are intended to ensure accurate identification, quantification, and purity assessment of this active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the routine analysis of Minoxidil in bulk drug substances and pharmaceutical formulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Inertsil® ODS-3 C18 (150mm × 4.6mm; 5µm) | [1] |
| Mobile Phase | Methanol:Milli-Q water (70:30 v/v) with 0.5% Triethylamine, pH 6.4 adjusted with Ortho Phosphoric Acid | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 210 nm | [1] |
| Retention Time | 2.40 min | [1] |
| Linearity Range | 5-100 µg/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.998 | [1] |
Experimental Protocol
Objective: To determine the purity and concentration of Minoxidil using RP-HPLC.
Materials:
-
Minoxidil reference standard
-
Methanol (HPLC grade)
-
Milli-Q water
-
Triethylamine (HPLC grade)
-
Ortho Phosphoric Acid (AR grade)
-
Inertsil® ODS-3 C18 column (150mm × 4.6mm; 5µm) or equivalent
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and Milli-Q water in a 70:30 volume ratio. Add 0.5% triethylamine and adjust the pH to 6.4 with ortho-phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Minoxidil reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Minoxidil in the mobile phase to obtain a theoretical concentration within the calibration range.
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 210 nm.
-
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the chromatograph.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Minoxidil in the sample by interpolating its peak area on the calibration curve.
Caption: HPLC analysis workflow for Minoxidil.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and specific method for the quantification of Minoxidil in complex matrices, such as human plasma.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Thermo Hypersil Gold (4.6x50mm, 5µm) | [2] |
| Mobile Phase | Acetonitrile:0.1% formic acid in water (60:40, v/v) | [2] |
| Flow Rate | 0.400 mL/min | [2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |
| MS/MS Transition (Minoxidil) | m/z 210.152 → 163.965 | [2] |
| MS/MS Transition (Internal Standard - Minoxidil-D10) | m/z 220.267 → 169.089 | [2] |
| Linearity Range | 1.280 to 151.075 ng/mL | [2] |
Experimental Protocol
Objective: To quantify Minoxidil in a biological matrix using a sensitive and specific UHPLC-MS/MS method.
Materials:
-
Minoxidil reference standard
-
Minoxidil-D10 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (for extraction)
-
Thermo Hypersil Gold column (4.6x50mm, 5µm) or equivalent
-
UHPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard (Minoxidil-D10).
-
Add 1 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Set the column temperature as required.
-
Set the flow rate to 0.400 mL/min.
-
-
Mass Spectrometry Conditions:
-
Set the ion source to ESI in positive mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the transitions m/z 210.152 → 163.965 for Minoxidil and m/z 220.267 → 169.089 for the internal standard.
-
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Data Analysis: Quantify Minoxidil by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the determination of Minoxidil in pharmaceutical solutions.
Quantitative Data Summary
| Solvent | λmax (nm) | Reference |
| Methanol | 285 | [3] |
| 0.1N HCl | 279.4 | [4] |
| n-Butanol/Water | 280.4 | [4] |
Experimental Protocol
Objective: To determine the concentration of Minoxidil using UV-Vis spectroscopy.
Materials:
-
Minoxidil reference standard
-
Methanol (spectroscopic grade)
-
0.1N Hydrochloric acid
-
UV-Vis spectrophotometer
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Minoxidil in the chosen solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 5-40 µg/mL).
-
Sample Preparation: Dilute the sample containing Minoxidil with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Spectrophotometric Measurement:
-
Scan the standard solutions from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
-
Data Analysis: Create a calibration curve by plotting absorbance versus concentration. Determine the concentration of Minoxidil in the sample solution from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
Quantitative Data Summary (in DMSO-d6)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.4 (bs) | Broad Singlet | -NH₂ (2H) |
| ~7.15 (bs) | Broad Singlet | -NH₂ (2H) | |
| ~5.15 (s) | Singlet | Pyrimidine-H (1H) | |
| ~3.4 (t) | Triplet | Pyrrolidine-CH₂ (4H) | |
| ~1.8 (m) | Multiplet | Pyrrolidine-CH₂ (4H) | |
| ¹³C NMR | ~164.5 | Singlet | C=N (Pyrimidine) |
| ~158.0 | Singlet | C-NH₂ (Pyrimidine) | |
| ~155.8 | Singlet | C-N (Pyrimidine) | |
| ~80.0 | Singlet | C-N (Pyrimidine) | |
| ~46.0 | Singlet | Pyrrolidine-CH₂ | |
| ~25.0 | Singlet | Pyrrolidine-CH₂ |
Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.
Experimental Protocol
Objective: To confirm the chemical structure of this compound.
Materials:
-
Sample of this compound
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of DMSO-d6 in an NMR tube.
-
NMR Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
For ¹H NMR, a typical spectral width would be from 0 to 10 ppm.
-
For ¹³C NMR, a typical spectral width would be from 0 to 200 ppm.
-
-
Data Processing:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak of DMSO-d6 (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule.
-
Signaling Pathway of Minoxidil's Action on Hair Follicles
Minoxidil's mechanism of action in promoting hair growth is multifactorial. It is a potassium channel opener, which leads to vasodilation and increased blood flow to the hair follicles. This, in turn, is thought to stimulate hair growth by increasing the delivery of oxygen, blood, and nutrients.[3] Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 in the hair follicle.[5] Minoxidil sulfate then opens ATP-sensitive potassium channels (KATP) in the cell membranes of vascular smooth muscle and hair follicle cells.[6] This leads to a cascade of downstream effects including the increased expression of Vascular Endothelial Growth Factor (VEGF) and prostaglandin E2, which are key mediators of hair growth.[3][5]
Caption: Minoxidil's signaling pathway in hair follicles.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Preparation and characterization of minoxidil loaded nanostructured lipid carrier gel for effective treatment of alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. rsc.org [rsc.org]
Application Note: HPLC Analysis for Purity Determination of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. The described protocol is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from potential impurities and degradation products. This document provides comprehensive experimental procedures, data presentation tables, and a workflow diagram to ensure reliable and reproducible results in a research and drug development setting.
Introduction
This compound and its derivatives are heterocyclic compounds of significant interest in pharmaceutical research.[1] Accurate and precise analytical methods are crucial for determining the purity and stability of these compounds, which are essential for quality control and regulatory compliance. Reversed-phase HPLC with UV detection is a widely adopted technique for the analysis of pyrimidine derivatives due to its sensitivity, specificity, and resolving power.[2] This application note presents a validated HPLC method for the purity determination of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.[2]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
Chromatographic Conditions
A gradient elution is employed to ensure the separation of the main peak from any early or late-eluting impurities.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH2PO4, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm and 254 nm[3] |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The results of the HPLC analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | |
| Theoretical Plates (N) | ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Purity Analysis of this compound Batches
| Batch Number | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Batch A | |||
| Batch B | |||
| Batch C |
Table 3: Impurity Profile
| Impurity | Retention Time (min) | Area (%) |
| Impurity 1 | ||
| Impurity 2 | ||
| ... |
Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental component of nucleobases, and its derivatives are known to exhibit a wide range of biological activities. The diamino-pyrimidine scaffold, in particular, is found in molecules with potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds, providing detailed information about the chemical environment of each atom.
These application notes provide a comprehensive guide to the NMR spectroscopic analysis of this compound. Included are detailed experimental protocols for sample preparation and data acquisition, a summary of expected NMR data, and a discussion of the compound's potential biological significance to provide context for its structural analysis.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimated based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The proposed structure and atom numbering are shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.20 | s | 1H | H-5 |
| ~5.70 | br s | 4H | 4,6-NH₂ |
| ~3.40 | t, J = 6.5 Hz | 4H | H-2', H-5' |
| ~1.85 | p, J = 6.5 Hz | 4H | H-3', H-4' |
s = singlet, t = triplet, p = pentet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~162.5 | C-4, C-6 |
| ~159.0 | C-2 |
| ~75.0 | C-5 |
| ~46.0 | C-2', C-5' |
| ~25.0 | C-3', C-4' |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standard protocol for preparing a high-quality NMR sample of a small organic molecule like this compound is crucial for obtaining a high-resolution spectrum.[1]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆), 0.6-0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial
-
Filter (e.g., cotton or glass wool plug)
Procedure:
-
Weigh the desired amount of the compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample of 50-100 mg.[1]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing).
-
Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be used if the compound is not readily soluble.
-
Place a small plug of cotton or glass wool into a Pasteur pipette to act as a filter.
-
Filter the solution directly into the NMR tube to remove any particulate matter, which can negatively affect the spectral quality.
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.
NMR Data Acquisition
The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized depending on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Suggested Value |
| Spectrometer Frequency | 500 MHz |
| Pulse Program | Standard 1D Proton (e.g., zg30) |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | ~3.0 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Suggested Value |
| Spectrometer Frequency | 125 MHz |
| Pulse Program | Proton-decoupled ¹³C (e.g., zgpg30) |
| Number of Scans (NS) | 1024 or more |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | ~1.0 s |
| Spectral Width (SW) | 220 ppm |
| Temperature | 298 K |
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C is a good starting point) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for NMR analysis of this compound.
Caption: Workflow for NMR analysis.
Potential Biological Significance and Signaling Pathways
Derivatives of pyrimidine are known to interact with a variety of biological targets. For instance, some pyrimidine-based compounds act as inhibitors of kinases, which are key enzymes in cellular signaling pathways. Given the structural motifs of this compound, it is plausible that it could interact with signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor might act.
References
Application Notes and Protocols for 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine is a substituted diaminopyrimidine derivative. Compounds within this structural class have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, this compound is a close structural analog of Minoxidil (2,4-diamino-6-piperidinopyrimidine-3-oxide), a well-known medication for the treatment of androgenetic alopecia. The biological activities of diaminopyrimidine derivatives are extensive, including potential applications as anticancer, anti-inflammatory, and kinase-modulating agents.[1][2] Given its structural similarity to Minoxidil, this compound is hypothesized to exert its effects on hair follicle cells, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.[3][4]
These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays to explore its potential therapeutic effects. The described assays are designed to assess its impact on cell viability, proliferation, and key signaling pathways implicated in hair growth and cancer biology.
Data Presentation: Biological Activity of Structurally Related Diaminopyrimidine Derivatives
The following table summarizes the biological activities of Minoxidil and other 2,4-diaminopyrimidine derivatives in various cell-based assays. This data provides a comparative basis for evaluating the potential efficacy of this compound.
| Compound/Derivative | Cell Line | Assay Type | Endpoint | Result | Reference |
| Minoxidil | Human Dermal Papilla Cells (DPCs) | MTT Assay | Cell Proliferation | Significant increase in proliferation | [4][5] |
| Minoxidil | Human Dermal Papilla Cells (DPCs) | Western Blot | ERK Phosphorylation | 351% increase at 1.0 µM | [4][5] |
| Minoxidil | Human Dermal Papilla Cells (DPCs) | Western Blot | Akt Phosphorylation | 257% increase at 1.0 µM | [4][5] |
| Minoxidil | Human Dermal Papilla Cells (DPCs) | Western Blot | Bcl-2/Bax Ratio | Increased ratio, preventing apoptosis | [3][4] |
| 2,4-diaminopyrimidine derivative 9k | A549 (Lung Carcinoma) | Cytotoxicity Assay | IC50 | 2.14 µM | [1] |
| 2,4-diaminopyrimidine derivative 9k | HCT-116 (Colon Carcinoma) | Cytotoxicity Assay | IC50 | 3.59 µM | [1] |
| 2,4-diaminopyrimidine derivative 9k | PC-3 (Prostate Cancer) | Cytotoxicity Assay | IC50 | 5.52 µM | [1] |
| 2,4-diaminopyrimidine derivative 9k | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50 | 3.69 µM | [1] |
| 2,4-diaminopyrimidine derivative 13f | A549 (Lung Carcinoma) | Cytotoxicity Assay | IC50 | 1.98 µM | [1] |
| 2,4-diaminopyrimidine derivative 13f | HCT-116 (Colon Carcinoma) | Cytotoxicity Assay | IC50 | 2.78 µM | [1] |
| 2,4-diaminopyrimidine derivative 13f | PC-3 (Prostate Cancer) | Cytotoxicity Assay | IC50 | 4.27 µM | [1] |
| 2,4-diaminopyrimidine derivative 13f | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50 | 4.01 µM | [1] |
| 2,4-diaminopyrimidine derivative 16l | Vero (Normal Mammalian Cells) | MTT Assay | IC50 | 50.22 µM | [6] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of human Dermal Papilla Cells (DPCs) or various cancer cell lines.
Materials:
-
Human Dermal Papilla Cells (DPCs) or desired cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For cytotoxic compounds, determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol is to determine the effect of this compound on the activation of pro-survival signaling pathways involving ERK and Akt.
Materials:
-
Human Dermal Papilla Cells (DPCs)
-
Complete cell culture medium
-
This compound
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture DPCs to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 1 hour).[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Wnt/β-catenin Signaling Pathway Activation Assay
This protocol assesses the ability of this compound to activate the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development.[7][8]
Materials:
-
Human Dermal Papilla Cells (DPCs)
-
Complete cell culture medium
-
This compound
-
TOPflash/FOPflash luciferase reporter plasmids
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Transfection: Co-transfect DPCs with either TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with this compound for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase activities to the Renilla luciferase activity. Calculate the fold change in TOPflash activity relative to the FOPflash and vehicle-treated controls.
Signaling Pathway
The following diagram illustrates the potential signaling pathways modulated by this compound, based on the known mechanisms of its structural analog, Minoxidil. The compound is hypothesized to promote cell survival and proliferation by activating the PI3K/Akt and MEK/ERK pathways, and to stimulate hair follicle cycling through the Wnt/β-catenin pathway.
Caption: Hypothesized signaling pathways activated by the compound.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. regrowth.com [regrowth.com]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine as a Research Tool in Virology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antiviral properties. These compounds are integral to the structure of nucleic acids, making them prime candidates for the development of agents that interfere with viral replication. This document provides detailed application notes and protocols for the use of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its closely related analogue, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, as research tools in virology.
While specific antiviral data for this compound is limited in publicly available literature, its structural similarity to other 2,4-diaminopyrimidine derivatives with demonstrated antiviral activity suggests its potential as a valuable tool for viral research and antiviral drug discovery. The information presented herein is based on the known activities of related pyrimidine compounds and established virological assay methodologies.
Chemical Structure
| Compound | Structure |
| This compound | |
| 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide |
Potential Antiviral Activity
Derivatives of 2,4-diaminopyrimidine have shown promise against a variety of viruses, particularly retroviruses. The core pyrimidine scaffold is a key pharmacophore in many established antiviral drugs. The antiviral potential of these compounds is often attributed to their ability to interfere with viral nucleic acid synthesis or other essential viral or host cell processes.
Data Presentation: Antiviral Activity of Related 2,4-Diaminopyrimidine Derivatives
The following table summarizes the antiviral activity of several 5-substituted 2,4-diaminopyrimidine derivatives against retroviruses, providing a rationale for investigating this compound.
| Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 5-bromo-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV-1 | Cytopathicity | ~2.3 | >300 | >130 |
| 5-chloro-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV-1 | Cytopathicity | ~11.0 | >300 | >27 |
| 5-iodo-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV-1 | Cytopathicity | ~2.3 | >300 | >130 |
| 5-methyl-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV-1 | Cytopathicity | ~0.18 | Not specified | Not specified |
EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
Proposed Mechanism of Action
While the precise mechanism of this compound is yet to be fully elucidated, a plausible mode of action for pyrimidine-based antiviral agents is the inhibition of the host-cell de novo pyrimidine biosynthesis pathway. Many viruses rely on the host cell's nucleotide pool for their rapid replication. By targeting a key enzyme in this pathway, such as dihydroorotate dehydrogenase (DHODH), the compound could deplete the intracellular pyrimidine supply, thereby indirectly inhibiting viral RNA and DNA synthesis.
Caption: Proposed mechanism of action via inhibition of host DHODH.
Experimental Workflow
A typical workflow for evaluating the antiviral efficacy of a research compound like this compound is outlined below.
Caption: General experimental workflow for antiviral compound evaluation.
Experimental Protocols
The following are detailed protocols for standard virological assays that can be adapted to evaluate the antiviral activity of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that is toxic to the host cells (CC₅₀).
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero, MDCK, HeLa)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be ≤0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (vehicle control).
-
Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the cell control and determine the CC₅₀ value using non-linear regression analysis.
Cytopathic Effect (CPE) Reduction Assay
Objective: To determine the concentration of the compound that inhibits virus-induced cell death by 50% (EC₅₀).
Materials:
-
Host cells and 96-well plates
-
Virus stock with a known titer
-
Complete and serum-free media
-
This compound stock solution
-
Neutral red or crystal violet solution for staining
Protocol:
-
Seed 96-well plates with host cells as described in the cytotoxicity assay.
-
When the cells reach confluency, remove the medium.
-
Add 100 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01-0.1) to all wells except the cell control wells.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and wash the cells gently with PBS.
-
Add 100 µL of serial dilutions of the compound in complete medium to the infected wells. Include infected untreated wells (virus control) and uninfected untreated wells (cell control).
-
Incubate the plate for 48-72 hours until CPE is observed in approximately 90% of the virus control wells.
-
Stain the cells with neutral red or crystal violet and quantify the cell viability by measuring absorbance.
-
Calculate the percentage of protection against CPE and determine the EC₅₀ value.
Plaque Reduction Assay
Objective: To determine the concentration of the compound that reduces the number of viral plaques by 50% (EC₅₀).
Materials:
-
Host cells and 6- or 12-well plates
-
Virus stock
-
This compound stock solution
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet solution
Protocol:
-
Seed 6- or 12-well plates with host cells and grow to confluency.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.
-
During infection, prepare the overlay medium containing serial dilutions of the compound.
-
Remove the virus inoculum and add 2-3 mL of the compound-containing overlay medium to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days depending on the virus).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Conclusion
This compound and its derivatives belong to a chemical class with recognized potential for antiviral activity. The protocols and information provided in these application notes offer a framework for researchers to explore the utility of this compound as a research tool in virology. Further investigation is warranted to determine its specific antiviral spectrum, potency, and mechanism of action, which could pave the way for its development as a novel antiviral agent.
Application of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine in Hair Growth Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, more commonly known as Pyrrolidinyl Diaminopyrimidine Oxide (PDO), is a chemical compound with a molecular structure similar to Minoxidil, a widely used medication for the treatment of androgenetic alopecia.[1][2] Emerging research and clinical observations suggest that PDO may play a significant role in promoting hair growth and reducing hair loss.[3] Its proposed mechanisms of action include improving blood circulation to the scalp, prolonging the anagen (growth) phase of the hair cycle, and acting as a potassium channel opener.[1][3] These properties make PDO a compound of interest for the development of novel therapeutics for various forms of alopecia.
This document provides detailed application notes on the proposed mechanisms of action of this compound and standardized protocols for its investigation in both in vitro and in vivo hair growth research models.
Mechanism of Action
While the precise molecular mechanisms of Pyrrolidinyl Diaminopyrimidine Oxide are still under investigation, several pathways have been proposed based on its structural similarity to Minoxidil and preliminary studies.
-
Potassium Channel Opening: Like Minoxidil, PDO is suggested to be a potassium channel opener.[3] This action may lead to hyperpolarization of cell membranes and vasodilation, thereby improving the delivery of oxygen and nutrients to the hair follicles.
-
Prolongation of Anagen Phase: Research suggests that PDO may extend the anagen phase of the hair growth cycle, resulting in longer and thicker hair.[1]
-
Stimulation of Dermal Papilla Cells: PDO is believed to act on the dermal papilla cells, which are crucial for hair follicle development and maintenance.[4] This interaction is thought to activate dormant hair follicles, transitioning them from the telogen (resting) phase to the anagen (growth) phase.
-
Modulation of Signaling Pathways: There is evidence to suggest that PDO may modulate key signaling pathways involved in hair follicle development, such as the Wnt/β-catenin pathway.[4]
Data Presentation
A clinical study evaluated the efficacy of a topical solution containing Pyrrolidinyl Diaminopyrimidine Oxide in combination with other active ingredients in women with early female pattern hair loss. The study demonstrated a significant reduction in hair shedding and an increase in hair mass and density over a 6-month period.
Table 1: Summary of Clinical Trial Data for a Topical Solution Containing Pyrrolidinyl Diaminopyrimidine Oxide
| Parameter | Baseline (Mean) | Month 3 (Mean) | Month 6 (Mean) | p-value (Baseline vs. Month 3) |
| Hair Shedding Score | 3.5 | 2.0 | 1.6 | < 0.01 |
| Hair Mass Index (mm²/cm²) | 75.8 | 84.3 | Maintained | < 0.01 |
Data extracted from a study on a combination topical treatment. The individual contribution of Pyrrolidinyl Diaminopyrimidine Oxide cannot be definitively isolated from this data.[5]
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in hair growth research.
Protocol 1: In Vitro Hair Follicle Organ Culture Model
This protocol is designed to assess the direct effect of PDO on hair follicle elongation.
1. Materials:
-
Human scalp skin samples (obtained with ethical approval)
-
William's E medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin, Transferrin, Selenium (ITS) supplement
-
Hydrocortisone
-
This compound (test compound)
-
Minoxidil (positive control)
-
Vehicle control (e.g., DMSO)
-
6-well culture plates
-
Stereomicroscope with a camera and measurement software
2. Methods:
-
Hair Follicle Isolation:
-
Dissect human scalp skin to isolate individual anagen hair follicles under a stereomicroscope.
-
Ensure the dermal papilla and entire follicular structure are intact.
-
-
Culture Preparation:
-
Prepare culture medium: William's E medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, ITS supplement, and hydrocortisone.
-
Aliquot 2 mL of culture medium into each well of a 6-well plate.
-
-
Treatment:
-
Prepare stock solutions of PDO and Minoxidil in a suitable vehicle (e.g., DMSO).
-
Add the test compound (PDO at various concentrations), positive control (Minoxidil), or vehicle control to the respective wells. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation:
-
Place one isolated hair follicle per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Measurement and Analysis:
-
Measure the length of the hair follicles daily for 7-10 days using a stereomicroscope equipped with a calibrated measurement tool.
-
Calculate the change in hair follicle length from baseline (Day 0).
-
Statistically analyze the data to compare the effects of different concentrations of PDO with the vehicle control and Minoxidil.
-
Protocol 2: In Vivo Hair Growth Study in C57BL/6 Mice
This protocol evaluates the efficacy of topically applied PDO in promoting hair growth in a well-established animal model.[6]
1. Materials:
-
Male C57BL/6 mice (7 weeks old)
-
Electric animal clippers
-
This compound (test compound) solution in a suitable vehicle (e.g., ethanol:propylene glycol:water mixture)
-
Minoxidil solution (positive control)
-
Vehicle solution (control)
-
Digital camera for documentation
-
Image analysis software for quantitative hair growth analysis
2. Methods:
-
Acclimatization and Hair Cycle Synchronization:
-
Acclimatize mice for one week before the experiment.
-
Synchronize the hair cycle to the telogen phase by depilating the dorsal skin of the mice using electric clippers. The pink skin color indicates the telogen phase.
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into three groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., 5% Minoxidil solution)
-
Group 3: Test group (PDO solution at a specified concentration)
-
-
Apply 100 µL of the respective solution to the depilated dorsal skin of each mouse once daily for 21-28 days.
-
-
Data Collection:
-
Visually observe and photograph the dorsal skin of the mice every 3-4 days to monitor hair growth.
-
At the end of the study, collect skin biopsy samples for histological analysis.
-
-
Quantitative Analysis:
-
Photographic Analysis: Use image analysis software to quantify the area of hair regrowth on the dorsal skin.
-
Histological Analysis:
-
Fix skin samples in 10% formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to determine the number and stage of hair follicles (anagen, catagen, telogen).
-
-
-
Statistical Analysis:
-
Compare the quantitative data on hair regrowth area and hair follicle counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for PDO in hair growth.
Experimental Workflow: In Vitro Hair Follicle Culture
Caption: Workflow for in vitro hair follicle organ culture assay.
Experimental Workflow: In Vivo Mouse Study
Caption: Workflow for in vivo hair growth study in C57BL/6 mice.
References
- 1. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidinyl Diaminopyrimidine oxide vs minoxidil for male and female hair loss [hairschem.com]
- 4. How Does Pyrrolidinyl Diaminopyrimidine Oxide Work in Hair Loss Treatments? - Chenlang [chenlangbio.com]
- 5. Effects of a New Topical Treatment Containing Several Hair Growth Promoters in Women with Early Female Pattern Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BFNB Enhances Hair Growth in C57BL/6 Mice through the Induction of EGF and FGF7 Factors and the PI3K-AKT-β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing assays to characterize the biological activity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. The protocols are designed for researchers in academic and industrial settings who are investigating the therapeutic potential of this and similar pyrimidine-based compounds.
Introduction
This compound belongs to the diaminopyrimidine class of compounds. This structural motif is prevalent in molecules with a wide range of biological activities. Notably, the closely related compound, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, is known for its potential in promoting hair growth, acting as a vasodilator and potassium channel opener, similar to minoxidil.[1][2] Additionally, it has demonstrated potential as an antiviral agent against RNA viruses.[1][2]
The pyrimidine scaffold is also a "privileged" structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[3][4][5] Pyrimidine derivatives have been reported to possess anticancer, antioxidant, and anti-inflammatory properties.[6][7]
Given the diverse potential activities of this compound class, a multi-assay approach is recommended to fully characterize the biological profile of this compound. This document outlines detailed protocols for assessing its potential effects on cell viability, kinase activity, and its potential as an anti-inflammatory agent.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity.[6] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]
Experimental Protocol: MTT Assay
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium and treat the cells with various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Following the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The results can be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, should be calculated.
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.88 | 70.4% |
| 50 | 0.60 | 48.0% |
| 100 | 0.35 | 28.0% |
IC₅₀: ~50 µM
Caption: Workflow for the MTT cell viability assay.
Kinase Inhibition Assay (Luminescence-Based)
Pyrimidine-based compounds are well-established as kinase inhibitors.[3] A luminescence-based kinase assay is a common high-throughput method to screen for kinase inhibitors. This assay measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates less ATP consumption and therefore, kinase inhibition.[3]
Experimental Protocol: Luminescence-Based Kinase Assay
Materials:
-
384-well white assay plates
-
Kinase of interest (e.g., JAK2, a tyrosine kinase often targeted by pyrimidine inhibitors)[3]
-
Kinase substrate (specific peptide)
-
Assay buffer
-
ATP
-
This compound
-
Positive control inhibitor (e.g., Staurosporine)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Luminometer
Procedure:
-
Compound Preparation: Perform a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM). Also, prepare a DMSO-only vehicle control and a positive control inhibitor.[3]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[3]
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the kinase (e.g., JAK2), and its specific peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.[3]
-
Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[3]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[3]
-
Data Acquisition: Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal, then measure the luminescence intensity of each well using a luminometer.[3]
Data Presentation
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| No Kinase Control | 1,000,000 | 100% |
| Vehicle Control | 200,000 | 0% |
| 0.01 | 250,000 | 6.25% |
| 0.1 | 400,000 | 25% |
| 1 | 600,000 | 50% |
| 10 | 850,000 | 81.25% |
| 100 | 980,000 | 97.5% |
IC₅₀: ~1 µM
Caption: Inhibition of the JAK-STAT signaling pathway.
Anti-inflammatory Activity (COX-2 Inhibition Assay)
Certain pyrimidine derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[6] An in vitro COX-2 inhibition assay can determine the potential of this compound to modulate this pathway.
Experimental Protocol: COX-2 Inhibition Assay
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Microplate reader
-
This compound
-
Positive control inhibitor (e.g., Celecoxib)
Procedure:
-
Compound and Enzyme Incubation: The assay is typically performed in a 96-well plate. Pre-incubate the test compound at various concentrations with the COX-2 enzyme in a reaction buffer.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[6]
-
Reaction Progression: Allow the reaction to proceed for a specific time at a controlled temperature.[6]
-
Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC₅₀ value.
Data Presentation
| Compound Concentration (µM) | Signal (RFU) | % Inhibition |
| No Enzyme Control | 50 | 100% |
| Vehicle Control | 1000 | 0% |
| 0.1 | 900 | 10.5% |
| 1 | 750 | 26.3% |
| 10 | 525 | 49.0% |
| 50 | 250 | 78.9% |
| 100 | 100 | 94.7% |
IC₅₀: ~10 µM
Caption: Inhibition of the COX-2 inflammatory pathway.
Conclusion
The provided protocols offer a robust framework for the initial characterization of this compound. Based on the activities of related compounds, it is plausible that this molecule may exhibit a range of biological effects. The suggested assays for cytotoxicity, kinase inhibition, and anti-inflammatory activity will provide valuable insights into its mechanism of action and therapeutic potential. Further investigations could also explore its potential as a potassium channel opener for hair growth applications or as an antiviral agent, depending on the initial screening results and research interests.
References
- 1. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]
- 2. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, a key intermediate in pharmaceutical research and development. The synthesis is a robust three-step process commencing from readily available starting materials.
Introduction
This compound is a substituted diaminopyrimidine derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. The synthetic route detailed herein is a well-established and scalable pathway, making it suitable for industrial production. The overall synthesis involves the condensation of ethyl cyanoacetate and guanidine to form a pyrimidine ring, followed by chlorination and subsequent nucleophilic substitution with pyrrolidine.
Overall Synthesis Workflow
The large-scale synthesis of this compound is performed in three main stages:
-
Synthesis of 2,4-diamino-6-hydroxypyrimidine: A condensation reaction between ethyl cyanoacetate and guanidine hydrochloride in the presence of a base.
-
Synthesis of 2,4-diamino-6-chloropyrimidine: Chlorination of the hydroxypyrimidine intermediate using phosphorus oxychloride.
-
Synthesis of this compound: A nucleophilic aromatic substitution reaction where the chloro-substituent is displaced by pyrrolidine.
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reaction parameters and outcomes.
Table 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine
| Parameter | Value | Reference |
| Reactants | Guanidine hydrochloride, Ethyl cyanoacetate, Sodium ethoxide | [1][2] |
| Solvent | Anhydrous Ethanol | [1] |
| Reaction Time | 2 hours | [1][2] |
| Temperature | Reflux | [1][2] |
| Yield | 80-95% | [1][2] |
| Product Form | Yellow needles | [1] |
Table 2: Synthesis of 2,4-diamino-6-chloropyrimidine
| Parameter | Value | Reference |
| Reactant | 2,4-diamino-6-hydroxypyrimidine | [3] |
| Reagent | Phosphorus oxychloride (POCl₃) | [3] |
| Reaction Time | 8-17 hours | [3] |
| Temperature | 97-105°C (Reflux) | [3] |
| Yield | 80-85% | [3] |
| Product Form | White solid | [3] |
Table 3: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | 2,4-diamino-6-chloropyrimidine, Pyrrolidine | |
| Solvent | e.g., Acetone (inferred from analogous reactions) | |
| Base (optional) | e.g., Potassium carbonate (inferred from analogous reactions) | |
| Reaction Time | Several hours (e.g., 3 hours, inferred) | [4] |
| Temperature | Reflux (inferred from analogous reactions) | [4] |
| Yield | High (expected, specific data not available) | |
| Purification | Recrystallization (e.g., from isopropanol) |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2,4-diamino-6-hydroxypyrimidine
This protocol is adapted from established procedures for the synthesis of the hydroxypyrimidine intermediate.[1][2]
Materials:
-
Guanidine hydrochloride (1.02 moles)
-
Ethyl cyanoacetate (1 mole)
-
Sodium (2 g atoms)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Large-scale reaction vessel with reflux condenser and mechanical stirrer
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium in anhydrous ethanol in the reaction vessel.
-
After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate.
-
In a separate container, prepare another solution of sodium ethoxide and add guanidine hydrochloride.
-
Filter the resulting sodium chloride precipitate and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.
-
Heat the mixture to reflux and maintain for 2 hours with stirring.
-
After the reaction is complete, evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid to precipitate the product.
-
Cool the solution to allow for complete crystallization.
-
Collect the yellow needles of 2,4-diamino-6-hydroxypyrimidine by filtration, wash with cold water, and dry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
Application Notes and Protocols for the Formulation of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, also known as Pyrrolidinyl diaminopyrimidine oxide, for preclinical in vivo studies. Due to the limited publicly available formulation data for this specific compound, this document outlines a systematic approach based on established principles of preclinical formulation development for small molecules with similar characteristics.
Compound Information
This compound is a pyrimidine derivative with a molecular weight of approximately 195.22 g/mol .[1][2][3][4] It is a polar molecule with multiple functional groups, suggesting that solubility in aqueous vehicles may be limited.[2] The compound is reportedly used in cosmetic formulations for hair growth and has been investigated as a potential antiviral agent.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₅O | [1][2][3][4] |
| Molecular Weight | 195.22 g/mol | [1][2][3] |
| CAS Number | 55921-65-8 | [1][2][3][4] |
| Appearance | Not specified (likely a powder) | - |
| Storage | 2–8°C in a dark, dry environment | [1] |
Formulation Development Strategy
The primary goal of formulation development for in vivo studies is to ensure accurate and reproducible dosing, maximize bioavailability for the intended route of administration, and minimize any vehicle-induced toxicity.[5][6] Given the polar nature of this compound, a systematic approach to vehicle screening is crucial.
A decision tree for formulation development is presented below:
Caption: Formulation development workflow for this compound.
Experimental Protocols
Solubility Assessment Protocol
Objective: To determine the solubility of this compound in a range of common preclinical vehicles.
Materials:
-
This compound powder
-
Selection of vehicles (see Table 2)
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to each vehicle in a series of vials.
-
Vortex the vials vigorously for 2 minutes.
-
Equilibrate the samples at room temperature for 24 hours with intermittent shaking to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
Table 2: Suggested Vehicles for Solubility Screening
| Vehicle Category | Specific Examples |
| Aqueous Buffers | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4 |
| Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Ethanol, Propylene glycol |
| Surfactants | Tween® 80, Kolliphor® EL |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |
Protocol for Preparation of a Solution Formulation (Example)
This protocol is a general guideline and should be adapted based on the results of the solubility assessment. This example assumes the use of a DMSO/Saline co-solvent system, a common approach for initial in vivo studies.[7]
Objective: To prepare a 1 mg/mL dosing solution of this compound in a 10% DMSO/90% Saline vehicle.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile 0.9% Saline
-
Sterile vials and syringes
-
0.22 µm syringe filter (if for parenteral administration)
Procedure:
-
Calculate Required Mass: Determine the total mass of the compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume.
-
Prepare Concentrated Stock: Weigh the calculated amount of this compound and dissolve it in the required volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Vortex until fully dissolved. Gentle warming may be applied if necessary, but compound stability should be confirmed.
-
Dilution to Final Concentration: While vortexing, slowly add the sterile saline to the DMSO stock solution. For a 1 mg/mL final concentration from a 10 mg/mL stock, you would add 9 parts saline to 1 part DMSO stock.
-
Final Formulation Check: Visually inspect the final solution for any precipitation. If the solution is clear, it can be sterile-filtered for parenteral administration.[7]
-
Storage: Prepare the dosing solution fresh on the day of the experiment to ensure stability.
Important Considerations:
-
The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize vehicle-induced toxicity.[7]
-
For intravenous administration, the formulation must be a clear solution and sterile-filtered.[8]
Protocol for Preparation of a Suspension Formulation
If the compound has poor solubility even in co-solvent systems, a suspension may be necessary, particularly for oral administration.[6]
Objective: To prepare a 5 mg/mL suspension of this compound in a 0.5% methylcellulose vehicle.
Materials:
-
This compound powder (micronized, if possible)
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Sterile vials and syringes
Procedure:
-
Calculate Required Mass: Determine the total mass of the compound needed.
-
Wetting the Powder: Place the weighed compound in a mortar. Add a small amount of the vehicle to form a paste. This helps to ensure the particles are adequately wetted.
-
Gradual Dilution: Gradually add the remaining vehicle while continuously triturating or homogenizing to achieve a uniform suspension.
-
Homogeneity: Ensure the final suspension is homogenous. It should be administered immediately after preparation, with continuous mixing to prevent settling.
In Vivo Study Design and Administration
The choice of formulation will be dictated by the intended route of administration. Oral, intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) routes are common in preclinical studies.[9][10]
Caption: General workflow for an in vivo study using the prepared formulation.
Table 3: Recommended Administration Volumes for Rodents
| Route | Species | Maximum Volume |
| Oral (gavage) | Mouse | 10 mL/kg |
| Rat | 10 mL/kg | |
| Intravenous (IV) | Mouse | 5 mL/kg |
| Rat | 5 mL/kg | |
| Intraperitoneal (IP) | Mouse | 10 mL/kg |
| Rat | 10 mL/kg | |
| Subcutaneous (SC) | Mouse | 10 mL/kg |
| Rat | 5 mL/kg |
Note: These are general guidelines; consult institutional animal care and use committee (IACUC) protocols.
Conclusion
The successful in vivo evaluation of this compound relies on the development of an appropriate formulation. The protocols and strategies outlined in these application notes provide a systematic framework for researchers to develop a suitable solution or suspension formulation. It is imperative to begin with a thorough solubility assessment and to characterize the final formulation for stability and key physicochemical properties before initiating animal studies. A well-designed formulation is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.
References
- 1. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]
- 2. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 3. Pyrrolidinyl diaminopyrimidine oxide | C8H13N5O | CID 15556995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidinyl Diaminopyrimidine Oxide [risebiochem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in biologically active molecules, including anticancer, antiviral, and antimicrobial agents, underscores the importance of efficient and versatile synthetic methodologies for their preparation.[3][4] Nucleophilic substitution reactions represent a powerful and widely employed strategy for the functionalization of the pyrimidine ring, enabling the introduction of a diverse array of substituents to modulate pharmacological activity.[5]
These application notes provide detailed protocols and quantitative data for the synthesis of pyrimidine derivatives through various nucleophilic substitution methods, including Nucleophilic Aromatic Substitution (SNAr), Metal-Catalyzed Cross-Coupling reactions, and Chichibabin-type reactions. The information is intended to guide researchers in the design and execution of synthetic routes toward novel pyrimidine-based compounds for drug discovery and development.
Key Nucleophilic Substitution Strategies
The electron-deficient nature of the pyrimidine ring, caused by the presence of two nitrogen atoms, facilitates nucleophilic attack, particularly at positions 2, 4, and 6.[6] Halogenated pyrimidines, such as chloropyrimidines, are common precursors for these transformations due to the excellent leaving group ability of the halide.[7]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for the functionalization of halopyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer intermediate. The regioselectivity of SNAr on di- or tri-substituted pyrimidines can often be controlled by the electronic and steric nature of the substituents already on the ring. For instance, in 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position.[6] However, the presence of strong electron-donating or electron-withdrawing groups at other positions can alter this selectivity.[8]
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as indispensable tools for the formation of C-C bonds in pyrimidine synthesis.[9][10] These reactions allow for the introduction of aryl, heteroaryl, and vinyl groups onto the pyrimidine core, significantly expanding the accessible chemical space.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[4][9]
-
Stille Coupling: The Stille reaction couples a halopyrimidine with an organostannane reagent, also catalyzed by palladium. Organostannanes are stable and tolerate many functional groups, but their toxicity is a notable drawback.[10][11]
Chichibabin-Type Reactions
The Chichibabin reaction and its variations involve the direct amination of a C-H bond on the pyrimidine ring, a type of nucleophilic substitution of hydrogen.[12] This reaction typically employs a strong nucleophile, such as sodium amide, and often requires elevated temperatures. While classically applied to pyridines, this methodology can be extended to pyrimidines, providing a direct route to aminopyrimidines.[13][14]
Experimental Protocols
Protocol 1: SNAr Reaction - Synthesis of 4-Anilino-2,6-dichloropyrimidine
This protocol details the nucleophilic aromatic substitution of a chlorine atom on a dichloropyrimidine with an amine.
Reaction Scheme:
Materials:
-
2,4-Dichloropyrimidine
-
Aniline
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 equiv) in ethanol, add aniline (1.1 equiv) and triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 4-anilino-2,6-dichloropyrimidine.
Quantitative Data Summary (SNAr Reactions):
| Entry | Pyrimidine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Aniline | TEA | EtOH | Reflux | 4 | 85 | [15] |
| 2 | 2,4,6-Trichloropyrimidine | Morpholine | K₂CO₃ | DMAc | RT | 1 | >95 | [15] |
| 3 | 2-Amino-4,6-dichloropyrimidine | Indoline | NaOH | EtOH | Reflux | 3 | 60 | [16] |
Protocol 2: Suzuki-Miyaura Coupling - Synthesis of 4-Phenyl-6-chloropyrimidine
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a dichloropyrimidine with a boronic acid.
Reaction Scheme:
Materials:
-
4,6-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add 4,6-dichloropyrimidine (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-phenyl-6-chloropyrimidine.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 75 |[17] | | 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (cat.) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 84 |[18] | | 3 | 5-Bromo-4,6-dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 20 | 82 |[19] |
Protocol 3: Stille Coupling - General Procedure for the Synthesis of 5-Arylpyrimidines
This protocol provides a general procedure for the Stille coupling of a bromopyrimidine with an organostannane.
Reaction Scheme:
Materials:
-
5-Bromopyrimidine derivative
-
Organostannane (e.g., Aryl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Aqueous potassium fluoride (KF) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 5-bromopyrimidine derivative (1.0 equiv) and the palladium catalyst (0.05 equiv) in the anhydrous solvent.
-
Add the organostannane reagent (1.1-1.2 equiv) to the reaction mixture.
-
Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the mixture with aqueous potassium fluoride solution to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Quantitative Data Summary (Stille Coupling - General Conditions):
| Entry | Pyrimidine Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | Moderate to Good | [2] |
| 2 | 2-MeSO₂-4-chloropyrimidine | Vinylstannane | Pd₂(dba)₃ (2) | NMP | 80 | 6 | Moderate to Good | [20] |
Protocol 4: Chichibabin-Type Reaction - General Procedure for the Amination of Pyrimidine
This protocol outlines a general approach for the direct amination of the pyrimidine ring.
Reaction Scheme:
Materials:
-
Pyrimidine
-
Sodium amide (NaNH₂)
-
Inert, high-boiling solvent (e.g., xylene, toluene)
-
Liquid ammonia (for workup)
-
Ammonium chloride (for quenching)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add sodium amide and the inert solvent.
-
Heat the suspension to the desired temperature (typically 100-150 °C).
-
Add the pyrimidine substrate to the hot suspension.
-
Maintain the reaction at temperature, monitoring for the evolution of hydrogen gas.
-
After the reaction is deemed complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of liquid ammonia followed by ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting aminopyrimidine by crystallization or column chromatography.
Note: The Chichibabin reaction can be hazardous and requires careful handling of sodium amide. Yields can be variable depending on the substrate and reaction conditions.[12][14]
Visualizations
Logical Relationship of Nucleophilic Substitution Reactions
Caption: Key nucleophilic substitution routes for pyrimidine functionalization.
General Experimental Workflow for Nucleophilic Substitution
Caption: A typical workflow for nucleophilic substitution reactions.
Signaling Pathway: EGFR Inhibition by Gefitinib
Gefitinib is a pyrimidine derivative that functions as a tyrosine kinase inhibitor by targeting the Epidermal Growth Factor Receptor (EGFR). Its mechanism involves competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, which blocks downstream signaling pathways responsible for cell proliferation and survival.[1][21]
Caption: Gefitinib inhibits EGFR signaling, blocking cell proliferation.
Conclusion
Nucleophilic substitution reactions are a versatile and powerful platform for the synthesis of a wide range of pyrimidine derivatives. The protocols and data presented herein provide a practical guide for researchers engaged in the design and synthesis of novel pyrimidine-based compounds with potential therapeutic applications. The ability to strategically modify the pyrimidine core through SNAr, metal-catalyzed cross-coupling, and Chichibabin-type reactions is crucial for the exploration of structure-activity relationships and the development of next-generation drug candidates.
References
- 1. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. scientificupdate.com [scientificupdate.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.msu.edu [chemistry.msu.edu]
- 17. CN114195790B - A kind of synthetic method of ibrutinib - Google Patents [patents.google.com]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. ukm.my [ukm.my]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
Welcome to the technical support center for the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols and yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and detailed guidance to address specific issues you may encounter during the synthesis of this compound. The proposed synthesis route involves the nucleophilic aromatic substitution of 4,6-diamino-2-chloropyrimidine with pyrrolidine.
Q1: My reaction yield is very low or I'm not getting any product. What are the possible causes and how can I improve it?
A1: Low to no yield is a common issue in pyrimidine synthesis and can stem from several factors. Here are some troubleshooting steps:
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Purity of Starting Materials: Ensure the 4,6-diamino-2-chloropyrimidine and pyrrolidine are of high purity. Impurities can lead to unwanted side reactions and consume your starting materials.
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Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the degradation of starting materials or the product. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.[1]
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Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for nucleophilic aromatic substitution reactions. Experimenting with different solvents can lead to improved outcomes.[1]
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Base: The presence of a non-nucleophilic base is often necessary to neutralize the HCl generated during the reaction. A common choice is triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is added in at least a stoichiometric amount.
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Anhydrous Conditions: Although not always strictly necessary for this type of reaction, ensuring anhydrous conditions can sometimes improve yields by preventing hydrolysis of starting materials or intermediates, a common issue in other pyrimidine syntheses.[2]
Q2: I am observing significant amounts of side products in my reaction mixture. What are these byproducts and how can I minimize them?
A2: The formation of side products is a frequent challenge. Here are some potential side reactions and how to mitigate them:
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Bis-substitution: Although less likely due to the electron-donating nature of the amino groups, there is a possibility of pyrrolidine reacting with the amino groups, especially at high temperatures. To minimize this, maintain a moderate reaction temperature and consider using a slight excess of the chloropyrimidine.
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Decomposition: At elevated temperatures, the starting materials or the product might decompose. Monitor the reaction by TLC or HPLC to avoid prolonged reaction times at high temperatures.
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Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a base, leading to impurities. If you suspect this is an issue, consider using a more stable solvent like DMSO or NMP.
Q3: I'm having difficulty purifying the final product. What purification strategies do you recommend?
A3: Purification can be challenging due to the polar nature of the diaminopyrimidine core.
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Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol), can be effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents like ethanol, isopropanol, or mixtures with water to find the optimal conditions.
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Acid-Base Extraction: Due to the basic nature of the amino groups, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.
Optimizing Reaction Conditions
The following table summarizes key reaction parameters and their potential impact on the yield of this compound.
| Parameter | Recommended Range | Effect on Yield | Troubleshooting Tips |
| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition. | Monitor by TLC to find the optimal balance between reaction rate and product stability.[1] |
| Solvent | DMF, DMSO, NMP | Solvent polarity can significantly influence the reaction rate and solubility of reactants.[1] | Screen different polar aprotic solvents to find the one that gives the best results. |
| Base | TEA, DIPEA (1.1-1.5 eq) | Neutralizes the HCl formed, driving the reaction to completion. | Ensure the base is non-nucleophilic and used in a slight excess. |
| Reactant Ratio | Pyrrolidine (1.1-1.5 eq) | A slight excess of pyrrolidine can help to drive the reaction to completion. | A large excess may lead to purification difficulties. |
| Reaction Time | 4-24 hours | Insufficient time will lead to incomplete conversion, while excessive time can result in product degradation. | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[1][2] |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4,6-Diamino-2-chloropyrimidine
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Pyrrolidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Ethyl acetate
-
Methanol
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Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4,6-diamino-2-chloropyrimidine (1.0 eq).
-
Add a polar aprotic solvent such as DMF or DMSO.
-
Add triethylamine or DIPEA (1.2 eq).
-
Add pyrrolidine (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 mixture of dichloromethane and methanol as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound.
Visualizing the Process
To aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.
References
Technical Support Center: Purification of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My final product has a persistent yellow or brown color. How can I remove these colored impurities?
Answer: Colored impurities often arise from side reactions or degradation products during the synthesis. A common and effective method to remove them is through treatment with activated charcoal. After dissolving your crude product in a suitable hot solvent (e.g., an ethanol/water mixture), add a small amount of activated charcoal (typically 1-5% w/w) and heat the suspension at reflux for a short period (15-30 minutes). The colored impurities will adsorb onto the surface of the charcoal. Subsequently, perform a hot filtration through a pad of Celite or another filter aid to remove the charcoal. The purified compound can then be obtained by allowing the filtrate to cool and crystallize.[1] Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to a lower yield.
Question: I'm observing significant peak tailing during HPLC analysis of my purified compound. What is the cause and how can I improve the peak shape?
Answer: Peak tailing in reverse-phase HPLC is a common issue for basic compounds like this compound. This is often caused by strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based column packing. To mitigate this, consider the following strategies:
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Use a base-deactivated column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds is recommended.
-
Modify the mobile phase:
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-0.5%), into the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.
-
Adjust the pH: Operating at a higher pH (e.g., using a buffer like ammonium bicarbonate at pH 10) can deprotonate the silanol groups, reducing their interaction with the protonated amine. Ensure your column is stable at high pH.
-
-
Consider Hydrophilic Interaction Chromatography (HILIC): For highly polar compounds, HILIC can be a suitable alternative to reversed-phase chromatography and may provide better peak shapes.
Question: My purification yield is consistently low after recrystallization. What are the potential reasons and how can I improve it?
Answer: Low recovery from recrystallization can be due to several factors:
-
Suboptimal Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvent systems, such as varying the ratio of ethanol to water, to find the optimal conditions. The N-oxide analog shows good solubility in hot ethanol and reduced solubility upon cooling, which facilitates efficient crystallization.[2]
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely, leading to loss of product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Insufficient Cooling: To maximize the yield, ensure the solution is thoroughly cooled. Using an ice bath can often induce further crystallization.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower yield as more of the compound will remain dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The synthesis of this compound typically involves the nucleophilic substitution of a halogenated pyrimidine (e.g., 2,4-diamino-6-chloropyrimidine) with pyrrolidine.[1] Therefore, common impurities may include:
-
Unreacted starting materials: Such as 2,4-diamino-6-chloropyrimidine.
-
Byproducts of side reactions: This can include products of hydrolysis or other competing reactions.
-
Residual reagents from upstream steps: If the synthesis of the chloropyrimidine precursor starts from guanidine, residual guanidine hydrochloride could be present.
Q2: What is a suitable method for the initial purification of the crude product after synthesis?
A2: A common initial workup involves neutralizing the reaction mixture and filtering the crude product.[1] For basic amines, an acidic wash can be employed to render the compound water-soluble as its protonated salt, allowing for the removal of non-basic impurities by extraction with an organic solvent. The aqueous layer can then be basified to precipitate the purified amine.
Q3: What are the recommended storage conditions for purified this compound?
A3: For the structurally similar N-oxide, storage at 2–8°C in a dark, dry environment is recommended to maintain stability.[1] It is reasonable to assume that similar conditions would be appropriate for this compound to prevent degradation.
Data Presentation
Table 1: Summary of Purification Parameters for Diaminopyrimidine Derivatives
| Parameter | Method | Details | Expected Purity | Reference |
| Primary Purification | Crystallization | Ethanol/Water mixture | >97% (HPLC) | [1] |
| Decolorization | Charcoal Treatment | 1-5% (w/w) activated charcoal in hot solvent | - | [1] |
| Drying | Vacuum Oven | 70–80°C | - | [1] |
| HPLC Analysis | Hydrophilic C18 Column | Mobile Phase: 20mM Potassium Dihydrogen Phosphate / Methanol (Gradient) | Quantitative | [3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Celite or other filter aid (optional)
-
Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture to dissolve the crude product completely. Start with a higher ratio of ethanol and add hot water portion-wise if solubility is an issue.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-30 minutes.
-
(Optional) If charcoal was added, perform a hot filtration through a pre-warmed funnel containing a pad of Celite to remove the charcoal. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same ethanol/water ratio used for recrystallization).
-
Dry the purified crystals in a vacuum oven at 70-80°C until a constant weight is achieved.[1]
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]
- 2. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 3. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is not dissolving in my desired aqueous buffer. What are the first steps I should take?
A1: When encountering poor solubility, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex formulation strategies.
-
pH Adjustment: The structure of this compound contains two amino groups, which are basic. Therefore, its aqueous solubility is expected to be highly pH-dependent. Lowering the pH of your buffer should protonate these amino groups, leading to a significant increase in solubility. Experiment with a range of acidic pH values (e.g., pH 2, 4, 6) to determine the optimal pH for dissolution.
-
Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental system, consider the use of co-solvents. Common water-miscible organic solvents can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby enhancing the solubility of non-polar or hydrophobic drugs.[1] Start with low percentages (e.g., 1-10% v/v) of solvents like DMSO, ethanol, or propylene glycol and gradually increase the concentration while monitoring for any potential precipitation or incompatibility with your assay.[1][2]
-
Heating and Sonication: Gently warming the solution can increase the rate of dissolution. However, be cautious about the thermal stability of your compound. Sonication can also be employed to break down particle agglomerates and facilitate dissolution.[3]
Q2: I have tried adjusting the pH and using co-solvents, but the solubility is still insufficient for my in vitro assay. What are the next steps?
A2: If basic methods are unsuccessful, you may need to explore more advanced formulation strategies. These techniques aim to alter the physical form of the compound or create a more favorable microenvironment for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution rate.[1][4] This can be achieved by methods such as solvent evaporation or melt extrusion.[5] In a solid dispersion, the drug's intermolecular interactions are broken down as it transitions from a crystalline to an amorphous state, which has higher free energy and improved solubility.[1]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell.[4][6] This complexation enhances the apparent solubility of the drug.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4][7] Techniques like micronization and nanosizing can be employed.[4] Nanosuspensions, which are dispersions of nano-sized drug particles stabilized by surfactants, are a promising approach for poorly soluble compounds.[6]
Q3: How can I determine the aqueous solubility of this compound experimentally?
A3: The shake-flask method is the gold standard for determining equilibrium solubility.[8] A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves adding an excess amount of the solid compound to a specific solvent (e.g., water, buffer of a certain pH), agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered supernatant.[9] Analytical techniques such as UV-Vis spectrophotometry or HPLC are commonly used for quantification.[9][10]
Troubleshooting Guides
Issue: Compound precipitates out of solution during my experiment.
| Potential Cause | Troubleshooting Steps |
| Change in pH | Verify the pH of all solutions and buffers used in your experiment. Even small shifts in pH can cause a basic compound like this compound to precipitate if the initial solubilization was pH-dependent. |
| Solvent Evaporation | If using volatile co-solvents, ensure your experimental setup minimizes evaporation, which can lead to an increase in the effective concentration of the compound and cause precipitation. Cover plates and tubes whenever possible. |
| Temperature Fluctuation | If the compound was dissolved at an elevated temperature, a decrease in temperature during the experiment can lead to supersaturation and subsequent precipitation. Maintain a constant temperature throughout the experiment. |
| Interaction with other components | The compound may be interacting with other components in your assay medium (e.g., proteins, salts), leading to the formation of an insoluble complex. Perform a preliminary compatibility study by mixing the compound with individual components of your assay medium. |
Issue: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure that the compound is fully dissolved before use. Undissolved particles can lead to variability in the actual concentration of the drug in your assays. Visually inspect the solution for any particulate matter and consider filtration through a 0.22 µm filter. |
| Compound Degradation | The conditions used to solubilize the compound (e.g., extreme pH, high temperature) may be causing it to degrade. Assess the stability of the compound under your solubilization and experimental conditions using an appropriate analytical method like HPLC. |
| Adsorption to labware | Hydrophobic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration. Consider using low-adhesion microplates or glass vials. |
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes the potential effectiveness of various solubility enhancement techniques for a hypothetical poorly soluble, basic compound, providing a general guide for what to expect.
| Technique | Fold Increase in Solubility (Representative) | Advantages | Disadvantages |
| pH Adjustment | 10 - 1000 | Simple, cost-effective | Only applicable to ionizable compounds; may not be compatible with all biological systems. |
| Co-solvency | 2 - 50 | Easy to implement | Potential for solvent toxicity in biological assays; risk of precipitation upon dilution.[11] |
| Solid Dispersion | 10 - 200 | Significant increase in dissolution rate and solubility.[4] | Requires specialized equipment and formulation expertise; potential for physical instability of the amorphous form. |
| Cyclodextrin Complexation | 5 - 100 | Can improve both solubility and stability.[4] | Limited by the stoichiometry of the complex; can be expensive. |
| Nanonization | 10 - 100 | Increases dissolution velocity and saturation solubility.[11] | Requires specialized equipment for particle size reduction and characterization; potential for particle aggregation.[12] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Analysis: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[9]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Protocol 2: Screening for Effective Co-solvents
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Co-solvent Screening: In a series of microcentrifuge tubes, prepare different aqueous buffers containing varying concentrations of co-solvents (e.g., 1%, 5%, 10%, 20% v/v of ethanol, propylene glycol, or PEG 400).
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Solubility Assessment: Add a small aliquot of the DMSO stock solution to each co-solvent mixture to achieve a target final concentration.
-
Observation: Vortex the tubes and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).
-
Turbidity Measurement: For a more quantitative assessment, measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering. A lower turbidity indicates better solubility.
Visualizations
Caption: A stepwise workflow for improving the solubility of a poorly soluble compound.
Caption: Factors influencing the aqueous solubility of a compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pharmatutor.org [pharmatutor.org]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.
Troubleshooting Guide
Low yield is a common issue in the synthesis of this compound. The primary synthetic route involves a nucleophilic aromatic substitution of 2,4-diamino-6-chloropyrimidine with pyrrolidine. The following table outlines potential problems, their probable causes, and recommended solutions to improve the reaction yield.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material (2,4-diamino-6-chloropyrimidine) | 1. Insufficient reaction temperature: The activation energy for the nucleophilic aromatic substitution is not being met. 2. Poor quality of starting materials: Impurities in 2,4-diamino-6-chloropyrimidine or pyrrolidine can inhibit the reaction. 3. Inadequate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | 1. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. Typical temperatures range from 80°C to 120°C. 2. Ensure the purity of starting materials. Recrystallize 2,4-diamino-6-chloropyrimidine if necessary. Use freshly distilled pyrrolidine. 3. Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP to ensure reactants are fully dissolved. |
| Formation of multiple byproducts | 1. Side reactions due to high temperature: Prolonged heating at high temperatures can lead to decomposition or side reactions. 2. Reaction with solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions. 3. Presence of moisture: Water can react with the starting materials or intermediates. | 1. Optimize the reaction time and temperature. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a non-reactive solvent. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in product isolation and purification | 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during extraction. 3. Product co-crystallizes with impurities. | 1. Use a different solvent for extraction or precipitation. 2. Add brine to the aqueous layer to break emulsions. 3. Recrystallize the crude product from a suitable solvent system, such as ethanol/water.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution of 2,4-diamino-6-chloropyrimidine with pyrrolidine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.
Q2: How can I prepare the starting material, 2,4-diamino-6-chloropyrimidine?
A2: 2,4-diamino-6-chloropyrimidine can be synthesized from the commercially available 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃).[2] The reaction is typically heated, and the product can be isolated by quenching the reaction mixture with ice water followed by neutralization.[2]
Q3: What are the optimal reaction conditions for the nucleophilic substitution step?
A3: While optimal conditions can vary, a general starting point is to use an excess of pyrrolidine (2-3 equivalents) relative to 2,4-diamino-6-chloropyrimidine in a polar aprotic solvent like dimethylformamide (DMF) or pyridine. The reaction is often heated to between 80°C and 120°C. The addition of a non-nucleophilic base, such as triethylamine or potassium carbonate, can be beneficial to scavenge the HCl formed during the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable eluent for TLC would be a mixture of dichloromethane and methanol or ethyl acetate and hexane.
Q5: What are some common impurities I should look out for?
A5: Common impurities include unreacted 2,4-diamino-6-chloropyrimidine, and potentially di-substituted products if other reactive sites are present and the reaction conditions are harsh. Side-products from the decomposition of starting materials or solvent interactions can also occur.
Q6: What is the best way to purify the final product?
A6: The crude product can often be purified by recrystallization.[1] A common solvent system for recrystallization is ethanol/water.[1] Column chromatography on silica gel may also be employed if recrystallization is not sufficient.
Experimental Protocols
Synthesis of 2,4-diamino-6-chloropyrimidine
This protocol is adapted from a general procedure for the chlorination of hydroxypyrimidines.[2]
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2,4-diamino-6-hydroxypyrimidine.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (around 100-110°C) and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2,4-diamino-6-chloropyrimidine can be purified by recrystallization.
Synthesis of this compound
This is a general protocol based on analogous nucleophilic aromatic substitution reactions.
Materials:
-
2,4-diamino-6-chloropyrimidine
-
Pyrrolidine
-
Triethylamine (or another suitable base)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-diamino-6-chloropyrimidine in anhydrous DMF.
-
Add triethylamine (1.5-2 equivalents) to the solution.
-
Add pyrrolidine (2-3 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to 80-120°C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
References
Technical Support Center: Crystallization of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and related aminopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the crystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For aminopyrimidines, polar organic solvents are often a good starting point. A related compound, 2-aminopyrimidine, shows good solubility in polar organic solvents like methanol and ethanol.[1] It is advisable to perform small-scale solubility tests with a variety of solvents to identify the most promising candidates. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone.
Q2: What should I do if my compound "oils out" instead of crystallizing?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with amines. This typically occurs when the solution is too supersaturated or cooled too quickly.[2] To address this, you can try the following:
-
Reduce Supersaturation: Reheat the solution and add a small amount of additional solvent.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath.
-
Seed Crystals: Introduce a small crystal of the solid material to the solution to encourage nucleation.
-
Solvent System Modification: Experiment with a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (an anti-solvent).
Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?
A3: For compounds with high solubility in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective crystallization technique. In this method, the compound is dissolved in a small amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble (e.g., dichloromethane, diethyl ether, or pentane). The gradual diffusion of the anti-solvent vapor into the solution induces slow crystallization. This technique has proven successful for pyrimidine derivatives that are difficult to crystallize from common solvents.
Q4: Can I improve crystallization by modifying the compound itself?
A4: Yes, for amine-containing compounds like this compound, converting the free base to a salt can significantly improve its crystallization properties. This can be achieved by adding an acid (e.g., HCl in an organic solvent) to a solution of the amine. The resulting salt often has a more rigid crystal lattice and different solubility properties, which can be more favorable for crystallization.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | The solution is undersaturated (too much solvent). | Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Allow it to cool slowly again. |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal if available. | |
| Crystals Form Too Quickly | The solution is too supersaturated. | Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration. This will promote slower, more controlled crystal growth.[3] |
| The cooling rate is too fast. | Ensure the solution cools slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow the cooling process. | |
| Compound "Oils Out" | High degree of supersaturation or rapid cooling. | Reheat to dissolve the oil, add more solvent, and cool very slowly. Consider using a different solvent or a solvent/anti-solvent mixture. |
| The melting point of the compound is below the temperature of crystallization. | Choose a solvent with a lower boiling point, if possible, to ensure the solution temperature is below the compound's melting point during crystallization. | |
| Low Recovery of Crystals | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. | After filtering the initial crop of crystals, concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop. |
| The final cooling temperature is not low enough. | Ensure the solution is thoroughly chilled in an ice bath to maximize the precipitation of the compound. |
Data Presentation
| Solvent | Molar Solubility (x 10^2) at 272.65 K (-0.5 °C) | Molar Solubility (x 10^2) at 298.15 K (25 °C) | Molar Solubility (x 10^2) at 323.35 K (50.2 °C) |
| Methanol | 4.85 | 10.21 | 19.89 |
| Ethanol | 1.89 | 4.32 | 9.15 |
| n-Propanol | 1.35 | 3.35 | 7.58 |
| Isopropanol | 0.88 | 2.36 | 5.76 |
| Ethyl Acetate | 4.12 | 8.98 | 17.65 |
| Acetone | 2.89 | 6.54 | 13.56 |
| Acetonitrile | 0.45 | 1.21 | 3.01 |
| Cyclopentanone | 6.98 | 13.54 | 24.56 |
Data adapted from a study on 2-aminopyrimidine and should be used as a directional guide.[4][5]
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: To maximize yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals, for example, in a vacuum oven at a suitable temperature.
Protocol 2: Anti-Solvent Vapor Diffusion
-
Preparation of the Solution: Dissolve the compound in a small amount of a high-boiling point "good" solvent (e.g., DMF or DMSO) in a small vial.
-
Preparation of the Reservoir: In a larger, sealable container (e.g., a beaker or jar), place a layer of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, dichloromethane).
-
Assembly: Place the small vial containing the compound solution inside the larger container, ensuring the liquid levels are such that the anti-solvent cannot directly mix with the solution.
-
Sealing and Incubation: Seal the larger container and leave it undisturbed at a constant temperature.
-
Crystal Growth: The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting the gradual growth of crystals over hours to days.
-
Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.
Mandatory Visualizations
Caption: Workflow for Cooling Crystallization.
Caption: Troubleshooting Logic for Common Crystallization Issues.
Caption: Workflow for Anti-Solvent Vapor Diffusion.
References
Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the chlorination of 2,4-diamino-6-hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where 2,4-diamino-6-chloropyrimidine is reacted with pyrrolidine to yield the final product.[1] An alternative route involves the N-oxidation of 2,4-diamino-6-chloropyrimidine prior to the reaction with pyrrolidine.[2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, exclusion of water (anhydrous conditions), the stoichiometry of reactants, and the choice of solvent.[1] Maintaining an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent unwanted side reactions.
Q3: What are the expected yield and purity for this synthesis?
A3: With optimized protocols, yields for the synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine can be around 85%.[1] The subsequent reaction with pyrrolidine can also proceed with good yields, and the final product can achieve high purity (>99.5%) after recrystallization.
Q4: How can I purify the final product?
A4: Recrystallization is the most common and effective method for purifying this compound. Ethanol and isopropanol are frequently used as recrystallization solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of 2,4-diamino-6-chloropyrimidine (Precursor)
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Symptom: The yield of the chlorination reaction is significantly lower than the expected ~85%.
-
Potential Cause:
-
Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion of the hydroxyl group to the chloro group.
-
Hydrolysis of the Product: The highly reactive 2,4-diamino-6-chloropyrimidine can be hydrolyzed back to the starting material if exposed to water during workup.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
-
Careful Workup: Quench the reaction mixture by slowly adding it to ice-water, ensuring the temperature does not rise significantly. Neutralize the solution carefully to the recommended pH to precipitate the product.[1]
-
Issue 2: Low Yield of this compound (Final Product)
-
Symptom: The final product yield is low despite complete consumption of the starting material.
-
Potential Cause:
-
Hydrolysis of 2,4-diamino-6-chloropyrimidine: The presence of water in the reaction mixture can lead to the formation of 2,4-diamino-6-hydroxypyrimidine as a major byproduct.
-
Formation of Oligomeric Byproducts: Under certain conditions, diaminopyrimidines can potentially form dimers or oligomers.[3]
-
-
Troubleshooting Steps:
-
Use Anhydrous Solvents and Reagents: Ensure that the pyrrolidine and any solvent used are anhydrous.
-
Optimize Reactant Stoichiometry: Use a slight excess of pyrrolidine to ensure the complete conversion of the chloropyrimidine.
-
Control Reaction Temperature: Maintain the recommended reaction temperature to favor the desired substitution reaction over potential side reactions.
-
Issue 3: Presence of Impurities in the Final Product
-
Symptom: The final product shows the presence of impurities after initial isolation, as indicated by techniques like NMR, LC-MS, or a broad melting point range.
-
Potential Impurities and Their Mitigation:
-
Unreacted 2,4-diamino-6-chloropyrimidine: This indicates an incomplete reaction.
-
Solution: Increase the reaction time, temperature, or the amount of pyrrolidine. Monitor the reaction to completion by TLC.
-
-
2,4-diamino-6-hydroxypyrimidine: This is a result of hydrolysis.
-
Solution: Ensure strict anhydrous conditions throughout the reaction and workup. This impurity can often be removed by recrystallization.
-
-
Oligomeric Species: These are higher molecular weight byproducts.
-
Solution: These are generally less soluble and can often be removed by careful recrystallization.
-
-
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2,4-diamino-6-chloropyrimidine
| Parameter | Recommended Condition | Expected Yield (%) | Reference |
| Chlorinating Agent | POCl₃ | ~85 | [1] |
| Reaction Temperature | 97 °C | ~85 | [1] |
| Reaction Time | 17 hours | ~85 | [1] |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Condition | Expected Purity (%) | Reference |
| Reactant Ratio | Pyrrolidine in slight excess | >99.5 (after recrystallization) | |
| Solvent | Not specified, but aprotic solvents are common | >99.5 (after recrystallization) | |
| Temperature | Reflux | >99.5 (after recrystallization) |
Experimental Protocols
Protocol 1: Synthesis of 2,4-diamino-6-chloropyrimidine[1]
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To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride (POCl₃).
-
Stir the mixture at 97 °C for 17 hours.
-
After completion, slowly add the reaction solution to ice water.
-
Stir the resulting solution at 90 °C for 1 hour.
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the product with ethyl acetate (3 x 150 mL).
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Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to obtain the product as a white solid.
-
Expected Yield: 0.97 g (85%).
-
Protocol 2: Synthesis of this compound (General Procedure)
Note: A specific detailed protocol for this exact compound with pyrrolidine was not found in the provided search results. The following is a general procedure based on the synthesis of analogous compounds.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-diamino-6-chloropyrimidine in a suitable anhydrous solvent (e.g., isopropanol, ethanol, or DMF).
-
Add a slight excess (1.1-1.5 equivalents) of pyrrolidine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid. If not, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalyst systems to address challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for introducing the pyrrolidinyl group at the C2 position of a pyrimidine-4,6-diamine core?
A1: The two most common and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the catalyst-free Nucleophilic Aromatic Substitution (SNAr). The choice between these methods depends on the starting materials, desired reaction conditions, and functional group tolerance.
Q2: My Buchwald-Hartwig amination reaction is showing low or no conversion. What are the common causes?
A2: Low conversion in Buchwald-Hartwig aminations of chloropyrimidines can be due to several factors. The primary areas to investigate include the activity of the palladium catalyst, the choice of phosphine ligand, the strength and purity of the base, and the quality of the solvent. Aryl chlorides are generally less reactive than bromides or iodides, making the oxidative addition step often rate-limiting.[1]
Q3: I am observing the formation of side products in my synthesis. What are the likely impurities?
A3: Common side products can include hydrodehalogenation of the starting material (replacement of the chloro group with hydrogen), formation of biaryl compounds from self-coupling, and in the case of Buchwald-Hartwig amination, coupling of the alkoxide base to the pyrimidine ring. Careful control of reaction conditions and stoichiometry can minimize these side reactions.
Q4: Can I perform the synthesis of this compound without a metal catalyst?
A4: Yes, a catalyst-free Nucleophilic Aromatic Substitution (SNAr) is a viable alternative. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack by pyrrolidine, especially at elevated temperatures.[2]
Q5: How can I improve the yield and purity of my final product?
A5: To improve yield and purity, ensure all reagents and solvents are anhydrous and of high purity. For palladium-catalyzed reactions, perform the reaction under a strict inert atmosphere (argon or nitrogen). Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is also crucial. Purification is typically achieved by column chromatography.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
| Symptom | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Low to no conversion of starting material (2-chloro-4,6-diaminopyrimidine) | Inactive Catalyst | • Ensure the palladium precatalyst is properly activated to the active Pd(0) species. • Use a fresh batch of palladium precursor and ligand. • Handle the catalyst and ligand under an inert atmosphere to prevent oxidation.[3] |
| Suboptimal Ligand | • Screen different phosphine ligands. For electron-deficient heterocycles, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective. | |
| Inappropriate Base | • Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). • Ensure the base is anhydrous, as moisture can deactivate the catalyst. | |
| Poor Solvent Quality | • Use anhydrous, degassed solvents such as toluene or dioxane. | |
| Low Reaction Temperature | • Increase the reaction temperature, typically in the range of 80-120 °C. |
Issue 2: Formation of Impurities in SNAr Reaction
| Symptom | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Presence of unreacted starting material and multiple unidentified spots on TLC | Incomplete Reaction | • Increase the reaction temperature. SNAr reactions on chloropyrimidines often require heating. • Extend the reaction time and monitor progress by TLC or LC-MS. |
| Side Reactions | • Use a slight excess of pyrrolidine to drive the reaction to completion. • If using a solvent, ensure it is inert and does not participate in the reaction. | |
| Product Degradation | • Avoid excessively high temperatures or prolonged reaction times which can lead to decomposition. |
Catalyst Performance Comparison for Amination of 2-Chloropyrimidines
The following table summarizes the performance of various palladium catalyst systems in reactions analogous to the synthesis of this compound. This data can serve as a guide for catalyst selection and reaction optimization.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12-24 | >90 | 1-2 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| Pd(OAc)₂ | RuPhos | LHMDS | THF | 80-100 | 2-8 | >90 | 1-2 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
Note: Yields are representative and can vary based on the specific amine, purity of reagents, and precise reaction conditions.[4][5]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of this compound using a palladium catalyst.
Materials:
-
2-chloro-4,6-diaminopyrimidine
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add 2-chloro-4,6-diaminopyrimidine (1.0 equivalent) and anhydrous, degassed toluene.
-
Add pyrrolidine (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a catalyst-free method for the synthesis.
Materials:
-
2-chloro-4,6-diaminopyrimidine
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent (optional)
Procedure:
-
In a round-bottom flask, combine 2-chloro-4,6-diaminopyrimidine (1.0 equivalent) and pyrrolidine (2.0-3.0 equivalents).
-
If desired, add a high-boiling point solvent such as DMF to facilitate the reaction.
-
Heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyrimidine synthesis. Our focus is to provide actionable solutions for optimizing reaction conditions to improve yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Biginelli reaction?
Low yields in the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, are frequently encountered. The primary culprits often include suboptimal catalyst selection, competing side reactions, and incomplete cyclization of intermediates.[1] The choice and concentration of the catalyst are critical; traditional acid catalysts like HCl may not be efficient for all substrates.[1][2] Side reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials and reduce the yield of the desired dihydropyrimidinone (DHPM).[1][3] Furthermore, the open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[1]
Q2: How can I minimize side product formation in my pyrimidine synthesis?
Minimizing side products is crucial for obtaining a pure product and simplifying purification. In the Biginelli reaction, common side products include those from Knoevenagel and Aldol condensations.[3] Lowering the reaction temperature and using a milder catalyst can help suppress these competing pathways.[3] In the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, side reactions can arise from the self-condensation of the dicarbonyl compound or hydrolysis of the amidine.[4] To mitigate these, it is essential to maintain strictly anhydrous conditions and carefully control the temperature.[3][4]
Q3: What is the role of the catalyst in the Biginelli reaction, and how do I choose the best one?
The catalyst plays a pivotal role in the Biginelli reaction by facilitating the key steps of the reaction mechanism. While classical methods use strong Brønsted acids, a wide range of Lewis acids, such as FeCl₃ and ZnCl₂, have been shown to be effective alternatives, often leading to improved yields.[5] The choice of catalyst can significantly impact the reaction's efficiency and should be optimized for the specific substrates being used. Screening different catalysts and their concentrations is recommended to identify the optimal conditions for your synthesis.[5][6]
Q4: My Pinner synthesis is not working. What are the most critical parameters to control?
The Pinner synthesis is highly sensitive to the reaction conditions. The most critical factor for success is maintaining strictly anhydrous conditions, as the imidate salt intermediate is highly susceptible to hydrolysis, which can lead to the formation of ester byproducts.[1] Temperature control is also vital, as the Pinner salts can be thermally unstable.[1] Additionally, the purity of the nitrile and alcohol starting materials is crucial to prevent unwanted side reactions.[1]
Q5: Can solvent choice impact the outcome of my pyrimidine synthesis?
Yes, the choice of solvent can significantly influence the reaction rate and yield. In the Biginelli reaction, polar solvents are generally preferred.[5] While ethanol is a common solvent, exploring other options like acetonitrile or even solvent-free conditions can lead to improved results for certain substrates.[4][5] For the Pinner synthesis, the choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction's progress.
Troubleshooting Guides
The Biginelli Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive or suboptimal catalyst. | - Ensure the catalyst is active; regenerate if necessary. - Screen different Brønsted or Lewis acid catalysts. - Optimize the catalyst loading.[4][5] |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for product formation and decomposition.[3] | |
| Impure starting materials. | - Purify the aldehyde, β-ketoester, and urea before use.[3][4] | |
| Inefficient stirring. | - Ensure the reaction mixture is being stirred vigorously. | |
| Multiple Spots on TLC (Side Products) | Knoevenagel/Aldol condensation. | - Lower the reaction temperature. - Use a milder catalyst.[3] |
| Formation of Hantzsch-type dihydropyridine. | - This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures). - Lowering the reaction temperature can reduce the formation of this byproduct.[4] | |
| Incomplete reaction. | - Increase the reaction time and monitor by TLC. - Use a more active catalyst.[3] | |
| Product Precipitation During Reaction | Low solubility of the product. | - Consider a solvent in which the product is more soluble at the reaction temperature. |
| Formation of insoluble byproducts. | - Some aldehydes can polymerize under acidic conditions. Try a milder catalyst or add the aldehyde slowly. - An intermediate may have low solubility. Experiment with a different solvent system.[5] |
The Pinner Pyrimidine Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Presence of water (hydrolysis). | - Ensure all glassware is oven-dried and reagents are anhydrous. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Inactive amidine. | - Use freshly prepared or properly stored amidine. Amidines can be hygroscopic.[3][4] | |
| Low reaction temperature. | - Gradually increase the reaction temperature, monitoring for product formation.[3] | |
| Formation of Multiple Products | Amidine self-condensation. | - Use a lower reaction temperature. - Adjust the pH to disfavor self-condensation.[3] |
| Formation of regioisomers. | - If using an unsymmetrical dicarbonyl compound, consider an alternative synthetic route if regioselectivity is poor.[3] | |
| Incomplete cyclization. | - Increase the reaction time or temperature. - Use a stronger acid or base catalyst.[3] |
Data on Reaction Condition Optimization
Catalyst Performance in the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | 20 | Water | 90 | 0.5 | High |
| FeCl₃ | 10 | Ethanol | Reflux | 4 | 92 |
| ZnCl₂ | 15 | Acetonitrile | 80 | 6 | 88 |
| Lanthanide Triflates | 5 | Ethanol | Reflux | 3 | 95 |
| Sulfated Zirconia | 50 mg | Neat | 60 | 2-4 | High |
Note: Yields are substrate-dependent and the table provides a general comparison.[2][4][5][6]
Solvent Effects on the Biginelli Reaction
| Solvent | Dielectric Constant | General Outcome |
| Ethanol | 24.5 | Commonly used, good yields for many substrates.[4] |
| Acetonitrile | 37.5 | Can lead to improved outcomes.[5] |
| Dichloromethane | 8.9 | Generally lower yields.[7] |
| N,N-Dimethylformamide (DMF) | 36.7 | Can be effective, but purification may be more complex. |
| Solvent-free (Neat) | N/A | Often provides good yields and is environmentally friendly.[4][5] |
Experimental Protocols
General Protocol for the Biginelli Reaction
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[8]
-
Add the chosen catalyst (e.g., a Lewis or Brønsted acid) in the optimized catalytic amount.[8]
-
Add the appropriate solvent (e.g., ethanol) or proceed under solvent-free conditions.[8]
-
Stir the mixture at the optimized temperature (e.g., 60 °C or reflux).[8]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).[4]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Pinner Pyrimidine Synthesis
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (1.2 eq) in anhydrous ethanol.
-
To the stirred solution, add a base such as sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature to generate the free amidine.[1]
-
Add the β-dicarbonyl compound (1 eq) dropwise to the reaction mixture.[1]
-
Heat the mixture to reflux and monitor the reaction's progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl).[4]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]
Visual Guides
Caption: A general troubleshooting workflow for pyrimidine synthesis.
References
Technical Support Center: Production of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in three main stages:
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Synthesis of 2,4-diamino-6-hydroxypyrimidine.
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Chlorination of 2,4-diamino-6-hydroxypyrimidine to yield 2,4-diamino-6-chloropyrimidine.
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Nucleophilic substitution of 2,4-diamino-6-chloropyrimidine with pyrrolidine.
Stage 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine
Question: The yield of 2,4-diamino-6-hydroxypyrimidine is low. What are the potential causes and solutions?
Answer: Low yields in this initial step often stem from incomplete reaction or issues during product isolation.
-
Incomplete Reaction: The condensation of guanidine and ethyl cyanoacetate requires a strong base, typically sodium ethoxide or sodium methoxide, to proceed to completion. Ensure that the base is freshly prepared and used in the correct stoichiometric amount. The reaction is typically heated under reflux for a minimum of 2-4 hours.[1]
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Product Isolation: After the reaction, the product is precipitated by acidifying the reaction mixture. The choice of acid and the final pH are critical. Acetic acid is commonly used to adjust the pH to around 7.[1] If the pH is too low, the product may become more soluble, leading to lower recovery. Cooling the mixture to 5-10°C after acidification can enhance precipitation.[1]
Stage 2: Chlorination of 2,4-diamino-6-hydroxypyrimidine
Question: The chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) results in a dark, impure product. How can this be improved?
Answer: The formation of a dark and impure product during chlorination is a common issue and can be attributed to several factors related to the aggressive nature of POCl₃ and the reaction work-up.
-
Reaction Temperature and Time: The reaction temperature should be carefully controlled, typically between 90-110°C.[2] Prolonged reaction times or excessively high temperatures can lead to the formation of undesirable, often colored, byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Quenching Procedure: The quenching of excess POCl₃ is a highly exothermic and critical step. The reaction mixture should be cooled before slowly and carefully adding it to ice water.[3] This helps to control the hydrolysis of POCl₃ and minimizes the degradation of the desired product. After quenching, heating the aqueous solution (e.g., at 90°C for 1 hour) can aid in the complete hydrolysis of any remaining reactive intermediates.[3]
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Product Isolation: After quenching and hydrolysis, the pH of the solution should be adjusted to 8 with a base like sodium hydroxide to precipitate the 2,4-diamino-6-chloropyrimidine.[3] The product can then be extracted with an organic solvent like ethyl acetate.
Question: What are common impurities in the 2,4-diamino-6-chloropyrimidine intermediate?
Answer: The primary impurities can include:
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Unreacted 2,4-diamino-6-hydroxypyrimidine: This occurs if the chlorination reaction is incomplete.
-
Hydrolyzed product: If the work-up is not carefully controlled, the chloro- group can be hydrolyzed back to a hydroxyl group.
-
Phosphorous byproducts: Residual phosphorus-containing species from the POCl₃ can contaminate the product. Thorough washing of the isolated product is important.
Stage 3: Nucleophilic Substitution with Pyrrolidine
Question: During the reaction of 2,4-diamino-6-chloropyrimidine with pyrrolidine, multiple products are observed on TLC. How can the formation of the desired mono-substituted product be favored?
Answer: The formation of multiple products often indicates side reactions, such as di-substitution or other undesired reactions.
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Stoichiometry of Pyrrolidine: Using a stoichiometric excess of pyrrolidine (1.5-2.0 equivalents) can help drive the reaction to completion; however, a large excess may increase the chance of di-substitution, where the amino groups are also displaced.[4] Careful control of the stoichiometry is crucial.
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Reaction Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.[4] Lowering the temperature may reduce the rate of side reactions, but it will also slow down the desired reaction. Optimization of the temperature is key.
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or pyridine are commonly used.[4] The choice of solvent can influence the reaction rate and selectivity.
Question: The final product, this compound, is colored and difficult to purify. What purification strategies are effective?
Answer: Colored impurities are common in this type of reaction.
-
Charcoal Treatment: After the reaction is complete, and before crystallization, treating the solution with activated charcoal can effectively remove colored impurities.[4]
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Crystallization: The most effective method for purifying the final product is crystallization. A mixture of ethanol and water is often used for this purpose.[4] Slow cooling of the saturated solution will yield purer crystals.
-
Filtration through Celite: Filtering the reaction mixture through a pad of celite can help to remove fine particulate impurities before crystallization.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the optimization of each step. Reported yields for the individual steps are generally in the range of 70-95%.[1][3] A well-optimized three-step synthesis could be expected to have an overall yield in the range of 50-70%.
Q2: Are there any specific safety precautions to take during this synthesis?
A2: Yes, several safety precautions are crucial:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Pyridine and DMF: are flammable and toxic. They should also be handled in a fume hood.
-
Pyrrolidine: is a flammable and corrosive liquid. Handle with care in a well-ventilated area.
Q3: How can the purity of the final product be assessed?
A3: The purity of this compound can be assessed by several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (around 260-261°C for the N-oxide derivative) is an indicator of high purity.[4]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities.
Q4: Can other amines be used instead of pyrrolidine in the final step?
A4: Yes, the nucleophilic aromatic substitution reaction is versatile, and other primary or secondary amines can be used to synthesize a variety of substituted diaminopyrimidines. The reaction conditions may need to be re-optimized for different amines.
Experimental Protocols
Key Experiment: Synthesis of 2,4-diamino-6-chloropyrimidine
This protocol is a generalized procedure based on literature reports.[3]
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-diamino-6-hydroxypyrimidine (1.0 equivalent) to phosphorus oxychloride (POCl₃) (at a weight ratio of approximately 1:4 to 1:6).
-
Heat the mixture to 90-110°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Heat the resulting aqueous solution to 90°C for 1 hour to ensure complete hydrolysis of excess POCl₃.
-
Neutralization and Extraction: Cool the solution and adjust the pH to 8 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-diamino-6-chloropyrimidine.
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on literature reports.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-diamino-6-chloropyrimidine (1.0 equivalent) in a suitable solvent such as DMF or pyridine.
-
Add pyrrolidine (1.5-2.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80-120°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using a high-boiling solvent like DMF, it may need to be removed under reduced pressure.
-
Purification:
-
Neutralize the reaction mixture if necessary.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
If the product is colored, the solution can be treated with activated charcoal before crystallization.
-
Filter the purified crystals and dry them under vacuum.
-
Quantitative Data Summary
| Parameter | Stage 1: Hydroxypyrimidine Synthesis | Stage 2: Chlorination | Stage 3: Pyrrolidine Substitution |
| Typical Yield | 80-95%[1] | 70-85%[3] | 60-80% |
| Key Reagents | Guanidine, Ethyl Cyanoacetate, NaOMe/NaOEt[1] | POCl₃[3] | Pyrrolidine[4] |
| Solvent | Methanol/Ethanol[1] | Neat POCl₃ | DMF/Pyridine[4] |
| Temperature | Reflux[1] | 90-110°C[2] | 80-120°C[4] |
| Reaction Time | 2-4 hours[1] | 4-17 hours[3] | 2-4 hours[4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the chlorination stage.
Caption: Potential side reactions in the final substitution step.
References
- 1. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 4. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, a key intermediate with applications in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The synthesis of this compound, also known as Kopyrrol, typically follows a multi-step process analogous to the synthesis of Minoxidil. The general route involves the preparation of a substituted pyrimidine core, followed by the introduction of the pyrrolidine moiety. A common pathway begins with the synthesis of 2,4-diamino-6-chloropyrimidine, which can then be reacted with pyrrolidine. For derivatives with an N-oxide group, which may have enhanced biological activity, an oxidation step is included.[1]
Q2: What are the critical intermediates in this synthesis?
The key intermediates are:
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2,4-diamino-6-hydroxypyrimidine: A common starting material.
-
2,4-diamino-6-chloropyrimidine: A crucial intermediate for introducing the pyrrolidine group via nucleophilic substitution.[2][3]
-
2,4-diamino-6-chloropyrimidine-1-oxide: An oxidized intermediate that leads to the final N-oxide product.
Q3: Why is the N-oxidation step important for this class of compounds?
The N-oxide functional group is often critical for the therapeutic activity of pyrimidine derivatives like Minoxidil and its analogs.[1] This feature can influence the molecule's polarity, solubility, and interaction with biological targets. The oxidation is typically performed on one of the nitrogen atoms within the pyrimidine ring.[1]
Troubleshooting Guide
Problem 1: Low Yield During Chlorination of 2,4-diamino-6-hydroxypyrimidine
Symptoms:
-
Significantly lower than expected yield of 2,4-diamino-6-chloropyrimidine.
-
Presence of unreacted starting material or dark, tar-like byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). The reaction with phosphorus oxychloride (POCl₃) often requires elevated temperatures (e.g., 97-105°C) and sufficient reaction time (e.g., 6-17 hours).[2][3] |
| Degradation of Product | The workup procedure is critical. Quenching the reaction mixture with ice-water must be done slowly and with careful temperature control to prevent degradation.[3] |
| Product Loss During Workup | The pH of the solution after quenching is crucial for product isolation. Adjusting the pH to around 8 with a base like NaOH can improve the extraction efficiency into an organic solvent like ethyl acetate.[3] Some methods suggest using alcohols for quenching, which can be safer and lead to the precipitation of the hydrochloride salt, improving recovery.[2] |
| Impure Starting Material | Ensure the 2,4-diamino-6-hydroxypyrimidine is of high purity before starting the chlorination. |
Problem 2: Inefficient N-Oxidation and Formation of Side Products
Symptoms:
-
Low conversion to the desired N-oxide.
-
Formation of multiple spots on TLC, indicating a mixture of products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Choice of Oxidizing Agent | While various oxidizing agents like m-CPBA or peracetic acid can be used, they can be expensive and hazardous on a larger scale.[4] A more efficient and industrially scalable method is the use of hydrogen peroxide with a sodium tungstate catalyst.[1] |
| Reaction Conditions | The temperature and reaction time for the oxidation need to be carefully controlled. For the sodium tungstate-catalyzed oxidation, the reaction is typically carried out in a suitable solvent. |
| Degradation of the Pyrimidine Ring | Over-oxidation or harsh reaction conditions can lead to the degradation of the pyrimidine ring. Ensure the stoichiometry of the oxidizing agent is correct and monitor the reaction progress closely. |
Problem 3: Difficulties in the Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine
Symptoms:
-
Slow or incomplete reaction between 2,4-diamino-6-chloropyrimidine (or its N-oxide) and pyrrolidine.
-
Formation of undesired isomers or bis-substituted products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Temperature and Solvent | The nucleophilic substitution often requires heating. The reaction can be carried out in a solvent like acetone in the presence of a base such as potassium carbonate, or by using an excess of pyrrolidine which can also act as the solvent.[4] Refluxing for several hours is common.[5] |
| Reactivity of the Substrate | The chlorine atom at the C6 position of the 2,4-diaminopyrimidine ring is activated towards nucleophilic substitution. However, the N-oxide version is generally more reactive. |
| Side Reactions | To minimize the formation of bis-substituted products, control the stoichiometry of the reactants. Using a moderate excess of pyrrolidine is typical. |
| Regioselectivity | Nucleophilic aromatic substitution on pyrimidines generally favors the C4 and C6 positions over the C2 position due to the stability of the Meisenheimer intermediate.[6] |
Problem 4: Challenges in Purification of the Final Product
Symptoms:
-
Difficulty in obtaining a high-purity product.
-
Product is an oil or a sticky solid that is difficult to crystallize.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Polar Nature of the Compound | The final product, containing multiple amino groups and potentially an N-oxide, is quite polar. This can make purification by column chromatography challenging. |
| Crystallization Issues | Recrystallization is a common and effective method for purifying the final product.[1] A common solvent system for recrystallization is isopropanol/water.[5] Cooling the solution slowly and allowing for overnight crystallization can improve crystal formation and purity.[5] |
| Residual Solvents or Reagents | Ensure that excess pyrrolidine and other reagents are effectively removed during the workup before attempting crystallization. Washing the crude product with a suitable solvent can help remove impurities. |
Experimental Protocols
1. Synthesis of 2,4-diamino-6-chloropyrimidine
This protocol is based on typical chlorination procedures for hydroxypyrimidines.[3]
-
Step 1: To phosphorus oxychloride (POCl₃, e.g., 9 mL per 1 g of starting material), add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Step 2: Heat the mixture with stirring to 97°C and maintain for 17 hours.
-
Step 3: After completion, cool the reaction mixture and slowly add it to ice water with vigorous stirring.
-
Step 4: Heat the resulting aqueous solution to 90°C for 1 hour to hydrolyze any remaining POCl₃.
-
Step 5: Cool the solution and adjust the pH to 8 with an aqueous solution of sodium hydroxide (NaOH).
-
Step 6: Extract the product with ethyl acetate (3 x 150 mL).
-
Step 7: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
2. Synthesis of 2,4-diamino-6-chloropyrimidine-1-oxide
This protocol utilizes a tungstate-catalyzed oxidation which is considered efficient and scalable.
-
Step 1: Dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent.
-
Step 2: Add a catalytic amount of sodium tungstate.
-
Step 3: Add hydrogen peroxide dropwise while maintaining the reaction temperature.
-
Step 4: Monitor the reaction by TLC until the starting material is consumed.
-
Step 5: Upon completion, quench any remaining hydrogen peroxide and work up the reaction to isolate the N-oxide product.
3. Synthesis of this compound-1-oxide (Kopyrrol)
This procedure is adapted from the synthesis of Minoxidil by substituting piperidine with pyrrolidine.
-
Step 1: In a reaction vessel, combine 2,4-diamino-6-chloropyrimidine-1-oxide and pyrrolidine. An excess of pyrrolidine can be used as the solvent.
-
Step 2: Heat the mixture to reflux (around 103°C) and maintain for approximately 4 hours, monitoring the reaction by TLC.
-
Step 3: After the reaction is complete, cool the mixture to 5°C and allow it to crystallize overnight.
-
Step 4: Filter the crude product and wash the filter cake with cold pyrrolidine.
-
Step 5: Dry the crude product.
-
Step 6: For further purification, recrystallize the crude product from a solvent system such as isopropanol and water. Heat to dissolve, then cool to 5°C to induce crystallization.
-
Step 7: Filter the purified product, wash with cold isopropanol, and dry to obtain the final product.
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps (Analogous to Minoxidil Synthesis)
| Reaction Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| Chlorination | 2,4-diamino-6-hydroxypyrimidine | 2,4-diamino-6-chloropyrimidine | POCl₃ | 85% | [3] |
| Oxidation | 2,4-diamino-6-chloropyrimidine | 2,4-diamino-6-chloropyrimidine-3-oxide | H₂O₂, Sodium Tungstate | 92% | |
| Nucleophilic Substitution | 2,4-diamino-6-chloropyrimidine-1-oxide | Minoxidil (Piperidine analog) | Piperidine | 100% (crude) | [5] |
| Recrystallization | Crude Minoxidil | Pure Minoxidil | Isopropanol/Water | 86.2% | [5] |
Visualizations
Caption: Synthetic workflow for this compound-1-oxide.
Caption: Troubleshooting logic for common synthesis problems.
References
- 1. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]
- 5. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Automated Optimization of Multistep Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the automated optimization of multistep synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during your automated synthesis experiments.
Issue: Low Reaction Yield
Q1: My automated synthesis is consistently producing low yields. What are the first steps I should take to troubleshoot this?
A1: When encountering low yields, a systematic approach to troubleshooting is crucial. Begin by verifying the fundamentals of your reaction setup and reagents.[1]
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Reagent Integrity: Ensure all reagents, especially sensitive ones like boronic acids in Suzuki couplings, are pure and have been stored correctly to prevent degradation.[2][3] For instance, bases should be stored in a desiccator to prevent hydration, which can reduce their effectiveness.[2]
-
Solvent Quality: Use anhydrous and thoroughly degassed solvents, particularly in cross-coupling reactions, as residual oxygen can deactivate the catalyst and promote side reactions like homocoupling.[2]
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Accurate Dosing: Verify the calibration and accuracy of your automated liquid handlers and solid dispensers. Inaccurate reagent addition is a common source of poor reaction outcomes.
-
Temperature Control: Confirm that the reaction temperature is accurate and stable.[2] Use a calibrated thermometer to check the temperature of the heating block or oil bath.[4]
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Reaction Monitoring: If you have online analytics, review the data to see if the reaction is stalling or if the product is decomposing over time.[5] If a reaction stalls, it might be possible to add more reagent to drive it to completion.[1]
Q2: I'm performing an automated Suzuki-Miyaura coupling and observing a significant amount of dehalogenated starting material. What is the cause and how can I fix it?
A2: Dehalogenation is a frequent side reaction in Suzuki-Miyaura couplings, where the aryl halide is reduced instead of coupled.[2] This typically occurs when the palladium complex reacts with a hydride source after oxidative addition.
-
Solvent and Base Selection: Switch to a non-protic solvent and a non-hydroxide base to minimize the presence of hydride sources.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over dehalogenation.[2]
-
Reaction Conditions: Carefully optimize the reaction temperature and time, as prolonged reaction times at high temperatures can sometimes favor side reactions.
Q3: My automated amide coupling reaction is messy, with multiple side products. What are the likely culprits and how can I improve the selectivity?
A3: Side reactions in amide couplings can lead to complex mixtures and difficult purifications. Common side reactions include the formation of N-acylurea when using carbodiimides and racemization of chiral carboxylic acids.[6]
-
Order of Addition: When using coupling reagents like HATU, a side reaction can occur where the amine reacts with the coupling reagent itself.[7] To minimize this, allow the carboxylic acid to react with the coupling reagent and base to form the activated ester before adding the amine.[8]
-
Coupling Reagent Choice: For challenging couplings, especially with electron-rich anilines, consider using a combination of coupling reagents and additives, such as EDC/DMAP/HOBt, which has been shown to be effective.[6]
-
Protecting Groups: If your substrates contain other reactive functional groups, such as a secondary amine or an aldehyde, you may need to use protecting groups to prevent unwanted side reactions.[8]
Issue: Unexpected Analytical Results
Q4: My online HPLC analysis shows unexpected peaks. How can I identify the source of these impurities?
A4: Unexpected peaks in your chromatogram can arise from various sources, including side products, impurities in the starting materials, or issues with the analytical system itself.
-
Analyze the Peak Shape: Tailing peaks can indicate interactions with active sites on the column or column deterioration, while broad peaks might suggest extra-column band broadening.[9] Split peaks could be due to a column void or co-eluting species.
-
Check for Contamination: Contamination can come from the mobile phase, the sample itself, or the HPLC system.[10] Running a blank gradient can help identify if the mobile phase is the source.[11]
-
Late Eluting Peaks: The unexpected peak could be a compound from a previous injection that is eluting late.[12] To address this, you can try increasing the run time or the solvent strength at the end of the gradient.[12]
-
Mass Spectrometry Data: If your HPLC is connected to a mass spectrometer (LC-MS), analyze the mass-to-charge ratio of the unexpected peak to help identify its molecular weight and potential structure.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the automated optimization of multistep synthesis.
Q1: What is a closed-loop optimization system and how does it work?
A1: A closed-loop optimization system, also known as a self-optimizing system, is an automated platform that iteratively refines reaction conditions to achieve a desired outcome, such as maximizing yield or minimizing impurities.[13] The system typically consists of a reactor, online analytical instrumentation (like HPLC or NMR), and a control algorithm.[13][14] The workflow is cyclical: the algorithm suggests a set of experimental conditions, the automated system performs the reaction, the analytical instruments measure the outcome, and the results are fed back to the algorithm, which then suggests the next set of conditions.[13]
Q2: What are the advantages of using Bayesian optimization for reaction optimization?
A2: Bayesian optimization is a powerful algorithm for optimizing "black-box" functions, which is well-suited for chemical reactions where the relationship between input parameters and the outcome is complex and not easily modeled from first principles.[7] Its key advantages include:
-
Sample Efficiency: It can find the optimal conditions in a relatively small number of experiments compared to traditional methods like grid search or one-factor-at-a-time.[7][15]
-
Exploration vs. Exploitation: The algorithm balances exploring new, uncertain regions of the parameter space with exploiting regions that are already known to give good results.[16]
-
Multi-objective Optimization: It can be used to simultaneously optimize multiple objectives, such as maximizing yield while minimizing cost or environmental impact.[17]
Q3: What is High-Throughput Experimentation (HTE) and how does it accelerate reaction optimization?
A3: High-Throughput Experimentation (HTE) involves running many reactions in parallel, each with slightly different conditions. This is often done in multi-well plates (e.g., 96 or 384 wells) using robotic liquid handlers to dispense reagents.[18] By running hundreds or even thousands of experiments simultaneously, HTE allows for the rapid screening of a wide range of catalysts, ligands, solvents, and other reaction parameters.[19] This vast amount of data can be used to quickly identify promising reaction conditions for further optimization or to build machine learning models for predicting reaction outcomes.[19]
Q4: How can I improve the reproducibility of my automated synthesis experiments?
A4: Reproducibility is key to reliable automated synthesis. Here are some best practices:
-
Standardize Procedures: Use standardized protocols for stock solution preparation, reagent dispensing, and analytical methods.[18]
-
Automate Data Capture: Use software to automatically record all experimental parameters, including reagent batches, concentrations, temperatures, and reaction times. This minimizes human error in data logging.[19]
-
Regular Maintenance and Calibration: Regularly maintain and calibrate all automated equipment, including liquid handlers, pumps, and temperature controllers, to ensure they are performing within specifications.
-
Inert Atmosphere: For air-sensitive reactions, ensure a consistently inert atmosphere by using a glovebox or a well-sealed reaction vessel with a continuous flow of inert gas.[20]
Data Presentation
The following tables summarize quantitative data from various studies on automated reaction optimization, showcasing the impact of different parameters and the predictive power of machine learning models.
Table 1: Comparison of Manual vs. Automated Synthesis for Morita-Baylis-Hillman Reaction
| Entry | Method | Aldehyde | Yield (%) |
| 1 | Manual | Benzaldehyde | 85 |
| 2 | Automated | Benzaldehyde | 83 |
| 3 | Manual | 4-Nitrobenzaldehyde | 90 |
| 4 | Automated | 4-Nitrobenzaldehyde | 88 |
| 5 | Manual | 2-Naphthaldehyde | 75 |
| 6 | Automated | 2-Naphthaldehyde | 72 |
| Data adapted from a study on a portable automated synthesis platform.[21] |
Table 2: Comparison of Manual vs. Automated Knoevenagel Condensation
| Entry | Method | Aldehyde | Yield (%) |
| 1 | Manual | 4-Chlorobenzaldehyde | 65 |
| 2 | Automated | 4-Chlorobenzaldehyde | 60 |
| 3 | Manual | 4-Methoxybenzaldehyde | 52 |
| 4 | Automated | 4-Methoxybenzaldehyde | 49 |
| 5 | Manual | 2-Naphthaldehyde | 55 |
| 6 | Automated | 2-Naphthaldehyde | 50 |
| Data adapted from a study on a portable automated synthesis platform.[22] |
Table 3: Machine Learning Model Performance for Predicting Suzuki-Miyaura Cross-Coupling Yield
| Model | Features | Mean Absolute Error (%) |
| Random Forest | DFT-derived | 7.5 |
| Gradient Boosting | DFT-derived | 8.1 |
| Linear Regression | DFT-derived | 10.2 |
| Random Forest | One-Hot Encoding | 9.8 |
| This table summarizes the performance of different machine learning models in predicting the yield of a Suzuki-Miyaura cross-coupling reaction. DFT-derived features are calculated properties of the molecules, while one-hot encoding is a simpler representation of the reactants. |
Experimental Protocols
This section provides detailed methodologies for key experiments in automated synthesis.
Protocol 1: Automated High-Throughput Screening of Suzuki-Miyaura Coupling Conditions in a 96-Well Plate
This protocol outlines a general workflow for screening Suzuki-Miyaura coupling conditions using a robotic liquid handler and UPLC-MS analysis.[18]
-
Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, boronic acid derivative, a panel of palladium precatalysts, various ligands, and a selection of bases in appropriate anhydrous solvents (e.g., dioxane, THF, DMF).
-
Ensure all stock solutions are prepared under an inert atmosphere if the reagents are air-sensitive.
-
-
Reaction Plate Preparation:
-
Using an automated liquid handler, dispense the stock solutions into the wells of a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, base, and solvent.
-
The total reaction volume is typically in the range of 100-500 µL.[18]
-
-
Reaction Execution:
-
Seal the reaction plate with a foil or cap mat to prevent solvent evaporation and maintain an inert atmosphere.[18]
-
Place the plate on a heating block and run the reactions at the desired temperature (e.g., 80 °C) for a set time (e.g., 2 hours).
-
-
Quenching and Dilution:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench each reaction by adding a suitable solvent (e.g., methanol).
-
Dilute the reaction mixtures into a 384-well plate for analysis.[18]
-
-
Analysis:
-
Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.
-
Protocol 2: Setting up a Closed-Loop Reaction Optimization System
This protocol describes the general steps for establishing a self-optimizing reaction platform using a flow reactor, online HPLC, and a Bayesian optimization algorithm.[13]
-
System Setup:
-
Connect a continuous flow reactor to syringe pumps for reagent delivery.
-
Interface the output of the flow reactor with an online HPLC system for real-time analysis. This may involve a switching valve to direct a small portion of the product stream to the HPLC injection loop.[14]
-
Establish communication between the HPLC, the flow reactor pumps, and a computer running the optimization software.
-
-
Define the Optimization Problem:
-
In the optimization software, define the parameters to be varied (e.g., temperature, residence time, reagent stoichiometry).
-
Specify the objective function to be maximized or minimized (e.g., product yield, space-time yield, or a function that penalizes impurity formation).[17]
-
-
Initial Experiments:
-
Run a small set of initial experiments to provide the Bayesian optimization algorithm with a starting point. These can be chosen based on prior knowledge or a design of experiments (DoE) approach.
-
-
Automated Optimization Loop:
-
Start the closed-loop optimization. The Bayesian optimization algorithm will suggest the next set of reaction conditions based on the results of the previous experiments.[13]
-
The software will automatically adjust the pump flow rates and reactor temperature to achieve the suggested conditions.
-
The online HPLC will analyze the reaction output, and the results will be fed back to the optimization algorithm.
-
This cycle will repeat until a predefined stopping criterion is met (e.g., a certain number of experiments have been run, or the objective function has converged).[13]
-
-
Data Analysis:
-
Analyze the collected data to identify the optimal reaction conditions and to gain insights into the reaction landscape.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the automated optimization of multistep synthesis.
References
- 1. biotechfluidics.com [biotechfluidics.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Challenges in High-Throughput Analytical Experimentation [virscidian.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. Real-Time Monitoring of HPLC Pump Performance | Technology Networks [technologynetworks.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. High Throughput Experimentation Drives Better Outcomes | Lab Manager [labmanager.com]
- 20. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyrimidine Derivatives for Hair Growth: 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide vs. Kopexil and Minoxidil
For researchers and professionals in drug development, the landscape of topical treatments for alopecia is continually evolving. Pyrimidine derivatives, in particular, have emerged as a cornerstone of this field. This guide provides an objective, data-driven comparison of three key pyrimidine derivatives: 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (also known as Kopyrrol), Kopexil (Aminexil or 2,4-Diaminopyrimidine 3-oxide), and the benchmark compound, Minoxidil.
This comparison synthesizes available preclinical and clinical data to evaluate their mechanisms of action, efficacy, and the experimental protocols used to validate their performance.
Overview of Compared Pyrimidine Derivatives
The compounds discussed belong to a class of N-oxide pyrimidine derivatives investigated for their ability to stimulate hair growth. While structurally similar, their substitutions on the pyrimidine ring lead to distinct pharmacological profiles.
| Compound | Common Name(s) | CAS Number | Molecular Formula | Molecular Weight |
| 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | Kopyrrol | 55921-65-8 | C₈H₁₃N₅O | 195.22 g/mol [1] |
| 2,4-Diaminopyrimidine 3-oxide | Kopexil, Aminexil | 74638-76-9 | C₄H₆N₄O | 126.12 g/mol [2] |
| 2,4-diamino-6-piperidinopyrimidine 3-oxide | Minoxidil | 38304-91-5 | C₉H₁₅N₅O | 209.25 g/mol [3][4] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these pyrimidine derivatives are rooted in their ability to modulate the hair follicle cycle, primarily by prolonging the anagen (growth) phase and improving the scalp microenvironment. However, their precise molecular targets and pathways differ.
Kopyrrol (2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide)
Kopyrrol is suggested to act at the dermal papilla level of the hair follicle. Its proposed mechanism involves the dilation of capillaries, which increases the supply of nutrients and oxygen to the hair root.[1][5] By improving this microcirculation, it helps to recover weakened follicle cells, providing the necessary nutrition to promote hair growth.[1] Its structural similarity to Minoxidil suggests it may share some common pathways in stimulating hair growth.[5]
Kopexil (Aminexil)
Kopexil's primary mechanism of action is the inhibition of perifollicular fibrosis, a condition where collagen around the hair roots becomes rigid, compressing the follicle and leading to premature hair loss.[6][7] It achieves this by inhibiting the enzyme lysyl hydroxylase, which is involved in the cross-linking and maturation of collagen.[6][7] By preventing the hardening of collagen, Kopexil helps to maintain tissue elasticity around the hair root, securing it more firmly in the scalp and prolonging its life.[6] Additionally, similar to other pyrimidine derivatives, it is believed to enhance blood flow to the follicles.[8]
Figure 1. Kopexil's mechanism via inhibition of perifollicular fibrosis.
Minoxidil
Minoxidil, originally an antihypertensive drug, is a well-known vasodilator.[9] Its hair growth-promoting effects are partly attributed to enhancing microcirculation around the follicles.[10] More specific molecular mechanisms have been elucidated, including its role as a potassium channel opener.[10] Recent studies have shown that Minoxidil also activates the β-catenin signaling pathway in dermal papilla cells.[11] This is achieved by increasing the phosphorylation of GSK3β, which leads to the nuclear accumulation of β-catenin.[11] The β-catenin pathway is crucial for maintaining the anagen phase of the hair cycle.[11]
Figure 2. Minoxidil's activation of the β-catenin signaling pathway.
Comparative Performance and Efficacy Data
The ultimate measure of these compounds lies in their performance in preclinical and clinical settings. The following tables summarize key quantitative data from available studies.
Table 1: Preclinical (In Vivo Animal Studies) Data
| Parameter | 5% Kopexil | 5% Minoxidil | Control | Study Duration | Animal Model | Source |
| Anagen Induction (%) | 61.1% | 41.4% | N/A | 28 Days | Mice | [6] |
| Total Follicle Count (relative) | ~1.55x Minoxidil group | Baseline for comparison | Negative Control | 28 Days | Mice | [6] |
| Hair Weight | Significantly higher vs. Minoxidil | Significantly higher vs. Control | Lowest | 28 Days | Mice | [6] |
| VEGF Expression | Higher than Minoxidil | Higher than Control | Lowest | 28 Days | Mice | [6] |
| HGF Expression | Higher than Minoxidil | Higher than Control | Lowest | 28 Days | Mice | [6] |
Table 2: Clinical (Human Studies) Data
| Compound / Formulation | Key Efficacy Endpoints | % of Subjects Showing Improvement | Study Population | Study Duration | Source |
| Aminexil Clinical 5 (AC5) | Dermatologist-rated improvement in hair loss. | 89% overall (92% women, 84% men) | 357 men and women with mild Androgenic Alopecia | 3 Months | [12] |
| 1.5% Kopexil Solution | Increase in anagen hair percentage; Decrease in telogen hair percentage. | Statistically significant vs. placebo | 351 patients with alopecia | 3 to 6 Months | [6] |
| Formulation with Aminexil | Increased hair density vs. control. | Hair density was 6% more than the control group. | 119 men with moderate hair loss | Not Specified | [13] |
| Topical Minoxidil | Cosmetically acceptable hair regrowth. | ~33% | Individuals with Androgenic Alopecia | 6 to 12 Months | [9] |
| Spectral DNC-N® (contains various promoters) | Decrease in hair shedding score (from 3.5 to 1.6); Increase in Hair Mass Index (from 75.8 to 88.9). | 96% saw improvement in hair density. | 28 women with early Female Pattern Hair Loss | 6 Months | [14] |
Experimental Protocols and Methodologies
The integrity of the presented data relies on the methodologies of the cited experiments. Below are detailed protocols for key types of studies.
In Vivo Hair Growth Study in Mice
-
Objective: To compare the hair growth-promoting efficacy of topical Kopexil and Minoxidil solutions.
-
Subjects: C57BL/6 mice, where the dorsal skin is depilated to synchronize the hair follicles into the telogen (resting) phase.
-
Procedure:
-
Acclimatization: Animals are housed under standard laboratory conditions for one week.
-
Depilation: The dorsal hair of the mice is removed using clippers and a depilatory cream to initiate a new, synchronized hair cycle.
-
Treatment Groups: Mice are randomly assigned to groups: Negative Control (vehicle solution), Positive Control (5% Minoxidil), and Test (5% Kopexil).
-
Application: A fixed volume of the respective solution (e.g., 100 µL) is applied topically to the depilated dorsal skin daily for 28 days.
-
Data Collection:
-
Visual Assessment: The area is photographed at regular intervals (e.g., day 0, 14, 28) to visually assess hair regrowth.
-
Histological Analysis: At the end of the study, skin biopsies are taken. These are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). The number of hair follicles and the percentage of follicles in the anagen vs. telogen phase are quantified under a microscope.
-
Protein Expression: Western blot analysis is performed on skin tissue lysates to measure the expression levels of growth factors like Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF).[6]
-
-
Figure 3. General experimental workflow for in vivo hair growth studies.
Human Clinical Observational Study
-
Objective: To assess the efficacy, tolerability, and satisfaction of a topical formulation in subjects with mild alopecia in a real-world setting.
-
Study Design: An open-label, observational, international study.
-
Participants: Adult males and females (e.g., ages 18-45) with diagnosed mild alopecia (e.g., Ludwig score 1 for females, Hamilton-Norwood score 2 for males).[15]
-
Procedure:
-
Baseline Assessment: At the start of the study, subjects undergo a clinical examination by a dermatologist, which includes scoring the degree of hair loss.
-
Intervention: Subjects are provided with the test product (e.g., Aminexil Clinical 5) and instructed to apply it once daily for a specified period (e.g., a minimum of 45 days, up to 3 months).[12][15]
-
Final Evaluation: At the end of the treatment period, subjects are re-evaluated.
-
Efficacy Endpoints:
-
Investigator Assessment: Dermatologists rate the change in hair loss ("worse," "stable," "slightly improved," "clearly improved") compared to baseline.[12]
-
Subject Self-Assessment: Participants report on their perception of hair growth and quality using a rating scale.
-
Satisfaction Score: Subjects rate their overall satisfaction with the product on a numerical scale (e.g., 0-10).[12][15]
-
Tolerability: Subjects report any adverse effects, and local tolerance is rated as "good" to "very good".[15]
-
-
Conclusion
The pyrimidine derivatives Kopyrrol, Kopexil, and Minoxidil represent significant advancements in the topical management of hair loss. While all function to improve the follicular environment and extend the anagen phase, they employ distinct primary mechanisms.
-
Minoxidil remains the most well-studied compound, with established vasodilation effects and a known role in activating the β-catenin pathway.[11]
-
Kopexil (Aminexil) offers a targeted approach by inhibiting perifollicular fibrosis through the inhibition of lysyl hydroxylase, a mechanism distinct from that of Minoxidil.[6] Preclinical data suggests it may outperform Minoxidil in inducing anagen and increasing follicle count.[6]
-
Kopyrrol is a promising but less extensively documented compound that is thought to work primarily by enhancing nutrient supply to the dermal papilla, similar to Minoxidil's vasodilatory action.[1][5]
For drug development professionals, the choice between these molecules may depend on the desired therapeutic strategy. Kopexil's anti-fibrotic action presents a compelling alternative or complementary approach to Minoxidil's pathway activation. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy of Kopyrrol and establish a definitive therapeutic hierarchy among these potent pyrimidine derivatives.
References
- 1. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 6. Kopexil vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kopexil 1ppt | PPTX [slideshare.net]
- 8. hair-loss.com [hair-loss.com]
- 9. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent Advances in Drug Development for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. examine.com [examine.com]
- 13. loreal.com [loreal.com]
- 14. Effects of a New Topical Treatment Containing Several Hair Growth Promoters in Women with Early Female Pattern Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unimore.it [iris.unimore.it]
A Comparative Analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and Minoxidil for Hair Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (also known as Pyrrolidinyl Diaminopyrimidine Oxide or by trade names such as Kopyrrol) and Minoxidil, two compounds utilized in the management of hair loss. The following sections will delve into their mechanisms of action, present available efficacy data from in vivo studies, detail experimental protocols, and visualize their known signaling pathways.
Mechanism of Action
Both this compound and Minoxidil are structurally related and are believed to function as potassium channel openers and vasodilators, which improves blood flow and nutrient supply to hair follicles.[1][2] However, their precise molecular mechanisms and downstream effects exhibit some distinctions.
This compound: This compound is suggested to rejuvenate hair follicles by supplying essential nutrients, thereby promoting hair growth and increasing hair volume during the anagen (growth) phase.[3] Some evidence suggests that it may stimulate the Sonic Hedgehog (SHH) signaling pathway, which is crucial for hair follicle development and morphogenesis.[4] Additionally, in combination with a related compound, it has been shown to upregulate the expression of β-catenin and Vascular Endothelial Growth Factor (VEGF), both of which are key regulators of hair follicle cycling and growth.[5]
Minoxidil: The active form of Minoxidil, Minoxidil sulfate, is a potent opener of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells, leading to vasodilation.[6][7] Its effects on hair growth are multifaceted and include:
-
Prolonging the Anagen Phase: Minoxidil is thought to shorten the telogen (resting) phase, causing hair follicles to prematurely enter the anagen phase and prolonging this growth period.[6][7]
-
Stimulation of Signaling Pathways: Minoxidil has been shown to activate the Wnt/β-catenin signaling pathway in dermal papilla cells, a critical pathway for maintaining the anagen phase.[5] It also stimulates the production of Prostaglandin E2 (PGE2), which is known to promote hair growth.[8][9]
-
Upregulation of Growth Factors: Minoxidil upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor that improves vascularization around the hair follicle.[10]
Quantitative Efficacy Data
The available quantitative data for Minoxidil is extensive, with numerous clinical trials validating its efficacy. Data for this compound as a monotherapy is less robust and often presented in the context of combination formulations.
Table 1: Comparison of Efficacy Data for this compound and Minoxidil
| Parameter | This compound (as part of a combination therapy) | Minoxidil (5% Topical Solution) | Placebo |
| Change in Hair Density | Increase of 7.8 hairs/cm² after 3 months (in "Minoxicapil" complex)[11] | 45% more hair regrowth than 2% topical minoxidil at week 48[12] | - |
| Change in Anagen/Telogen Ratio | Improvement of 0.75 after 3 months (in "Minoxicapil" complex)[11] | - | - |
| Change in Hair Shaft Thickness | Increase of 0.01 mm after 3 months (in "Minoxicapil" complex)[11] | - | - |
| Percentage Improvement in Hair Growth | 25% at 2 months, 50% at 4 months, 66% at 5 months (as "Kopyrrol Aqua")[4] | - | - |
| Change in Non-Vellus Hair Count | - | Significant increase from baseline compared to 2% minoxidil and placebo at 48 weeks[12] | - |
Note: Data for this compound is from studies where it was part of a complex or combination product, which may not solely reflect its individual efficacy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from studies evaluating these compounds.
In Vivo Study of a Topical Spray Containing a Pyrrolidinyl Diaminopyrimidine Oxide Derivative ("Minoxicapil")
-
Study Design: A prospective, single-center, open-label clinical study.[11]
-
Participants: 48 patients (27 females and 21 males) with clinically diagnosed androgenetic alopecia.[11]
-
Treatment: Participants were divided into two groups: Group A received a topical spray alone, while Group B received the topical spray in combination with oral capsules for 3 months. The topical spray contained a complex with a pyrrolidinyl diaminopyrimidine oxide derivative.[11]
-
Efficacy Assessment: Trichoscopic evaluation was performed at baseline and after 3 months of treatment. Assessed parameters included hair density (hairs/cm²), hair shaft thickness (mm), proportion of hairs in anagen and telogen phases, anagen/telogen ratio, total number of hairs, and number of empty follicles.[11]
Clinical Trial of 5% Topical Minoxidil
-
Study Design: A 48-week, double-blind, placebo-controlled, randomized, multicenter trial.[12]
-
Participants: 393 men (18-49 years old) with androgenetic alopecia.[12]
-
Treatment: Participants applied 5% topical minoxidil solution (n=157), 2% topical minoxidil solution (n=158), or placebo (n=78) twice daily.[12]
-
Efficacy Assessment: The primary efficacy endpoint was the change from baseline in non-vellus hair count in a target area of the scalp at week 48. Secondary endpoints included patient and investigator assessments of change in scalp coverage and benefit of treatment.[12]
TrichoScan® Analysis for Hair Growth Parameters
The TrichoScan® is a computerized method used to determine hair growth parameters and is a common tool in clinical trials for hair loss treatments.[13][14][15]
-
Procedure:
-
A small area of the scalp (approximately 1 cm²) is shaved.
-
The area is dyed with a dark hair color to improve contrast for the digital analysis.
-
After a defined period (typically 48 hours), a digital image of the shaved area is taken using a specialized camera with magnification.
-
The TrichoScan® software automatically analyzes the image to determine various parameters, including:
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound and Minoxidil are believed to exert their effects on the hair follicle.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. trichoscan.com [trichoscan.com]
- 4. minoxidil-usa.com [minoxidil-usa.com]
- 5. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minoxidil - Wikipedia [en.wikipedia.org]
- 9. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minoxidil upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TrichoScan: a novel tool for the analysis of hair growth in vivo [pubmed.ncbi.nlm.nih.gov]
- 14. Automated Digital Image Analysis (TrichoScan®) for Human Hair Growth Analysis: Ease versus Errors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trichoscan Hair Analysis | Hair Growth Analysis - VCare [vcaretrichology.com]
A Comparative Guide to Hair Growth Promoters: 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine Analogs vs. Minoxidil
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, a derivative of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, and the well-established hair growth promoter, Minoxidil. This analysis is supported by available experimental data and outlines detailed methodologies for key validation experiments.
Executive Summary
The quest for effective treatments for alopecia has led to the investigation of various chemical compounds that can modulate the hair growth cycle. Among these, Minoxidil has long been a benchmark therapeutic. More recently, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (also known as Pyrrolidinyl Diaminopyrimidine Oxide, Kopyrrol, or Triaminodil) has emerged as a promising alternative. This guide provides a head-to-head comparison of these two molecules, focusing on their mechanisms of action, reported efficacy, and safety profiles. While Minoxidil's biological activity is extensively documented, this guide also synthesizes the available, albeit more limited, data for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide to provide a comprehensive overview for research and development purposes.
Mechanism of Action
Both Minoxidil and 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide are believed to exert their hair growth-promoting effects by influencing the hair follicle, though their precise mechanisms have some distinctions.
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is thought to work at the dermal papilla level of the hair follicle.[1] Its proposed mechanisms include:
-
Enhanced Nutrient Supply: It is suggested to dilate capillaries, thereby increasing the supply of essential nutrients and oxygen to the hair root.[1][2][3][4] This helps in the recovery of weak follicle cells.[1][3][5]
-
Prolongation of Anagen Phase: Studies suggest that it may extend the anagen (growth) phase of the hair follicle, leading to longer and thicker hair.[2]
-
Strengthening Hair Anchorage: It is believed to work on the deep structure of the hair roots to fortify them.[3]
Minoxidil , originally developed as a vasodilator for hypertension, promotes hair growth through a more extensively studied multifaceted mechanism:
-
Potassium Channel Opening: Its active metabolite, minoxidil sulfate, opens ATP-sensitive potassium channels in the smooth muscle cells of blood vessels, leading to vasodilation.[6] This increased blood flow is thought to improve the microcirculation around hair follicles.
-
Stimulation of Growth Factors: Minoxidil is believed to stimulate the production of Vascular Endothelial Growth Factor (VEGF), a key protein in the formation of new blood vessels, which can enhance the blood supply to hair follicles.
-
Direct Follicular Effects: In vitro studies have shown that minoxidil can stimulate the proliferation of hair follicle cells, inhibit collagen synthesis, and prolong the anagen phase while increasing follicle size.[1]
Figure 1: Proposed signaling pathways for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide and Minoxidil.
Comparative Efficacy Data
Quantitative data for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is less abundant in peer-reviewed literature compared to Minoxidil. However, some manufacturer-published data and smaller studies provide a basis for comparison.
| Parameter | 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (Kopyrrol Aqua) | Minoxidil |
| Dosage | Not specified in available studies | 2% and 5% topical solutions |
| Primary Outcome | 66% improvement in hair growth from baseline at 5 months | 5% solution showed 45% more hair regrowth than 2% solution at 48 weeks.[7] In men with AGA, 5% topical minoxidil was significantly superior to 2% topical minoxidil and placebo in increasing hair regrowth.[7][8] |
| Secondary Outcome | 13.5% increase in SHH gene mRNA value compared to 5% Minoxidil | In women with female pattern hair loss, 5% topical minoxidil was superior to placebo in promoting hair growth as measured by change in nonvellus hair count.[9] |
| Study Population | 60 male subjects | 393 men (18-49 years old) with Androgenetic Alopecia (AGA)[7] / 381 women with female pattern hair loss[9] |
| Study Type | Open-label, Phase II clinical study | Randomized, double-blind, placebo-controlled, multicenter trial[7][9] |
Safety and Side Effects
A key differentiator highlighted in some sources is the safety profile, potentially linked to the formulation.
| Feature | 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | Minoxidil |
| Common Side Effects | Generally considered to have a good safety profile.[2] | Scalp irritation, dryness, dandruff-like flakes, and unwanted hair growth on other parts of the body.[10][11] |
| Serious Side Effects | No significant adverse events reported in one study. | Rare but can include dizziness, chest pain, heart palpitations, and swelling in hands or feet.[10] |
| Formulation | Often formulated in water-based solutions, which may reduce scalp irritation.[3][4] | Typically formulated with alcohol and propylene glycol, which can cause dryness and irritation.[10] |
Experimental Protocols
Validation of hair growth-promoting agents involves a combination of in vitro, ex vivo, and in vivo (clinical) studies.
In Vitro Hair Follicle Culture Assay
This method assesses the direct effect of a compound on the elongation of isolated hair follicles.
Objective: To measure the change in hair follicle length over time when exposed to the test compound.
Protocol:
-
Isolation: Human anagen hair follicles are isolated from scalp skin samples obtained from cosmetic surgery.
-
Culture: Individual follicles are cultured in supplemented Williams E medium.
-
Treatment: Test compounds (e.g., 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide or Minoxidil) are added to the culture medium at various concentrations. A control group receives the vehicle only.
-
Measurement: The length of the hair follicle is measured daily using a calibrated microscope.
-
Analysis: The rate of elongation is calculated and compared between treated and control groups.
Figure 2: Workflow for In Vitro Hair Follicle Culture Assay.
Animal Model for Hair Growth (Telogen to Anagen Induction)
Animal models, typically mice, are used to evaluate the potential of a compound to stimulate the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase.
Objective: To visually and histologically assess the induction of hair growth.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used as their black skin provides a clear visual indicator of anagen induction.
-
Synchronization: The hair on the dorsal skin of the mice is depilated to synchronize the hair follicles in the telogen phase.
-
Treatment: The test compound is topically applied to the depilated area daily. Control groups receive a placebo or a known hair growth promoter like Minoxidil.
-
Observation: The skin color is observed daily. A darkening of the skin indicates the transition of hair follicles into the anagen phase.
-
Histological Analysis: Skin biopsies are taken at different time points to histologically confirm the stage of the hair follicles.
Human Clinical Trial Protocol for Androgenetic Alopecia
Human clinical trials are the gold standard for validating the efficacy and safety of hair growth treatments.
Objective: To quantify the change in hair growth parameters in human subjects.
Protocol:
-
Subject Recruitment: A cohort of subjects with a diagnosed condition, such as androgenetic alopecia, is recruited.
-
Baseline Measurement: A target area on the scalp is marked, and baseline measurements are taken. This can include:
-
Phototrichogram: A small area of hair is clipped, and magnified images are taken to determine hair density, thickness, and the anagen-to-telogen ratio.
-
Global Photography: Standardized photographs of the scalp are taken for overall assessment.
-
Hair Count: The number of terminal hairs in the target area is counted.
-
-
Randomization and Blinding: Subjects are randomly assigned to receive the test product, a placebo, or a positive control (e.g., Minoxidil) in a double-blind manner.
-
Treatment Period: Subjects apply the assigned treatment for a specified duration (e.g., 6-12 months).
-
Follow-up Assessments: The baseline measurements are repeated at regular intervals throughout the study.
-
Data Analysis: Statistical analysis is performed to compare the changes in hair growth parameters between the treatment groups.
Figure 3: Logical flow of a human clinical trial for hair loss treatment.
Conclusion
Both 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide and Minoxidil show promise in the treatment of hair loss, appearing to act through mechanisms that enhance the function and growth phase of hair follicles. Minoxidil is supported by a larger body of clinical evidence and has a well-documented, though generally mild, side effect profile. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide presents itself as a potentially effective alternative with a favorable safety profile, particularly in terms of scalp tolerance due to its formulation versatility. However, more robust, independent, and peer-reviewed clinical data is necessary to definitively establish its efficacy and safety relative to Minoxidil. For researchers and developers, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide represents an interesting molecule for further investigation, with the potential to address some of the formulation and tolerance issues associated with existing therapies. The experimental protocols outlined provide a framework for the rigorous validation required to substantiate the therapeutic potential of new hair growth-promoting compounds.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Establishment of an Efficient Primary Culture System for Human Hair Follicle Stem Cells Using the Rho-Associated Protein Kinase Inhibitor Y-27632 [frontiersin.org]
- 5. ulprospector.com [ulprospector.com]
- 6. 4.imimg.com [4.imimg.com]
- 7. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a New Topical Treatment Containing Several Hair Growth Promoters in Women with Early Female Pattern Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Does Pyrrolidinyl Diaminopyrimidine Oxide Work in Hair Loss Treatments? - Chenlang [chenlangbio.com]
- 11. tressless.com [tressless.com]
comparative analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine synthesis methods
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. This guide provides a comparative analysis of established methods for the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, a molecule of interest in medicinal chemistry. The primary synthetic route involves a two-step process: the formation of a key intermediate, 2,4-diamino-6-chloropyrimidine, followed by a nucleophilic substitution with pyrrolidine.
Synthetic Pathway Overview
The synthesis commences with the cyclization of guanidine with a cyanoacetate ester to form 2,4-diamino-6-hydroxypyrimidine. This intermediate is then chlorinated to produce 2,4-diamino-6-chloropyrimidine. The final step involves the nucleophilic displacement of the chlorine atom by pyrrolidine to yield the target compound. Variations in reagents and reaction conditions at each stage offer different advantages in terms of yield, reaction time, and scalability.
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Synthesis Methods
The following tables provide a quantitative comparison of different methodologies for the key steps in the synthesis of this compound.
Table 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine
| Parameter | Method 1 |
| Reagents | Guanidine hydrochloride, Ethyl cyanoacetate, Sodium ethoxide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2 hours |
| Yield | 80-82%[1] |
Table 2: Synthesis of 2,4-diamino-6-chloropyrimidine
| Parameter | Method A | Method B |
| Starting Material | 2,4-diamino-6-hydroxypyrimidine | 2,6-Diamino-4-pyrimidinol |
| Chlorinating Agent | POCl₃ | POCl₃ |
| Catalyst | N,N-dimethylaniline | None |
| Temperature | 82°C | 100-105°C |
| Reaction Time | 15 hours[2] | 8 hours |
| Yield | 80%[2] | 85.2% |
Table 3: Synthesis of this compound
This final step is analogous to the synthesis of Kopyrrol (the N-oxide version), where pyrrolidine displaces the chlorine on the pyrimidine ring. The following data is for the synthesis of the related N-oxide, which provides a strong indication of the expected outcome for the non-oxidized target molecule.
| Parameter | Method (Inferred from Kopyrrol Synthesis) |
| Starting Material | 2,4-diamino-6-chloropyrimidine |
| Reagent | Pyrrolidine |
| Base | Potassium carbonate |
| Solvent | Acetone |
| Temperature | Reflux |
| Yield | ~76% (for Kopyrrol) |
Experimental Protocols
Synthesis of 2,4-diamino-6-hydroxypyrimidine (Method 1)
A solution of sodium ethoxide is prepared from sodium (1 g atom) in anhydrous ethanol. After cooling, ethyl cyanoacetate (1 mole) is added. A separate solution of guanidine (from 1.02 moles of guanidine hydrochloride) in sodium ethoxide/ethanol is prepared, and the precipitated sodium chloride is filtered off. The filtrate containing guanidine is added to the ethyl sodiocyanoacetate solution. The mixture is heated under reflux for 2 hours and then evaporated to dryness. The resulting solid is dissolved in boiling water and acidified with glacial acetic acid. Upon cooling, 2,4-diamino-6-hydroxypyrimidine separates as yellow needles.[1]
Synthesis of 2,4-diamino-6-chloropyrimidine (Method B)
To a stirred solution of phosphorus oxychloride (POCl₃, 19.17 mol), 2,6-diamino-4-pyrimidinol (3.96 mol) is added at room temperature and stirred for 15 minutes. The reaction temperature is raised to 100-105°C and maintained for 8 hours. After completion, excess POCl₃ is distilled off, and the reaction mass is cooled to below 20°C. The mixture is then quenched with crushed ice, and the pH is adjusted to 6-7 using a 50% NaOH solution. The resulting precipitate is filtered, washed with chilled water, and dried to yield 2,4-diamino-6-chloropyrimidine.
Synthesis of this compound (Inferred Protocol)
This protocol is adapted from the synthesis of Kopyrrol. To a solution of 2,4-diamino-6-chloropyrimidine in acetone, potassium carbonate and pyrrolidine are added. The mixture is heated to reflux and stirred until the reaction is complete (monitoring by TLC is recommended). After completion, the solvent is evaporated, and the residue is taken up in a suitable solvent and washed to remove inorganic salts. The crude product can be purified by recrystallization, for example, from isopropanol.
Caption: Logical relationship of the synthetic steps with corresponding yields.
References
Comparative Efficacy of Pyrimidine-4,6-Diamine Derivatives in Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
Introduction
While 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine is structurally related to compounds with known biological activity, publicly available research on its specific efficacy in cancer cell lines is limited. The predominant focus of existing literature for the closely related compound, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (often associated with Minoxidil), is on its role in promoting hair growth by enhancing nutrient and oxygen supply to hair follicles and its potential as an antiviral agent against RNA viruses.[1][2]
This guide, therefore, broadens the scope to the broader class of pyrimidine-4,6-diamine derivatives to provide a comparative overview of their anti-cancer potential. This family of compounds has been the subject of extensive research in oncology, with numerous analogues synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines. We will explore the efficacy of these related compounds, present supporting experimental data, and provide detailed methodologies to aid in the design and interpretation of future studies.
Comparative Efficacy of Pyrimidine Derivatives
The anti-proliferative activity of various pyrimidine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for several pyrimidine-based compounds, demonstrating their cytotoxic potential.
Table 1: IC50 Values of Selected Pyrimidine Derivatives in Various Cancer Cell Lines (µM)
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 (Oleoyl Hybrid) | HCT116 | Colorectal Cancer | 22.4[3] |
| Compound 2 (Oleoyl Hybrid) | HCT116 | Colorectal Cancer | 0.34[3] |
| 5-Fluorouracil (5-FU) | HCT116 | Colorectal Cancer | Comparable to Compound 2[3] |
| Compound 6e (2,5-diamino-4-pyrimidinol derivative) | M-NFS-60 | Myelogenous Leukemia | 1.97[4] |
| Compound 12a (2,4-pyrimidinediamine derivative) | H2228 | Lung Cancer | 0.011[5] |
| Ceritinib | H2228 | Lung Cancer | ~0.11[5] |
| Entinostat | H2228 | Lung Cancer | ~0.11[5] |
| Compound 12c (4-aminopyrazolo[3,4-d]pyrimidine derivative) | MOLT-4 | Leukemia | 1.58[6] |
| Compound 12d (4-aminopyrazolo[3,4-d]pyrimidine derivative) | MOLT-4 | Leukemia | 2.0[6] |
| Compound 12j (4-aminopyrazolo[3,4-d]pyrimidine derivative) | MOLT-4 | Leukemia | 1.82[6] |
| B01 (pyrimidine-4,6-diamine derivative) | U87 | Glioblastoma | 7.0[7] |
| B01 (pyrimidine-4,6-diamine derivative) | U251 | Glioblastoma | 6.4[7] |
Note: The specific structures of "Compound 1" and "Compound 2" are detailed in the cited research.[3]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are protocols for common assays used to determine the cytotoxic efficacy of chemical compounds in cell culture.
Cell Viability Assessment using Crystal Violet Assay
This assay is used to determine the cytotoxicity of compounds against a panel of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., methanol, paraformaldehyde).
-
Stain the cells with a 0.5% crystal violet solution for 10-20 minutes.
-
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Solubilize the stain by adding a destaining solution (e.g., methanol, 30% acetic acid).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Culture: Seed cells in a 96-well plate and incubate to allow for attachment.
-
Compound Exposure: Expose the cells to different concentrations of the test compound for a set duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm.
-
IC50 Calculation: Plot the absorbance against the compound concentration to determine the IC50 value, which is the concentration that reduces the absorbance by 50% compared to control cells.[8]
Visualizing Molecular Pathways and Experimental Processes
Understanding the mechanism of action and the experimental workflow is facilitated by visual diagrams. The following diagrams, created using the DOT language, illustrate a potential signaling pathway targeted by pyrimidine derivatives and a typical workflow for evaluating compound efficacy.
Caption: Simplified MAPK/ERK signaling pathway, a common target for anti-cancer therapies. Pyrimidine derivatives can act as kinase inhibitors, blocking downstream signaling and inhibiting cell proliferation.
Caption: A standard experimental workflow for determining the in vitro efficacy of pyrimidine derivatives against cancer cell lines.
Conclusion
The pyrimidine-4,6-diamine scaffold represents a promising starting point for the development of novel anti-cancer agents. As demonstrated by the data on various analogues, modifications to this core structure can lead to potent and selective inhibitors of cancer cell proliferation. While direct evidence for the anti-cancer efficacy of this compound is not extensively documented, the broader family of pyrimidine derivatives shows significant potential. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to explore their therapeutic utility in oncology. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to pursue these investigations.
References
- 1. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]
- 2. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Kinase Cross-Reactivity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Structurally Related Kinase Inhibitors
The pyrimidine-4,6-diamine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Modifications at various positions of the pyrimidine ring, including the incorporation of a pyrrolidinyl group, have led to potent and selective inhibitors for a range of kinases. Below is a summary of the inhibitory activities of representative pyrimidine-4,6-diamine derivatives against various kinases, providing a predictive landscape for the cross-reactivity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.
| Compound Class | Target Kinase | IC50 (nM) | Other Kinases Inhibited (Selectivity) | Reference |
| Pyrimidine-4,6-diamine Derivatives | Janus Kinase 3 (JAK3) | 2.1 | High selectivity over other JAK family members | [1] |
| Diaminopyrimidine Derivatives | Focal Adhesion Kinase (FAK) | 10.8 | Multi-kinase inhibitor profile | [2] |
| Diaminopyrimidine Carboxamides | Hematopoietic Progenitor Kinase 1 (HPK1) | 64 | >100-fold selectivity against 226 out of 265 kinases tested | [3] |
| 4,6-Disubstituted Pyrimidines | Microtubule Affinity-Regulating Kinase 4 (MARK4) | Micromolar range | Not specified | [4] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR, Her2, VEGFR2, CDK2 | 40-204 | Multi-targeted kinase inhibitor | [5][6] |
| Pyrrolopyrimidine Derivatives | Akt (Protein Kinase B) | Potent inhibition of all three Akt isoforms | Not specified | [7] |
Note: The inhibitory concentrations (IC50) are highly dependent on the specific substitutions on the pyrimidine-4,6-diamine core and the assay conditions.
Visualizing Kinase Signaling and Experimental Design
To understand the context of kinase inhibition and the methods for evaluating cross-reactivity, the following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
References
- 1. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and Other Key ATP-Sensitive Potassium (K-ATP) Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine against a selection of well-established ATP-sensitive potassium (K-ATP) channel openers. The objective is to furnish a comparative perspective on their performance, supported by available experimental data and detailed methodologies. This compound, a structural analogue of Minoxidil, is primarily recognized for its role in stimulating hair growth. Its mechanism of action is attributed to its function as a potassium channel opener, a characteristic it shares with other compounds utilized in treating conditions such as hypertension and angina.
Quantitative Performance Data
The following table summarizes the half-maximal effective concentration (EC50) values for several prominent K-ATP channel openers. These values represent the concentration of the compound required to elicit a half-maximal response in activating the K-ATP channels in various cellular and subcellular contexts. A lower EC50 value is indicative of higher potency.
| Compound | Target Channel Subtype(s) | EC50 (µM) | Experimental Model |
| Minoxidil | sarcKATP | 182.6 | Guinea-pig ventricular myocytes |
| mitoKATP | 7.3 | Guinea-pig ventricular myocytes | |
| Diazoxide | Kir6.2/SUR1 | ~7 | Recombinant expression systems |
| Kir6.2/SUR1 | 30 | Not specified | |
| Nicorandil | Cardiac KATP | 10 | Not specified |
| mitoKATP | 24 | Rabbit cardiomyocytes | |
| Pinacidil | Kir6.2/SUR2A | 11 | HEK293 cells |
| This compound | KATP Channels | Data not available | - |
Experimental Protocols
The quantitative data presented above are derived from various experimental methodologies designed to assess the activity of K-ATP channel openers. The following are detailed descriptions of the key experimental protocols employed in the characterization of these compounds.
Patch-Clamp Electrophysiology
This is considered the gold-standard technique for directly measuring ion channel activity. It allows for the recording of ionic currents flowing through individual channels or across the entire cell membrane.
-
Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. This allows for the control of the membrane potential and the measurement of the picoampere-level currents that flow through the ion channels.
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured, allowing for the measurement of the sum of currents from all channels on the cell surface. K-ATP channel openers are applied to the bath solution, and the increase in outward potassium current is measured.
-
Inside-Out Patch Configuration: A small patch of the membrane is excised with the intracellular surface facing the bath solution. This allows for the direct application of ATP, ADP, and test compounds to the intracellular side of the channel, providing insights into the molecular mechanism of channel gating and modulation.
Flavoprotein Oxidation Assay
This method is specifically used to assess the activity of mitochondrial ATP-sensitive potassium (mitoK-ATP) channels.
-
Principle: The opening of mitoK-ATP channels leads to an increase in the oxidation of mitochondrial flavoproteins, which can be monitored by measuring their autofluorescence. An increase in fluorescence intensity is indicative of channel opening.
-
Procedure: Isolated cells or mitochondria are loaded with a fluorescent indicator. The baseline fluorescence is recorded, and then the K-ATP channel opener is added. The change in fluorescence is measured using a fluorometer or a fluorescence microscope. Compounds that increase flavoprotein fluorescence are identified as mitoK-ATP channel openers.
Thallium Flux Assay (e.g., FluxOR™ Assay)
This is a cell-based, high-throughput screening assay used to measure the activity of potassium channels.
-
Principle: Thallium (Tl+) ions are used as a surrogate for potassium (K+) ions as they can pass through potassium channels. The assay utilizes a Tl+-sensitive fluorescent dye that exhibits a significant increase in fluorescence upon binding to Tl+ that has entered the cell through open potassium channels.
-
Procedure: Cells expressing the K-ATP channel of interest are incubated with the Tl+-sensitive dye. A stimulus is applied to open the channels, followed by the addition of a Tl+-containing buffer. The resulting increase in intracellular fluorescence is measured using a fluorescence plate reader. K-ATP channel openers will lead to a greater influx of Tl+ and thus a stronger fluorescent signal.
Visualizing the Mechanisms
To better understand the context of this comparison, the following diagrams illustrate the signaling pathway of K-ATP channel activation and a typical experimental workflow for assessing compound activity.
Caption: Signaling pathway of K-ATP channel activation.
Caption: General experimental workflow for K-ATP channel opener assay.
Comparative In Vivo Efficacy of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (Minoxidil) Against Standard Therapies for Androgenetic Alopecia
Androgenetic alopecia (AGA), commonly known as male or female pattern baldness, is a prevalent hair loss disorder.[1][2] The compound 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, widely known as Minoxidil, is a cornerstone of AGA treatment.[1][3] Originally developed as an oral medication for hypertension, its side effect of hypertrichosis led to its reformulation as a topical treatment for hair loss.[1][4] This guide provides a comparative analysis of the in vivo efficacy of Minoxidil against other standard treatments for AGA, supported by experimental data.
The primary mechanism of topical Minoxidil involves vasodilation, which enhances blood flow to hair follicles, and prolonging the anagen (growth) phase of the hair cycle.[5][6] It is available over-the-counter in 2% and 5% topical solutions, with the 5% concentration being more common for male pattern baldness.[3][5] Low-dose oral minoxidil is also used off-label as an effective alternative.[4][7]
Standard therapies for AGA often include 5-alpha-reductase inhibitors like finasteride and dutasteride, and non-pharmacological options such as low-level laser therapy (LLLT).[1][4][8]
Efficacy Comparison of Minoxidil and Standard Treatments
The following tables summarize the quantitative data from various in vivo studies comparing Minoxidil with other standard treatments for androgenetic alopecia.
Table 1: Topical Minoxidil vs. Oral Finasteride
| Treatment Group | Primary Efficacy Endpoint | Result | Study Duration | Side Effects | Reference |
| Oral Finasteride (1 mg/day) | Clinical Cure Rate (Increased Hair Intensity) | 80% (32/40 patients) | 12 months | Loss of libido (15%), increased body hair (in 1 patient) | [9] |
| 5% Topical Minoxidil | Clinical Cure Rate (Increased Hair Intensity) | 52% (13/25 patients) | 12 months | Scalp irritation (4%) | [9][10] |
Table 2: Oral Minoxidil vs. Other Oral Medications
| Treatment Group | Efficacy Ranking (Probable) | Common Side Effects | Reference |
| Dutasteride (0.5 mg/day) | 1 | Sexual dysfunction, neuropsychiatric effects | [11][12] |
| Finasteride (5 mg/day) | 2 | Sexual dysfunction, neuropsychiatric effects | [11][12] |
| Minoxidil (5 mg/day) | 3 | Hypertrichosis, cardiovascular symptoms | [4][11][12] |
| Finasteride (1 mg/day) | 4 | Sexual dysfunction, neuropsychiatric effects | [11][12] |
| Minoxidil (0.25 mg/day) | 5 | Hypertrichosis, cardiovascular symptoms | [11][12] |
Table 3: Minoxidil in Combination Therapies
| Treatment Group | Primary Efficacy Endpoint | Result | Study Duration | Conclusion | Reference |
| LLLT + 5% Topical Minoxidil | Hair Density Improvement | 14.78% ± 10.93% | 16 weeks | No statistically significant benefit over Minoxidil alone. | [13][14] |
| 5% Topical Minoxidil Alone | Hair Density Improvement | 11.43% ± 6.43% | 16 weeks | Effective, but less improvement than the combination group. | [13][14] |
| 0.1% Topical Finasteride + 5% Minoxidil | Extent of bald area, hair count, terminal hair | Better results than Minoxidil alone. | Not Specified | Combination therapy is more effective. | [15] |
| 5% Topical Minoxidil + Oral Dutasteride (0.5 mg) | Hair density and width | Significant improvement. | 16 weeks | Combination is more effective than monotherapy. | [16] |
| 5% Topical Minoxidil + Topical Dutasteride (0.02% via microneedling) | Hair density and width | Highest improvement among the three groups in the study. | 16 weeks | A promising therapy with fewer systemic side effects. | [16] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative protocols for in vivo studies evaluating the efficacy of treatments for androgenetic alopecia.
Protocol 1: Comparative Study of Oral Finasteride and Topical Minoxidil
-
Objective: To compare the efficacy and safety of oral finasteride and 5% topical minoxidil in male patients with mild to severe AGA.
-
Study Design: An open, randomized, comparative study.
-
Participants: 65 male patients with AGA.
-
Intervention:
-
Group A (n=40): Received 1 mg/day oral finasteride for 12 months.
-
Group B (n=25): Applied 5% topical minoxidil solution twice daily for 12 months.
-
-
Efficacy Assessment: Clinical evaluation of increased hair intensity at the end of the 12-month treatment period.
-
Safety Assessment: Monitoring and recording of any adverse events throughout the study. Laboratory data, including serum testosterone and prostate-specific antigen, were collected at baseline and endpoint.[9]
Protocol 2: Evaluation of Low-Level Laser Therapy (LLLT) with Topical Minoxidil
-
Objective: To evaluate the added benefit of LLLT in AGA compared with topical minoxidil 5% alone.
-
Study Design: A randomized controlled trial.
-
Participants: 54 patients with AGA.
-
Intervention:
-
Group A: Received LLLT twice a week plus topical 5% minoxidil daily.
-
Group B: Received only topical 5% minoxidil solution daily.
-
-
Efficacy Assessment: Evaluation at 16 weeks using gross photographs, TrichoScan analysis for hair density, and dermoscopy. Physician global assessment and patient satisfaction scores were also recorded.[13][14][17]
-
Safety Assessment: Monitoring for any adverse effects during the study period.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams can effectively illustrate complex processes and relationships. The following are Graphviz diagrams representing a typical experimental workflow and a simplified signaling pathway for Minoxidil.
References
- 1. Treatment options for androgenetic alopecia: Efficacy, side effects, compliance, financial considerations, and ethics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-level laser therapy for androgenetic alopecia | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. droracle.ai [droracle.ai]
- 4. Treatment of Androgenetic Alopecia: Current Guidance and Unmet Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scandinavianbiolabs.co.uk [scandinavianbiolabs.co.uk]
- 6. foligain.com [foligain.com]
- 7. Minoxidil - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. An open, randomized, comparative study of oral finasteride and 5% topical minoxidil in male androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. michelegreenmd.com [michelegreenmd.com]
- 11. Comparison of oral minoxidil, finasteride, and dutasteride for treating androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Efficacy of Low-Level Laser Therapy in Androgenetic Alopecia - A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of Low-Level Laser Therapy in Androgenetic Alopecia – A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijord.com [ijord.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Efficacy of Low-Level Laser Therapy in Androgenetic Alopecia – A Randomized Controlled Trial | Semantic Scholar [semanticscholar.org]
Assessing the Selectivity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the kinase selectivity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. Direct experimental data on the kinase selectivity of this specific compound is not currently available in the public domain. Therefore, this guide leverages data from structurally related aminopyrimidine and pyrrolo[2,3-d]pyrimidine derivatives to provide a comparative context and outlines the established experimental protocols for determining a comprehensive selectivity profile.
The aminopyrimidine scaffold is a well-established core structure for kinase inhibitors, known for its ability to mimic the adenine ring of ATP and bind to the ATP-binding pocket of a wide range of kinases.[1] The selectivity of these compounds is highly dependent on the substitutions at various positions on the pyrimidine ring, which can be engineered to achieve desired potency and target specificity.[1][2][3]
Comparative Kinase Selectivity of Structurally Related Compounds
To infer the potential selectivity of this compound, it is instructive to examine the kinase inhibition profiles of other aminopyrimidine and pyrrolo[2,3-d]pyrimidine derivatives. These compounds share a similar core that interacts with the kinase hinge region, a critical determinant of binding.
Table 1: Kinase Inhibition Profile of Representative Aminopyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Selectivity Highlights | Reference |
| Compound 30 | FLT3 | 7.2 | >1000-fold selective over c-KIT | [4][5] |
| Compound 36 | FLT3 | 1.5 | >1000-fold selective over c-KIT | [4][5] |
| GSK8612 | TBK1 | Potent | Selective TBK1 inhibitor | [2][3][6] |
| MRT67307 | TBK1 | Potent | Also inhibits other kinases | [2][3][6] |
| BX-912 | PDK1, TBK1 | Potent | Inhibits both PDK1 and TBK1 | [2][3][6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Kinase Selectivity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Selectivity Highlights | Reference |
| Compound 18h | CSF1R | 5.14 | >38-fold selective over other type III RTKs | [7] |
| Compound 1 | RET | Potent | Well-tolerated at efficacious doses | [8] |
| Tofacitinib | JAK kinases | Potent | FDA-approved JAK inhibitor | [9] |
| Baricitinib | JAK kinases | Potent | FDA-approved JAK inhibitor | [9] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. RTK stands for Receptor Tyrosine Kinase.
Experimental Protocols for Assessing Kinase Selectivity
A thorough assessment of kinase inhibitor selectivity involves a multi-pronged approach, typically starting with broad screening against a large panel of kinases, followed by more detailed enzymatic assays to determine potency.
Large-Scale Kinase Panel Screening (Kinome Scanning)
This approach provides a broad overview of a compound's selectivity across the human kinome. A popular commercially available platform is the KINOMEscan™ competition binding assay.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a lower signal in the presence of the test compound indicates displacement and therefore binding.[10]
Generalized KINOMEscan® Protocol:
-
Kinase-Phage Fusion: Each kinase in the panel is fused to a T7 bacteriophage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The kinase-phage fusion protein is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
Quantification: After incubation and washing, the amount of kinase-phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding.[10]
In Vitro Kinase Activity Assays
Once primary targets and potential off-targets are identified, their inhibitory potency (e.g., IC50) is determined using enzymatic assays. Common methods include:
-
Radiometric Assays: Considered the gold standard, these assays directly measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate (peptide or protein).[11]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays use a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-conjugated tracer that binds to the ATP pocket. Binding of both results in a high FRET signal, which is lost upon displacement of the tracer by an inhibitor.[13]
-
Mobility Shift Assays: This method involves the electrophoretic separation of a fluorescently tagged peptide substrate from its phosphorylated product. The difference in mobility allows for quantification of kinase activity.[14]
Generalized Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In a multi-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Concepts
Signaling Pathway Inhibition
The following diagram illustrates a simplified signaling pathway and how a kinase inhibitor can block downstream events.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine Analogs in Hair Growth: A Scientific Review
For researchers and professionals in the field of drug development, the quest for effective hair growth stimulants is a significant area of focus. Among the promising compounds, 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its analogs have garnered attention due to their structural similarity to the well-established hair growth agent, Minoxidil. This guide provides a comparative analysis of the performance of these compounds against Minoxidil, based on available peer-reviewed studies, with a focus on quantitative data and experimental methodologies.
Overview of Compounds
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide , also known by trade names such as Kopexil , Triaminodil , and Pyrrolidinyl Diaminopyrimidine Oxide , is a key analog of interest. It shares a pyrimidine core with Minoxidil and is investigated for its potential to stimulate hair growth. This guide will primarily focus on the comparison of this compound with Minoxidil.
Preclinical Comparative Studies: In Vivo Mouse Model
A significant preclinical study conducted by Jalilzadeh et al. (2024) provides a direct comparison of the efficacy of a 5% (w/v) hydro-alcoholic solution of Kopexil against a 5% Minoxidil solution in a mouse model. The study assessed various parameters of hair growth over a 28-day period.[1][2]
Quantitative Data from In Vivo Mouse Study
| Parameter | 5% Kopexil Group | 5% Minoxidil Group | Negative Control | p-value (Kopexil vs. Minoxidil) |
| Hair Weight Increase (g) | Significant increase | Increase noted | No significant change | Kopexil > Minoxidil |
| Hair Follicle Count | 1.55 times higher than Minoxidil group | Higher than control | Baseline | p ≤ 0.0001 |
| Anagen (Growth Phase) Hair (%) | 61.1% | 41.4% | Not reported | Kopexil > Minoxidil |
| HGF & VEGF Expression | Higher expression | Lower than Kopexil | Baseline | Not specified |
Data sourced from Jalilzadeh et al. (2024).[1][2]
Experimental Protocol: In Vivo Mouse Study
Animal Model: The study utilized mice as the in vivo model for evaluating hair growth.
Treatment Groups:
-
Test Group: Application of a 5% (w/v) hydro-alcoholic solution of Kopexil.[1][2]
-
Positive Control Group: Application of a 5% (w/v) hydro-alcoholic solution of Minoxidil.[1][2]
-
Negative Control Group: Application of the vehicle solution.[1]
Procedure:
-
The dorsal hair of the mice was shaved to create a uniform area for treatment application.
-
The respective solutions were applied topically to the shaved area daily for 28 days.[1]
-
Morphological Assessment: Hair regrowth was visually monitored and photographed.
-
Hair Weight Measurement: At the end of the study, the newly grown hair was shaved and weighed to quantify the extent of hair growth.[1]
-
Histological Analysis: Skin samples were collected and processed for histological examination to determine the number of hair follicles and the percentage of follicles in the anagen (growth) phase.[1][2]
-
Western Blot Analysis: Protein levels of hair growth-promoting factors, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), were measured to understand the underlying mechanism of action.[1]
Toxicity Assessment: The study also evaluated the potential toxic effects on the liver and kidneys by examining the organ weights and conducting histological examinations. No significant toxic effects were observed for Kopexil.[1][2]
Clinical Studies: Human Trials
A prospective, open-label clinical trial by Voiculescu and Lupu (2025) evaluated the efficacy of a topical formulation named "Minoxicapil," which contains pyrrolidinyl diaminopyrimidine oxide along with other botanical ingredients.[3] This study, while not a direct head-to-head comparison with Minoxidil, provides valuable clinical data on the compound's performance in treating androgenetic alopecia in humans.
The study involved two groups: Group A received the topical spray alone, while Group B received the topical spray in combination with an oral supplement. The following data represents the improvements observed in the group using the topical spray containing pyrrolidinyl diaminopyrimidine oxide.
Quantitative Data from Human Clinical Trial (Topical Application)
| Parameter | Baseline (T0) | After 3 Months (T3) | Average Change |
| Hair Density (hairs/cm²) | Not specified | Not specified | +7.8 |
| Hair Shaft Thickness (mm) | Not specified | Not specified | +0.01 |
| Anagen Hair Count (average) | Not specified | Not specified | +5.29 |
| Telogen Hair Count (average) | Not specified | Not specified | -5.43 |
| Anagen/Telogen Ratio | Not specified | Not specified | +0.75 |
Data sourced from Voiculescu and Lupu (2025).[3]
Experimental Protocol: Human Clinical Trial
Study Design: A prospective, single-center, open-label clinical study conducted over a three-month period.[3]
Participants: 48 patients (27 females and 21 males) aged between 19 and 79 years with clinically diagnosed androgenetic alopecia.[3]
Treatment Groups:
-
Group A: Received a topical spray containing Minoxicapil (with pyrrolidinyl diaminopyrimidine oxide) to be applied to the scalp.
-
Group B: Received the same topical spray as Group A, in combination with an oral capsule.[3]
Procedure:
-
Baseline Assessment (T0): Trichoscopic parameters, including hair density, hair shaft thickness, anagen/telogen ratio, and the number of empty follicles, were assessed using a digital dermatoscope.
-
Treatment: Participants in Group A applied the topical spray to the affected areas of the scalp as directed for three months.
-
Follow-up Assessment (T3): The same trichoscopic parameters were reassessed after three months of treatment.[3]
-
Statistical Analysis: Paired and independent t-tests, along with Cohen's d effect sizes, were used to evaluate the changes within and between the groups.[3]
Conclusion
The available peer-reviewed evidence suggests that 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (Kopexil) is a promising compound for stimulating hair growth. Preclinical data from in vivo mouse studies indicates its potential superiority over Minoxidil in promoting hair follicle proliferation and transitioning hair to the anagen phase.[1][2] Clinical studies on formulations containing this compound have demonstrated significant improvements in hair density and other key hair health parameters in human subjects with androgenetic alopecia.[3]
For researchers and drug development professionals, these findings warrant further investigation into the precise mechanisms of action and the long-term efficacy and safety of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide and its analogs. Head-to-head, double-blind, placebo-controlled clinical trials are necessary to definitively establish its comparative efficacy against Minoxidil and other hair growth stimulants. The potential for developing alcohol-free formulations also presents a significant advantage for patient compliance and reduced side effects.
References
A Comparative Guide to the Hit-to-Lead Optimization of Diaminopyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for drug discovery campaigns. This guide provides a comparative overview of the hit-to-lead optimization of diaminopyrimidine-based inhibitors targeting several therapeutically relevant kinases: Hematopoietic Progenitor Kinase 1 (HPK1), Cyclin-Dependent Kinase 2/9 (CDK2/9), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR).
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the structure-activity relationship (SAR) data for representative diaminopyrimidine inhibitors, showcasing their progression from initial hits to optimized leads.
Table 1: Hit-to-Lead Optimization of HPK1 Inhibitors [1]
| Compound Stage | Structure | HPK1 IC50 (nM) |
| Hit | 2,4-diaminopyrimidine core | >1000 |
| Intermediate | Addition of a 5-carboxamide and a substituted aniline | 10-100 |
| Optimized Lead | Optimization of the 2,6-disubstituted aniline | <10 |
Table 2: Hit-to-Lead Optimization of CDK2/CDK9 Inhibitors [2][3]
| Compound Stage | Structure | CDK2 IC50 (nM) | CDK9 IC50 (nM) |
| Hit | 4-thiazol-2-anilinopyrimidine | ~500 | ~100 |
| Intermediate | Addition of a C5-carbonitrile | ~50 | ~10 |
| Optimized Lead | Bulky substituted aniline | >500 | 7 |
Table 3: Hit-to-Lead Optimization of IRAK4 Inhibitors [4][5][6][7]
| Compound Stage | Structure | IRAK4 IC50 (nM) |
| Hit | 2,6-diaminopyrimidine with C4-chloro and C6-carboribose | Weak μM |
| Intermediate | Removal of C4-chloro, various C5-heteroaryls | 100-500 |
| Optimized Lead | 5-aryl-2,4-diaminopyrimidine with optimized C2-aminoheteroaryls | 0.7 |
Table 4: Hit-to-Lead Optimization of FAK Inhibitors [8][9][10][11][12]
| Compound Stage | Structure | FAK IC50 (nM) |
| Hit | 2,4-diaminopyrimidine core | >1000 |
| Intermediate | Fused pyrimidine scaffold (e.g., pyrrolopyrimidine) | 100-250 |
| Optimized Lead | 2,4-diaminopyrimidine with urea moiety and optimized substitutions | 5.0 |
Table 5: Hit-to-Lead Optimization of EGFR (T790M) Inhibitors [13][14][15][16][17]
| Compound Stage | Structure | EGFR T790M IC50 (nM) | wtEGFR IC50 (nM) | Selectivity Index |
| Hit | 2,4-diaminopyrimidine with acyclic amine | 50-100 | 10-20 | ~5-10 |
| Intermediate | Piperidine-containing diaminopyrimidine | 10-50 | >500 | >10-50 |
| Optimized Lead | Non-covalent diaminopyrimidine with bicyclic substructures | <10 | >1000 | >100 |
Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the development of diaminopyrimidine inhibitors.
Caption: A generalized workflow for hit-to-lead optimization in drug discovery.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 (Journal Article) | OSTI.GOV [osti.gov]
- 6. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial optimization and series evolution of diaminopyrimidine inhibitors of interleukin-1 receptor associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. QSAR of clinically important EGFR mutant L858R/T790M pyridinylimidazole inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of selective and noncovalent diaminopyrimidine-based inhibitors of epidermal growth factor receptor containing the T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation (Journal Article) | OSTI.GOV [osti.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all federal, state, and local regulations.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, like most laboratory chemicals, requires a specific disposal protocol to mitigate potential hazards. This guide outlines the essential steps and considerations for its safe disposal.
Immediate Safety and Handling for Disposal
Before initiating the disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a chemical fume hood.
Quantitative Data Summary for Disposal
| Parameter | Guideline | Citation |
| Waste Classification | Assumed Hazardous Waste in the absence of a specific non-hazardous determination by EHS. | [1][2] |
| Container Type | Chemically compatible, leak-proof container. Plastic is often preferred over glass. | [3][4] |
| Labeling Requirements | Must include: "Hazardous Waste", full chemical name, quantity/concentration, date of generation, principal investigator's name and contact information, and hazard pictograms. | [1][3] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | [4][5] |
| Empty Container Disposal | Triple-rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the original label before disposing of the container in regular trash. | [1][6] |
Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[3] Direct disposal in the trash or down the drain is prohibited unless explicitly approved in writing by the EHS department.[3][7]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification: Treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads) as hazardous waste.[1][2] A safety data sheet (SDS) for the similar compound 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide indicates it is harmful if swallowed and should be disposed of at an appropriate treatment and disposal facility.[8]
-
Containerization:
-
Select a robust, leak-proof waste container that is chemically compatible with pyrimidine compounds.
-
Ensure the container is properly sealed to prevent leaks or spills.[6]
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first amount of waste is added.[1]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
Indicate the quantity or concentration of the waste. For mixtures, list all components and their percentages.[3]
-
Fill in all other required information on the tag, such as the date, researcher's name, and lab location.[3]
-
-
Storage:
-
Scheduling Waste Pickup:
-
Disposal of Empty Containers:
-
To dispose of an empty container that held this compound, it must be triple-rinsed with an appropriate solvent.[6]
-
The solvent rinsate must be collected and disposed of as hazardous waste.[1][6]
-
After triple-rinsing, deface or remove the original chemical label and dispose of the container as regular trash.[1]
-
Experimental Protocol: Triple-Rinsing of Empty Containers
A standard procedure for decontaminating empty chemical containers is as follows:
-
First Rinse: Add a solvent (e.g., water, or another solvent capable of dissolving the residue) to the empty container, filling it to about 10% of its volume. Securely cap the container and agitate it to rinse all interior surfaces. Decant the rinsate into the designated hazardous waste container.
-
Second Rinse: Repeat the process with a fresh portion of the solvent.
-
Third Rinse: Repeat the rinsing procedure a final time.
-
Final Disposal: After air-drying the container, deface the original label and dispose of it according to institutional guidelines for non-hazardous waste.[1][6]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. pfw.edu [pfw.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
